4-(Propane-2-sulfonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJGIPHAFYLYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635091 | |
| Record name | 4-(Propane-2-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20884-61-1 | |
| Record name | 4-(Propane-2-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propane-2-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 4-(Propane-2-sulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(Propane-2-sulfonyl)benzoic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic combination of pharmacophoric elements is paramount to the rational design of novel therapeutic agents. This compound, a molecule integrating the structural rigidity and acidic functionality of a benzoic acid moiety with the robust hydrogen-bonding capabilities of a sulfonyl group, represents a significant scaffold in drug discovery.[1][2] Benzoic acid and its derivatives have a long-standing history in pharmaceuticals, valued for their antimicrobial and preservative properties, and as key intermediates in the synthesis of a multitude of drugs.[3][4] The introduction of a sulfonyl group can modulate a molecule's physicochemical properties, including solubility and acidity, and enhance its binding affinity to biological targets through hydrogen bond interactions.[5] This unique combination of functional groups makes this compound and its analogues promising candidates for further investigation in the development of new therapeutics.[1]
This in-depth technical guide provides a comprehensive overview of the physical properties of this compound. Recognizing the current scarcity of experimentally determined data for this specific compound, this guide will present a combination of available information, theoretical predictions, and detailed experimental protocols to empower researchers in their endeavors. The physicochemical profiling of drug candidates is a critical step in reducing attrition rates in drug development, with properties such as ionization, lipophilicity, and solubility being mandatory for predicting pharmacokinetic behavior.[6][7]
Molecular Structure and Basic Information
This compound, also known as 4-(isopropylsulfonyl)benzoic acid, is an organic compound with the chemical formula C₁₀H₁₂O₄S.[8]
Molecular Structure Diagram:
Caption: Experimental workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry to avoid solvent-induced melting point depression. Finely powder a small amount of the sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Initial Determination: If the approximate melting point is unknown, perform a rapid heating to get an estimated range.
-
Accurate Measurement: For an accurate determination, heat the sample to approximately 20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Solubility Determination
Solubility is a crucial parameter for drug formulation and biological testing. The "shake-flask" method is a standard technique for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at physiological pH (e.g., pH 7.4), and common organic solvents (e.g., ethanol, DMSO, acetone).
-
Equilibration: Add an excess of this compound to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to separate the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a common method for pKa determination.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent mixture if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding small, precise volumes. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For more accurate results, use specialized software to analyze the titration curve and determine the pKa.
Predicted Spectral Data
While experimentally obtained spectra are the gold standard, in their absence, predicted spectral data based on the molecular structure can provide valuable insights for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will likely appear as two doublets in the region of 7.5-8.5 ppm. The methine proton will be a septet around 3.0-3.5 ppm, and the methyl protons will be a doublet around 1.2-1.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon (~165-175 ppm), the aromatic carbons (in the range of 120-150 ppm), the methine carbon of the isopropyl group (~50-60 ppm), and the equivalent methyl carbons (~20-25 ppm).
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong S=O stretches from the sulfonyl group (~1350 and 1160 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (228.26 g/mol ). Fragmentation patterns will likely involve the loss of the isopropyl group, the carboxyl group, and the sulfonyl group.
Conclusion
This compound is a compound of significant interest for researchers in drug discovery and development due to its unique structural features. While a comprehensive set of experimentally determined physical properties is not yet available, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the key physicochemical parameters necessary for advancing their research. The provided theoretical predictions and spectral analyses offer a valuable starting point for the identification and characterization of this promising molecule. As research into sulfonyl-containing benzoic acid derivatives continues to expand, a thorough understanding of their physical properties will be indispensable for unlocking their full therapeutic potential.
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. [Link]
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An In-depth Technical Guide to 4-(Propane-2-sulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Propane-2-sulfonyl)benzoic acid (CAS Number: 20884-61-1), a member of the sulfonylbenzoic acid class of organic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and an isopropylsulfonyl group on a central benzene ring imparts a unique combination of properties, suggesting potential applications in drug discovery and as a versatile chemical intermediate. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed synthesis and purification protocols, and a detailed discussion of its analytical characterization. While specific biological activity data for this compound is not extensively documented in publicly accessible literature, this guide will explore the potential therapeutic applications by drawing parallels with structurally related sulfonylbenzoic acid derivatives, which have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1] This document is intended to serve as a foundational resource for researchers, providing both established data and scientifically grounded predictions to facilitate further investigation and application of this compound.
Introduction and Significance
This compound is a small molecule characterized by a benzoic acid core substituted at the 4-position with an isopropylsulfonyl group. The sulfonyl group (–SO₂–) is a key functional group in a multitude of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The carboxylic acid moiety (–COOH) provides a handle for further chemical modification and can also participate in crucial interactions with biological targets.[2]
The convergence of these two functional groups on an aromatic scaffold makes this compound a compelling subject for research and development. Its structural motifs are found in compounds investigated for a range of biological activities, suggesting that it could serve as a valuable building block in the synthesis of novel therapeutic agents.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While some properties like melting point have not been extensively reported in the literature, we can infer characteristics based on its structure and data from related compounds.
| Property | Value/Information | Source |
| CAS Number | 20884-61-1 | [4] |
| Molecular Formula | C₁₀H₁₂O₄S | [4] |
| Molecular Weight | 228.26 g/mol | [4] |
| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |
| Melting Point | Not definitively reported. For comparison, the related 4-({[(4-Methylphenyl)sulfonyl]amino}benzoic acid has a melting point of 503 K (230 °C).[5] | [5] |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |
| IUPAC Name | This compound | N/A |
Synthesis and Purification
Proposed Synthesis Pathway
The proposed two-step synthesis begins with the nucleophilic substitution of 4-mercaptobenzoic acid with 2-bromopropane to form the thioether intermediate, which is then oxidized to the final sulfone product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Representative)
This protocol is a representative procedure based on similar preparations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-(Isopropylthio)benzoic acid
-
To a solution of 4-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate anion.
-
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-(isopropylthio)benzoic acid.
Step 2: Synthesis of this compound
-
Dissolve the 4-(isopropylthio)benzoic acid (1 equivalent) from Step 1 in glacial acetic acid.[3]
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as 30% hydrogen peroxide (2.5-3 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA), to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete conversion of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield a product of high purity.
Analytical Characterization
The structural confirmation of this compound relies on a combination of standard analytical techniques. The following sections describe the expected spectral data based on the compound's structure.
Caption: Standard analytical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Isopropyl Methine Proton: A septet around δ 3.0-3.5 ppm, deshielded by the adjacent sulfonyl group.
-
Isopropyl Methyl Protons: A doublet at approximately δ 1.2-1.5 ppm, integrating to six protons.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.[6]
-
Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfonyl group and the carbon attached to the carboxyl group will be the most deshielded among the ring carbons.
-
Isopropyl Methine Carbon: A signal around δ 50-60 ppm.
-
Isopropyl Methyl Carbons: A signal around δ 15-25 ppm.
-
Mass Spectrometry (MS)
The mass spectrum should display a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of 228.26. Common fragmentation patterns would likely involve the loss of the isopropyl group, the carboxylic acid group, and sulfur dioxide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).[7]
-
C-H Stretches (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Potential Applications and Biological Activity
While specific biological studies on this compound are limited, the broader class of sulfonylbenzoic acid derivatives has been extensively investigated, revealing a wide range of biological activities. These findings suggest promising avenues for the investigation of the title compound.
-
Antimicrobial Activity: Sulfonamide-containing compounds are well-known for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7] Derivatives of sulfonylbenzoic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3]
-
Anti-inflammatory Activity: The structural similarity of some benzoic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory properties. The mechanism could involve the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Benzoic acid derivatives have been explored for their potential to attenuate cancer cell growth.[2] The sulfonyl group can also contribute to anticancer activity by interacting with various enzymatic targets.
It is crucial to emphasize that these are potential applications based on structural analogy. Rigorous biological screening is required to determine the specific activities and mechanisms of action of this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related sulfonylbenzoic acids, the following precautions are recommended:[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant potential as a research chemical and a building block in drug discovery. This guide has provided a comprehensive overview of its known properties and has offered scientifically reasoned predictions for its synthesis, characterization, and potential applications based on the well-documented chemistry of its structural analogs. The presented protocols and expected analytical data serve as a robust starting point for researchers interested in exploring the unique properties and potential of this molecule. Further experimental validation is essential to fully elucidate its chemical and biological profile and to unlock its potential in various scientific disciplines.
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4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Structure and properties of 4-(isopropylsulfonyl)benzoic acid
An In-Depth Technical Guide to 4-(Isopropylsulfonyl)benzoic Acid: Structure, Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive scientific overview of 4-(isopropylsulfonyl)benzoic acid, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure, featuring both a carboxylic acid and an isopropyl sulfone moiety, makes it a versatile synthetic building block. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its structural characterization. Furthermore, it explores the compound's potential applications as an intermediate in the synthesis of novel therapeutic agents, grounded in the established roles of the benzoic acid and sulfonyl functional groups in pharmacology.
Molecular Identity and Physicochemical Profile
4-(Isopropylsulfonyl)benzoic acid is an aromatic compound characterized by a benzene ring substituted at the 1- and 4-positions with a carboxyl group and an isopropylsulfonyl group, respectively. The electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the carboxylic acid proton.
Caption: Chemical structure of 4-(isopropylsulfonyl)benzoic acid.
The key identifying and physicochemical properties of the compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Propan-2-ylsulfonyl)benzoic acid | [1] |
| CAS Number | 20884-61-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄S | [1][2] |
| Molecular Weight | 228.27 g/mol | [2] |
| Appearance | White to off-white solid (inferred) | |
| Melting Point | Not empirically reported; expected to be a high-melting solid, similar to the analog 4-(methylsulfonyl)benzoic acid (268-271 °C). | |
| Solubility | Expected to have low solubility in cold water and higher solubility in hot water and polar organic solvents like methanol, DMSO, and acetic acid. | [3] |
| pKa | Not empirically reported; expected to be more acidic (lower pKa) than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing sulfonyl group. The analog 4-(methylsulfonyl)benzoic acid has a pKa of 3.48 in water. | [3] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C. | [2] |
| SMILES | CC(C)S(=O)(=O)C1=CC=C(C(=O)O)C=C1 | [1] |
| InChI Key | BOJGIPHAFYLYRH-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Rationale for Synthetic Strategy
A robust and widely applicable method for the preparation of aryl sulfones is the oxidation of the corresponding aryl sulfide. This transformation is highly efficient and typically proceeds with high yield. The protocol described below adapts the established synthesis of 4-(methylsulfonyl)benzoic acid by using 4-(isopropylthio)benzoic acid as the starting material and hydrogen peroxide as a potent and clean oxidizing agent in a glacial acetic acid medium.[4]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(isopropylsulfonyl)benzoic acid.
Detailed Experimental Protocol
-
Materials: 4-(isopropylthio)benzoic acid, glacial acetic acid, 30% hydrogen peroxide (H₂O₂), sodium sulfite (Na₂SO₃), deionized water.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(isopropylthio)benzoic acid (1 equivalent) in glacial acetic acid (approx. 6 mL per gram of starting material).
-
Reagent Addition: Cool the mixture in an ice-water bath. Add 30% hydrogen peroxide (approx. 2.5-3 equivalents) dropwise over a period of one hour. Causality: The slow, cooled addition is a critical safety measure to control the exothermic reaction and prevent a dangerous temperature rise.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-100°C for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature, during which the product may begin to precipitate. Prepare a solution of sodium sulfite (approx. 0.6 g per gram of starting material) in water and add it to the reaction mixture to quench any unreacted hydrogen peroxide.
-
Filtration: Isolate the precipitated solid by vacuum filtration. Wash the solid cake thoroughly with cold deionized water to remove acetic acid and salts.
-
Purification: Purify the crude product by recrystallization. Expertise: Recrystallization from water is often effective for benzoic acids due to their significantly higher solubility in hot water compared to cold water, providing a green and safe purification method.[3] If solubility is an issue, an ethanol/water co-solvent system can be employed.
-
Drying: Dry the purified crystals under vacuum to yield pure 4-(isopropylsulfonyl)benzoic acid.
-
Spectroscopic and Structural Characterization
The Imperative of Structural Verification
Confirmation of the chemical structure and purity of the synthesized compound is a non-negotiable step in scientific research. This is achieved through a combination of spectroscopic techniques, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[5]
-
Expected Spectral Data:
| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |
| Carboxylic Acid | > 12.0 | Singlet (broad) | -COOH |
| Aromatic | ~ 8.2 | Doublet | 2 x Ar-H (ortho to -COOH) |
| Aromatic | ~ 8.0 | Doublet | 2 x Ar-H (ortho to -SO₂R) |
| Isopropyl Methine | ~ 3.3 - 3.5 | Septet | -SO₂-CH (CH₃)₂ |
| Isopropyl Methyl | ~ 1.3 | Doublet | -SO₂-CH(CH₃ )₂ |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| Carboxylic Acid | ~ 166 | C OOH |
| Aromatic (ipso- to sulfonyl) | ~ 145 | Ar-C -SO₂ |
| Aromatic (ipso- to carboxyl) | ~ 135 | Ar-C -COOH |
| Aromatic CH (ortho to carboxyl) | ~ 130 | Ar-C H |
| Aromatic CH (ortho to sulfonyl) | ~ 128 | Ar-C H |
| Isopropyl Methine | ~ 55 | -SO₂-C H(CH₃)₂ |
| Isopropyl Methyl | ~ 15 | -SO₂-CH(C H₃)₂ |
Infrared (IR) Spectroscopy
-
Protocol (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture in a hydraulic press to form a thin, transparent pellet. Record the spectrum using an FTIR spectrometer.[6]
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~ 1700 | C=O stretch | Carboxylic Acid |
| ~ 1350 and ~ 1150 | Asymmetric & Symmetric S=O stretch | Sulfone |
| ~ 1600, 1400 | C=C aromatic ring stretches | Benzene Ring |
| ~ 1300 | C-O stretch | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 4-(isopropylsulfonyl)benzoic acid (C₁₀H₁₂O₄S), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to its molecular weight of 228.27 g/mol .
Crystallography
Utility in Medicinal Chemistry and Drug Development
The Benzoic Acid Scaffold
The benzoic acid moiety is a privileged scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and salt formation, coupled with its metabolic stability, has led to its incorporation into a wide array of approved drugs, including anti-cancer agents, anti-inflammatories, and diuretics.[9][10] It serves as a versatile anchor for synthetic modifications.[11][12]
The Role of the Sulfonyl Group
The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. It is often used in drug design as a polar, rigid linker to orient other pharmacophoric groups correctly for target binding. Sulfonamides, which can be derived from related sulfonyl chlorides, are a cornerstone of pharmacology, known for their antibacterial, anticancer, and diuretic properties.[13]
Logical Pathway for Derivatization
4-(Isopropylsulfonyl)benzoic acid is a bifunctional intermediate, meaning it possesses two distinct reactive sites. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the aromatic ring can potentially undergo further substitution. This makes it an excellent starting point for generating a library of diverse compounds for biological screening.
Caption: Derivatization pathways for 4-(isopropylsulfonyl)benzoic acid in drug discovery.
Potential as a Synthetic Intermediate
The combination of a carboxylic acid handle for derivatization and a stable, polar sulfonyl group makes 4-(isopropylsulfonyl)benzoic acid a valuable intermediate. Analogs such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been used to synthesize derivatives with antimicrobial activity.[14][15] Therefore, it is reasonable to posit that this compound can serve as a key building block for novel agents targeting a range of diseases, from infectious diseases to cancer.
Conclusion
4-(Isopropylsulfonyl)benzoic acid is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical research. Its structure combines the proven utility of the benzoic acid scaffold with the desirable physicochemical properties of a sulfone. The straightforward synthesis and clear pathways for characterization and derivatization make it an accessible and valuable tool for medicinal chemists aiming to develop next-generation therapeutics.
References
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Kumar, A., YT, K., Singh, M., Singh, H., Kaushik, N., Mishra, A., & Mishra, A. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropylbenzenesulfonic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link]
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PubMed Central. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-isopropyloxy-, isopropyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular packing in the crystal structure of benzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]
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PubMed. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Library of Medicine. Retrieved from [Link]
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The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Retrieved from [Link]
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MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. National Library of Medicine. Retrieved from [Link]
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ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 4-(Propane-2-sulfonyl)benzoic Acid
Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the sulfonyl group stands out for its profound impact on a compound's metabolic stability, solubility, and ability to form crucial hydrogen bonds with biological targets.[1][2] 4-(Propane-2-sulfonyl)benzoic acid is a key building block in this domain, offering a versatile scaffold for the synthesis of a new generation of pharmaceuticals. Its derivatives are explored for a range of therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.[1][3] The presence of the isopropylsulfonyl group, in particular, can enhance lipophilicity and tailor the steric profile of a drug candidate, influencing its binding affinity and selectivity. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles and offering field-proven experimental protocols for its preparation.
Strategic Synthesis Overview: A Two-Step Approach
The most direct and efficient synthesis of this compound is achieved through a two-step process. This strategy hinges on the initial formation of a thioether precursor, 4-(propane-2-thio)benzoic acid, followed by its selective oxidation to the desired sulfone. This approach is favored for its high yields and the ready availability of starting materials.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Thioether Precursor, 4-(Propane-2-thio)benzoic Acid
The initial step involves the S-alkylation of 4-mercaptobenzoic acid with an isopropyl source, typically 2-bromopropane. This reaction is a classic example of a nucleophilic substitution, where the thiolate anion, generated in situ, attacks the electrophilic carbon of the alkyl halide.
Causality Behind Experimental Choices:
-
Starting Material: 4-Mercaptobenzoic acid is the preferred starting material due to the high nucleophilicity of the thiol group, which allows for efficient alkylation. An alternative route, the nucleophilic aromatic substitution of 4-chlorobenzoic acid with an isopropylthiolate source, is also feasible but may require more forcing conditions.[4]
-
Base: A mild base such as potassium carbonate is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate. The use of a stronger base is generally not necessary and could potentially lead to side reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it effectively solvates the potassium counter-ion without protonating the thiolate, thus enhancing its reactivity.
-
Alkylating Agent: 2-Bromopropane is a readily available and effective electrophile for this transformation.
Detailed Experimental Protocol: S-Alkylation of 4-Mercaptobenzoic Acid
-
Reaction Setup: To a solution of 4-mercaptobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with 1M HCl to a pH of 2-3, which will precipitate the product. Filter the solid, wash with water, and dry under vacuum to afford 4-(propane-2-thio)benzoic acid.
Caption: Logical flow of the S-alkylation reaction.
Part 2: Oxidation of 4-(Propane-2-thio)benzoic Acid to this compound
The second and final step is the oxidation of the intermediate thioether to the corresponding sulfone. This transformation is a cornerstone of sulfur chemistry and can be achieved with a variety of oxidizing agents.
Rationale for Reagent Selection:
-
Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for this purpose.[5] It is known for its ability to convert sulfides to sulfones under mild conditions, often with high yields.[6] An excess of the oxidizing agent (typically 2.2-2.5 equivalents) is used to ensure the complete conversion of the intermediate sulfoxide to the desired sulfone. Alternative oxidants like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide can also be employed.[7]
-
Solvent: Dichloromethane (DCM) is a common solvent for m-CPBA oxidations as it is relatively inert and allows for easy work-up.
Detailed Experimental Protocol: Thioether Oxidation
-
Reaction Setup: Dissolve 4-(propane-2-thio)benzoic acid (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Data Presentation and Characterization
| Parameter | 4-(Propane-2-thio)benzoic Acid | This compound |
| Molecular Formula | C₁₀H₁₂O₂S | C₁₀H₁₂O₄S |
| Molecular Weight | 196.27 g/mol | 228.26 g/mol |
| Typical Yield | >90% | >85% |
| Appearance | White to off-white solid | White crystalline solid |
Expected Spectroscopic Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropyl group and a doublet for the methyl protons. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropyl group. The aromatic region will display four signals, and the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). A broad O-H stretch from the carboxylic acid and a C=O stretch will also be prominent.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak. A characteristic fragmentation pattern for aromatic sulfones is the loss of SO₂ (64 Da).[8][9]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by TLC, and the purity of the intermediates and the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point determination. The expected spectroscopic data provides a clear benchmark for the validation of the synthesized compound.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable building block for drug discovery and development. The two-step sequence of S-alkylation followed by oxidation is a reliable and scalable route. The insights into the rationale behind the choice of reagents and reaction conditions provided in this guide are intended to empower researchers to confidently and efficiently synthesize this and related compounds.
References
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Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations - ResearchGate. (URL: [Link])
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Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. (URL: [Link])
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Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (URL: [Link])
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nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. (URL: [Link])
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. (URL: [Link])
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])
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KINETIC STUDY OF S-ALKYLATION OF 2-MERCAPTOBENZIMIDAZOLE CATALYZED BY TETRABUTYLAMMONIUM BROMIDE - Sci-Hub. (URL: [Link])
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m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (URL: [Link])
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2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. (URL: [Link])
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3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (URL: [Link])
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
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Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (URL: [Link])
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (URL: [Link])
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Effect of the amount of mCPBA on the oxidation of 4-nitrobenzyl alcohol. Reaction conditions - ResearchGate. (URL: [Link])
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Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (URL: [Link])
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
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Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. (URL: [Link])
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Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. (URL: [Link])
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])
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An In-depth Technical Guide to the Potential Biological Activity of 4-(Propane-2-sulfonyl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 4-(propane-2-sulfonyl)benzoic acid, a molecule of significant interest within medicinal chemistry. While direct experimental data for this specific compound is nascent, a robust evaluation based on structure-activity relationships (SAR) with closely related sulfonylbenzoic acid derivatives suggests promising avenues for therapeutic development. This document synthesizes existing knowledge on analogous compounds to postulate primary activities, outlines detailed protocols for experimental validation, and presents a logical framework for its investigation as a novel drug candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound class.
Introduction: The Sulfonylbenzoic Acid Scaffold
The sulfonylbenzoic acid framework is a "privileged scaffold" in medicinal chemistry, characterized by a sulfonic acid or sulfonamide group and a carboxylic acid group attached to a benzene ring.[1] This structural motif offers a unique combination of electronic and steric properties that facilitate interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this class have shown significant promise as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[1]
This compound (Figure 1) is a specific derivative within this class. Its structure, featuring an isopropylsulfonyl moiety, presents a distinct profile compared to more extensively studied analogues like those with N-propylsulfamoyl or chloro-phenyl sulfonyl groups. This guide will explore the probable biological activities of this compound based on compelling evidence from its structural relatives.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₂O₄S Molecular Weight: 228.26 g/mol [2]
Postulated Biological Activity Based on Structure-Activity Relationship (SAR) Analysis
Potential as an Anti-inflammatory Agent via cPLA2α Inhibition
A compelling line of investigation points towards anti-inflammatory activity. N-substituted 4-sulfamoylbenzoic acid derivatives are recognized inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[3][4] cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]
The structural similarity of this compound to known cPLA2α inhibitors, such as 4-[(Propylamino)sulfonyl]benzoic acid, strongly suggests it may interact with the same enzymatic target.[3] The sulfonyl group is crucial for interacting with the enzyme's active site.[3] The isopropyl group on our target compound, while different from the N-propyl group on the known inhibitor, still provides a lipophilic character that could influence binding affinity within the enzyme's hydrophobic pockets.
Caption: Workflow for determining the IC50 value against cPLA2α.
Detailed Protocol: cPLA2α Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme and Substrate: Use recombinant human cPLA2α. The substrate will be vesicles of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) containing 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.
-
Assay Reaction: In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control) to 80 µL of assay buffer containing the cPLA2α enzyme. Pre-incubate for 15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding 10 µL of the radiolabeled substrate vesicles.
-
Incubation & Quenching: Incubate the plate at 37°C for 10 minutes. Stop the reaction by adding 50 µL of a quenching solution.
-
Quantification: Extract the released [¹⁴C]arachidonic acid and quantify using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Workflow for Antimicrobial Susceptibility Testing
The standard method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol: Broth Microdilution for MIC
-
Preparation: In a 96-well microtiter plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension according to CLSI guidelines.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth.
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for In Vitro Anticancer Cytotoxicity Screening
An initial assessment of anticancer potential can be achieved using a metabolic activity assay, such as the MTT assay, which measures cell viability.
Caption: Workflow for determining anticancer cytotoxicity via MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing increasing concentrations of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48 or 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of compound required to inhibit cell growth by 50%.
Anticipated Data and Interpretation
The results from these foundational assays will provide the first quantitative assessment of the biological activity of this compound.
Table 1: Hypothetical Quantitative Bioactivity Data
| Assay Type | Target/Organism | Metric | Result |
| Anti-inflammatory | Human cPLA2α | IC50 | e.g., 1.5 µM |
| Antimicrobial | Staphylococcus aureus | MIC | e.g., 16 µg/mL |
| Escherichia coli | MIC | e.g., >64 µg/mL | |
| Candida albicans | MIC | e.g., 32 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | e.g., 25.2 µM |
| HCT-116 (Colon Cancer) | IC50 | e.g., 18.9 µM |
Interpretation:
-
A low micromolar or sub-micromolar IC50 value in the cPLA2α assay would confirm the anti-inflammatory potential and validate it as a primary target.
-
MIC values would establish the compound's antimicrobial spectrum. A lower MIC indicates higher potency. Differential activity (e.g., effective against Gram-positives but not Gram-negatives) would guide further SAR studies.
-
IC50 values from cytotoxicity assays would quantify its anticancer potency. Selectivity can be assessed by comparing IC50 values against cancer cells versus normal, non-cancerous cell lines.
Conclusion and Future Directions
While this compound is an under-investigated molecule, a rigorous analysis of its chemical structure in the context of known bioactive analogues provides a strong rationale for its exploration as a potential therapeutic agent. The most promising activities are predicted in the areas of anti-inflammatory, antimicrobial, and anticancer action. The experimental workflows detailed in this guide provide a clear, validated pathway for confirming these hypotheses and quantifying the compound's potency. Positive results from these initial screens would warrant progression to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling, to fully establish its potential as a lead compound in drug discovery.
References
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024, m1772. Available at: [Link]
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MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(23), 8535. Available at: [Link]
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PubMed. (2001). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. J Med Chem, 44(22), 3700-9. Available at: [Link]
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ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Available at: [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(14), 5519. Available at: [Link]
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Omicsonline.org. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Nat Prod Chem Res, 3: 176. Available at: [Link]
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ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. Available at: [Link]
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PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Eur J Med Chem, 224, 113765. Available at: [Link]
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PubMed. (2019). Synthesis and biological evaluation of 4-(1 H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Adv, 9(34), 19065-19074. Available at: [Link]
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Probing the Enigmatic Mechanism of 4-(Propane-2-sulfonyl)benzoic Acid: A Technical Guide for Mechanistic Elucidation
Abstract
4-(Propane-2-sulfonyl)benzoic acid, a molecule of interest within the broader class of sulfonylbenzoic acid derivatives, presents a compelling case for in-depth mechanistic investigation. While direct studies on this specific compound are not extensively documented, its structural motifs—a benzoic acid and a sulfonyl group—are hallmarks of a diverse range of biologically active agents. This technical guide synthesizes information from related compounds to speculate on plausible mechanisms of action for this compound and provides a comprehensive, step-by-step framework for researchers to systematically investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the therapeutic potential of this and similar molecules.
Introduction: Deconstructing the Molecular Architecture
The chemical structure of this compound, featuring a central benzene ring substituted with a carboxylic acid and an isopropylsulfonyl group, provides the foundational clues to its potential biological interactions. The carboxylic acid moiety often imparts an ability to interact with organic anion transporters or the active sites of various enzymes. The sulfonyl group, a common pharmacophore, is known for its ability to form strong interactions with biological targets.[1][2]
This guide will explore several scientifically grounded hypotheses for the mechanism of action of this compound, drawing parallels from structurally and functionally related compounds. For each hypothesis, a detailed experimental workflow is presented to provide a clear path for validation.
Hypothesis 1: Modulation of Renal Organic Anion Transporters (OATs) - A Probenecid Analogy
A prominent hypothesis, given the structural similarity to the uricosuric agent Probenecid, is that this compound may interact with renal organic anion transporters, such as OAT1 and URAT1.[3][4][5][6] Probenecid competitively inhibits these transporters, leading to increased excretion of uric acid.[3][4][5] This action is also known to affect the pharmacokinetics of certain drugs, like penicillin, by blocking their renal secretion.[4]
Proposed Signaling Pathway
Caption: Fig. 1: Hypothesized inhibition of renal transporters.
Experimental Validation Workflow
A systematic approach is required to validate this hypothesis, progressing from in vitro transporter assays to in vivo models.
Objective: To determine if this compound directly inhibits OAT1 and URAT1.
Methodology:
-
Cell Line Maintenance: Culture HEK293 cells stably expressing human OAT1 (hOAT1) or URAT1 (hURAT1).
-
Substrate Uptake Assay:
-
Seed the cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., Probenecid) for 10-15 minutes.
-
Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]p-aminohippurate for OAT1, [¹⁴C]uric acid for URAT1).
-
After a defined incubation period, stop the reaction by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value for this compound against each transporter.
Table 1: Expected Data Output from In Vitro Transporter Assay
| Compound | Target | Substrate | IC₅₀ (µM) |
| This compound | hOAT1 | [³H]PAH | To be determined |
| This compound | hURAT1 | [¹⁴C]Uric Acid | To be determined |
| Probenecid (Positive Control) | hOAT1 | [³H]PAH | Known Value |
| Probenecid (Positive Control) | hURAT1 | [¹⁴C]Uric Acid | Known Value |
Hypothesis 2: Anti-inflammatory Activity via Enzyme Inhibition or Receptor Antagonism
The sulfonylbenzoic acid scaffold is present in compounds with known anti-inflammatory properties.[1] Potential mechanisms include the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or antagonism of pro-inflammatory receptors such as P2Y14R.[7]
Proposed Signaling Pathway: COX-2 Inhibition
Caption: Fig. 2: Hypothesized COX-2 inhibition pathway.
Experimental Validation Workflow
Objective: To assess the direct inhibitory effect of this compound on COX-2 activity.
Methodology:
-
Assay Principle: Utilize a commercial COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorometric).
-
Procedure:
-
In a 96-well plate, combine recombinant human COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin G₂ (PGG₂) or other downstream products according to the kit's instructions.
-
Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Data Analysis: Determine the IC₅₀ value of this compound for COX-2 inhibition.
Objective: To evaluate the effect of the compound on pro-inflammatory cytokine production in a cellular context.
Methodology:
-
Cell Model: Use a relevant cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Co-treat the cells with LPS and varying concentrations of this compound.
-
Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine secretion.
Hypothesis 3: Antimicrobial Activity through Folate Synthesis Inhibition
Many sulfonamide-containing drugs exert their antimicrobial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[8] This pathway is essential for bacterial survival but absent in humans, making it an attractive therapeutic target.
Proposed Mechanism of Action
Caption: Fig. 3: Hypothesized inhibition of bacterial folate synthesis.
Experimental Validation Workflow
Objective: To determine the antimicrobial potency of this compound against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: Select a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Broth Microdilution:
-
Prepare a two-fold serial dilution of the compound in a 96-well microplate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Expected Data Output from MIC Assay
| Bacterial Strain | Gram Stain | MIC (µg/mL) of this compound |
| S. aureus | Positive | To be determined |
| E. coli | Negative | To be determined |
| P. aeruginosa | Negative | To be determined |
Conclusion and Future Directions
The structural features of this compound suggest several plausible mechanisms of action, including the modulation of renal transporters, inhibition of inflammatory pathways, and antimicrobial activity. The experimental frameworks provided in this guide offer a systematic and robust approach to investigate these hypotheses. Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more extensive in vivo efficacy and safety profiling. Unraveling the precise molecular interactions of this compound will be crucial for its potential development as a therapeutic agent.
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MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 5107. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid? Retrieved from [Link]
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A Technical Guide to the Solubility of 4-(Propane-2-sulfonyl)benzoic Acid in Pharmaceutical Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and in vivo bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 4-(Propane-2-sulfonyl)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific compound, this document establishes a predictive framework based on its structural components: a polar carboxylic acid, a polar aprotic sulfonyl group, and a nonpolar isopropyl moiety. We synthesize theoretical principles, including Hansen Solubility Parameters (HSP), with practical, field-proven methodologies for solubility determination. This guide is intended for researchers, chemists, and formulation scientists, providing them with the foundational knowledge and detailed protocols necessary to accurately measure, predict, and manipulate the solubility of this compound and structurally related molecules.
Introduction: The Critical Role of Solubility
This compound (CAS 20884-61-1) is an organic molecule featuring a benzoic acid core functionalized with an isopropylsulfonyl group at the para-position. Its structure presents a unique combination of polarity, hydrogen-bonding potential, and lipophilicity, making its interaction with solvents non-trivial.
-
The Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents (e.g., alcohols, water) and the ability to form salts in aqueous bases.[1]
-
The Sulfonyl Group (-SO₂-): This is a highly polar, aprotic group. It is a strong hydrogen bond acceptor but lacks a donor proton. This feature enhances polarity and promotes interactions with polar solvents.
-
The Isopropyl Group (-CH(CH₃)₂): This group is nonpolar and sterically bulky, contributing to the molecule's lipophilicity and potentially hindering dissolution in highly ordered solvent structures like water.
-
The Benzene Ring: The aromatic ring is nonpolar and can engage in π-π stacking interactions.
Understanding the interplay of these functional groups is paramount. Poor solubility can become a significant bottleneck, leading to challenges in purification, inaccurate results in biological screening assays, and difficulties in developing formulations with adequate bioavailability.[2] This guide provides the tools to address these challenges proactively.
Theoretical Framework for Predicting Solubility
While direct experimental data is the ultimate measure of solubility, theoretical models provide a rational basis for solvent selection and for understanding empirical results. The principle of "like dissolves like" is qualitatively useful, but a more quantitative approach is often required.
Solvent Polarity and Classification
Solvents are typically classified based on their polarity, which is a measure of their dielectric constant and dipole moment. A solvent's ability to engage in hydrogen bonding is also a critical factor.
| Solvent Class | Key Characteristics | Predicted Interaction with this compound |
| Polar Protic | High polarity, Hydrogen bond donors (e.g., Water, Methanol, Ethanol) | Moderate to Good Solubility. The carboxylic acid group can hydrogen bond effectively with these solvents. However, the nonpolar isopropyl and benzene components may limit solubility, especially in water. Solubility in water is expected to be low but to increase significantly with temperature and in basic pH conditions where the carboxylate salt is formed.[1][3][4] |
| Polar Aprotic | High polarity, No H-bond donors (e.g., DMSO, DMF, Acetonitrile) | Good to Excellent Solubility. These solvents can effectively solvate the polar sulfonyl and carboxylic acid groups via dipole-dipole interactions and by accepting hydrogen bonds. They are also less structured than protic solvents, better accommodating the nonpolar regions of the molecule. |
| Nonpolar | Low polarity (e.g., Hexane, Toluene, Diethyl Ether) | Poor Solubility. These solvents lack the ability to form strong interactions with the highly polar carboxylic acid and sulfonyl groups, making it energetically unfavorable to break the crystal lattice of the solid solute. |
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more sophisticated model by deconstructing cohesive energy density into three components:
-
δD: Dispersion forces (from temporary dipoles)
-
δP: Polar forces (from permanent dipoles)
-
δH: Hydrogen bonding forces
The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[5][6] The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated; smaller distances imply higher affinity.
While the HSP of this compound is not published, we can estimate its character. It will possess a significant δP due to the sulfonyl and carboxyl groups and a high δH due to the carboxylic acid's ability to hydrogen bond. To find suitable solvents, one should select those with balanced and reasonably high δP and δH values.
The table below lists the HSP for several common solvents, which can be used to guide initial solvent screening.[7]
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Based on this table, DMSO and DMF are predicted to be excellent solvents, as their HSP profiles reflect a strong polar and moderate hydrogen-bonding character, aligning with the expected needs of the solute.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a crystalline compound is the Saturation Shake-Flask Method .[2][8] This method is considered the gold standard by regulatory bodies and in pharmaceutical research.[9]
Rationale for the Shake-Flask Method
The core principle is to create a saturated solution where the solid API is in equilibrium with its dissolved state. By adding an excess of the solid to a known volume of solvent and allowing it to equilibrate under controlled conditions (temperature, agitation), the resulting concentration of the dissolved API in the supernatant represents its thermodynamic solubility.[2][10] The time required to reach equilibrium can vary but is typically established when measurements from consecutive time points yield the same value.[2]
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (crystalline solid, verified purity)
-
Selected solvents (HPLC-grade or higher)
-
Analytical balance
-
Glass vials or flasks with screw caps (e.g., 2-20 mL)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, selected for solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment. A common starting point is to add ~10-20 mg of solid to 1-2 mL of solvent.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm). The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause vortexing.[9]
-
Sampling: Allow the suspension to equilibrate for at least 24-48 hours.[11] To confirm equilibrium, sample at multiple time points (e.g., 24h, 48h, and 72h).
-
Phase Separation: Before analysis, separate the undissolved solid from the saturated solution. This can be done by:
-
Allowing the vials to stand undisturbed until the solid settles.
-
Centrifuging the vials at high speed.
-
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean analysis vial. This step is critical to remove any fine particulates. Self-Validation Note: It is crucial to test for API adsorption to the filter material by passing a standard solution of known concentration through the filter and analyzing the filtrate.
-
Dilution & Quantification: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.
Diagram of the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Predicted Solubility Profile & Discussion
Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound. This serves as a starting point for experimental investigation.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water (pH ~7) | Polar Protic | Very Low | The large, nonpolar benzene and isopropyl groups outweigh the polar contributions of the -COOH and -SO₂- groups in neutral water. |
| 0.1 M NaOH | Aqueous Base | High | The carboxylic acid will be deprotonated to form the highly soluble sodium carboxylate salt. |
| 0.1 M HCl | Aqueous Acid | Very Low | The molecule will remain in its neutral, protonated form, which has low aqueous solubility. |
| Methanol / Ethanol | Polar Protic | Moderate to High | The alcohol can act as both an H-bond donor and acceptor, effectively solvating the carboxylic acid group. |
| Acetone | Polar Aprotic | Moderate | Good dipole-dipole interactions, but less effective at solvating the H-bond donating carboxyl group compared to protic solvents. |
| Acetonitrile | Polar Aprotic | Moderate | Similar to acetone, its strong dipole can interact with the sulfonyl group, but it is a weaker H-bond acceptor for the acid. |
| DMSO / DMF | Polar Aprotic | High to Very High | These are excellent H-bond acceptors and have strong dipoles, making them highly effective at solvating all polar parts of the molecule. |
| Dichloromethane | Slightly Polar | Low | Insufficiently polar to overcome the crystal lattice energy of the highly polar solute. |
| Toluene / Hexane | Nonpolar | Insoluble | "Like dissolves like" principle; these solvents cannot form favorable interactions with the polar functional groups. |
Logical Relationship Between Structure and Solubility
The following diagram illustrates the decision-making process for predicting solubility based on the molecule's functional groups.
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
-
Zhang, P. et al. (2017). The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]
-
Final, F. et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]
-
Hansen, C.M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]
-
LookChem (n.d.). Cas 1610824-90-2, 3-formyl-4-(isopropylsulfonyl)benzoic acid. lookchem.com. Available at: [Link]
-
Enamine (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. stevenabbott.co.uk. Available at: [Link]
-
PrepChem (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. prepchem.com. Available at: [Link]
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World Health Organization (WHO) (n.d.). Annex 4. who.int. Available at: [Link]
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BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. bioassaysys.com. Available at: [Link]
-
ResearchGate (2015). Solubility of Benzoic Acid in Mixed Solvents. researchgate.net. Available at: [Link]
-
Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. regulations.gov. Available at: [Link]
-
Savjani, K. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available at: [Link]
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ResearchGate (2016). Polarity Index. researchgate.net. Available at: [Link]
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Chemistry LibreTexts (2019). 4.4 Solubility. chem.libretexts.org. Available at: [Link]
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Wikipedia (n.d.). Benzoic acid. en.wikipedia.org. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(isopropylsulfonyl)benzoic acid
This guide provides an in-depth technical analysis of the spectroscopic methodologies used to characterize 4-(isopropylsulfonyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The narrative emphasizes the causal relationships behind experimental choices and the interpretation of spectroscopic data to ensure scientific integrity and trustworthiness.
Introduction
4-(isopropylsulfonyl)benzoic acid is a bifunctional organic molecule containing a carboxylic acid group and an isopropylsulfonyl group attached to a benzene ring. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Benzoic acid derivatives are known to exhibit a range of biological activities, and the inclusion of a sulfonyl group can modulate properties such as acidity, solubility, and biological target interactions.[1] Accurate structural elucidation and purity assessment are paramount in the development of novel compounds, and spectroscopic techniques are the cornerstone of this process. This guide will detail the expected spectroscopic signatures of 4-(isopropylsulfonyl)benzoic acid and the methodologies to acquire them.
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecular structure is essential for predicting and interpreting spectroscopic data. The structure of 4-(isopropylsulfonyl)benzoic acid dictates the chemical environment of each atom and functional group, giving rise to unique spectroscopic signals.
Caption: Molecular structure of 4-(isopropylsulfonyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(isopropylsulfonyl)benzoic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(isopropylsulfonyl)benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility of the compound and to observe the acidic proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[2] A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H |
| Aromatic Protons (ortho to -COOH) | ~8.1 | Doublet | 2H |
| Aromatic Protons (ortho to -SO₂R) | ~7.9 | Doublet | 2H |
| Isopropyl Methine (-CH) | ~3.3 | Septet | 1H |
| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet | 6H |
Causality of Chemical Shifts and Multiplicities:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a downfield shift, often appearing as a broad singlet.
-
The aromatic protons are split into two doublets due to the para-substitution pattern. The electron-withdrawing nature of both the carboxylic acid and the isopropylsulfonyl groups deshields these protons, causing them to appear at downfield chemical shifts.[3] Protons ortho to the more electron-withdrawing carboxylic acid group are expected to be slightly more downfield.
-
The isopropyl methine proton is adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. It will appear as a septet due to coupling with the six equivalent methyl protons (n+1 rule, where n=6).
-
The isopropyl methyl protons are equivalent and will appear as a doublet due to coupling with the single methine proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~167 |
| Aromatic Carbon (ipso- to -COOH) | ~135 |
| Aromatic Carbons (ortho to -COOH) | ~130 |
| Aromatic Carbons (ortho to -SO₂R) | ~128 |
| Aromatic Carbon (ipso- to -SO₂R) | ~145 |
| Isopropyl Methine (-C H) | ~55 |
| Isopropyl Methyl (-C H₃) | ~16 |
Causality of Chemical Shifts:
-
The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift.[4]
-
The aromatic carbons will have distinct chemical shifts based on their substitution. The ipso-carbons (carbons directly attached to the substituents) are significantly affected. The carbon attached to the electron-withdrawing sulfonyl group will be the most downfield among the aromatic signals.
-
The isopropyl carbons are in the aliphatic region, with the methine carbon being more downfield than the methyl carbons due to its proximity to the sulfonyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample like 4-(isopropylsulfonyl)benzoic acid, the attenuated total reflectance (ATR) method is convenient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.
Predicted FT-IR Spectrum
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Carboxylic Acid (C=O) | C=O Stretch | 1710 - 1680 | Strong |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |
| Sulfonyl (S=O) | Asymmetric & Symmetric Stretch | 1350 - 1300 & 1160 - 1120 | Strong |
Interpretation of Key Absorptions:
-
The O-H stretch of the carboxylic acid appears as a very broad band due to hydrogen bonding.[5]
-
The C=O stretch of the carboxylic acid is a strong, sharp absorption and is highly characteristic.
-
The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
The sulfonyl group will show two strong characteristic stretching bands for the S=O bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can provide an accurate mass measurement, which can be used to determine the elemental composition.
Predicted Mass Spectrum
-
Molecular Ion: The molecular weight of 4-(isopropylsulfonyl)benzoic acid (C₁₀H₁₂O₄S) is 228.27 g/mol . In ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 227.04 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 229.05 in positive ion mode.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the molecular ion would likely show fragmentation patterns corresponding to the loss of the carboxylic acid group, the isopropyl group, and parts of the sulfonyl moiety.
Caption: Workflow for the spectroscopic characterization of 4-(isopropylsulfonyl)benzoic acid.
Conclusion
The comprehensive spectroscopic analysis of 4-(isopropylsulfonyl)benzoic acid, employing a combination of NMR, FT-IR, and mass spectrometry, provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and data from analogous structures, serves as a robust guide for researchers. Each technique offers complementary information, and together they provide an unambiguous identification of the compound, which is a critical step in any drug development or chemical research endeavor.
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Sulfonylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the rich history and diverse biological landscape of sulfonylbenzoic acid derivatives. From a serendipitous observation in the early 20th century to their current status as a "privileged scaffold" in medicinal chemistry, these compounds have yielded critical therapies and continue to inspire new avenues of drug discovery. We will explore the foundational discovery of the sulfonylureas, their mechanism of action in diabetes, and the expansion of the sulfonylbenzoic acid core into a versatile platform for developing antimicrobial, anti-inflammatory, and anticancer agents. This document provides an in-depth analysis of their synthesis, structure-activity relationships (SAR), and the experimental methodologies that underpin their ongoing development.
I. A Serendipitous Legacy: The Dawn of the Sulfonylureas
The story of sulfonylbenzoic acid derivatives as therapeutic agents begins not with a targeted design, but with a crucial clinical observation. During the 1930s and 1940s, in the quest for potent antibacterial sulfonamides, a recurring side effect was noted: hypoglycemia.[1] French physician Marcel Janbon, while treating typhoid patients in 1942 with a novel sulfonamide, observed that some patients experienced convulsions and coma, which were subsequently linked to dangerously low blood sugar levels.[1][2]
This observation was systematically investigated by the physiologist Auguste Loubatières, who confirmed the hypoglycemic effect in animal studies. By 1946, Loubatières had demonstrated that these compounds stimulated the pancreas to release insulin, laying the groundwork for a new class of oral antidiabetic drugs.[2] This pivotal discovery shifted the perception of the sulfonylurea moiety from a component of antibiotics to a key pharmacophore for metabolic disease.
The first generation of sulfonylurea drugs soon followed. Carbutamide, initially developed as an antibacterial, was repurposed and investigated for its potent hypoglycemic effects in Berlin in the mid-1950s.[3] This led to a race to develop safer and more effective analogues, resulting in the introduction of now-classic drugs like tolbutamide, chlorpropamide, and acetohexamide in the 1950s and 60s.[2][4] These first-generation agents validated the therapeutic concept and paved the way for more potent successors. The 1970s and 1980s saw the advent of second-generation sulfonylureas, including glibenclamide (glyburide), glipizide, and gliclazide, which offered higher potency and improved safety profiles.[2][3] The third-generation agent, glimepiride, was introduced in 1995.[2][4]
II. The Core Mechanism: Unlocking Insulin Secretion
The therapeutic efficacy of sulfonylureas in type 2 diabetes lies in their ability to stimulate insulin secretion from pancreatic β-cells, a mechanism that was not fully elucidated until the late 1980s.[3][5] These drugs function by targeting the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.[5]
The KATP channel is a complex of two proteins: the pore-forming subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1), which acts as the binding site for these drugs.[5] Under normal physiological conditions, when glucose levels are low, the KATP channel is open, allowing potassium ions to flow out of the cell, which keeps the cell membrane hyperpolarized and prevents insulin release.
Sulfonylureas initiate a cascade of events leading to insulin secretion:
-
Binding to SUR1: The drug binds with high affinity to the SUR1 subunit of the KATP channel.[5]
-
Channel Closure: This binding event induces a conformational change that closes the KATP channel.[5][6]
-
Membrane Depolarization: The closure of the potassium channel prevents the efflux of positive ions, leading to the depolarization of the β-cell membrane.
-
Calcium Influx: The change in membrane potential opens voltage-gated calcium channels, allowing an influx of extracellular calcium ions (Ca2+).
-
Insulin Exocytosis: The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.[7]
This mechanism is independent of ambient glucose levels, which accounts for the principal side effect of sulfonylurea therapy: hypoglycemia.[4]
Caption: Mechanism of sulfonylurea-induced insulin secretion.
III. Synthetic Methodologies: Building the Core Scaffold
The synthetic tractability of the sulfonylbenzoic acid scaffold has been a key driver of its exploration in medicinal chemistry.[3] The general approach often involves the preparation of a key intermediate, an activated sulfonylbenzoic acid, which can then be coupled with various amines or other nucleophiles to generate a library of derivatives.
A. Preparation of the Key Intermediate: 4-(Chlorosulfonyl)benzoic Acid
A common and critical starting material is 4-(chlorosulfonyl)benzoic acid. Its bifunctional nature, containing both a carboxylic acid and a highly reactive sulfonyl chloride, makes it a versatile building block.[2] Two primary routes are employed for its synthesis:
-
Direct Chlorosulfonation of Benzoic Acid: This method involves the reaction of benzoic acid with an excess of chlorosulfonic acid.[8] The strong electrophilic nature of chlorosulfonic acid allows for the direct substitution onto the aromatic ring.
-
Oxidation of p-Toluenesulfonyl Chloride: An alternative route involves the oxidation of the methyl group of p-toluenesulfonyl chloride using a strong oxidizing agent like chromium(VI) oxide or potassium permanganate.[8][9][10]
Caption: Primary synthetic routes to 4-(chlorosulfonyl)benzoic acid.
B. General Synthesis of Sulfonylurea and Sulfonamide Derivatives
Once the sulfonyl chloride intermediate is obtained, the synthesis of the final derivatives is typically straightforward.
-
Sulfonamide Synthesis: The reaction of 4-(chlorosulfonyl)benzoic acid with a primary or secondary amine readily forms a stable sulfonamide linkage. This nucleophilic substitution reaction proceeds efficiently, often in an aqueous medium with a base like sodium carbonate to neutralize the HCl byproduct.[2]
-
Sulfonylurea Synthesis: Traditionally, sulfonylureas are synthesized by reacting a sulfonamide with an isocyanate in the presence of a base.[11] More modern, one-pot methods have been developed to avoid handling hazardous isocyanates. These can involve the in-situ generation of carbamates from amines, which then react with the sulfonamide to yield the final sulfonylurea.[11][12]
C. Experimental Protocol: General Synthesis of an N-Substituted-4-carboxybenzenesulfonamide
This protocol describes a representative synthesis of a sulfonamide derivative from 4-(chlorosulfonyl)benzoic acid and a generic primary amine.
Materials:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Primary amine (1.0 eq)
-
Sodium carbonate (1.2 eq)
-
Deionized water
-
Ethyl acetate
-
n-Hexane
-
Hydrochloric acid (1N)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[2]
-
Chill the mixture in an ice bath to 0 °C with continuous stirring.[2]
-
Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol) in a minimal amount of a suitable solvent (e.g., THF) and add it dropwise to the chilled amine solution over 30 minutes.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[2]
-
Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1N HCl to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[2]
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.[2]
IV. Structure-Activity Relationships (SAR): Tuning Biological Activity
The versatility of the sulfonylbenzoic acid scaffold stems from the ability to modify its structure at several key positions, leading to a wide range of biological activities. The SAR provides a causal link between chemical structure and pharmacological effect.
A. SAR of Hypoglycemic Sulfonylureas
For antidiabetic activity, specific structural features are crucial for effective interaction with the SUR1 receptor:
-
The Acidic Moiety: The sulfonylurea group itself is the key acidic pharmacophore responsible for binding.
-
The Benzenesulfonyl Group: A substituent at the para-position of the benzene ring is essential. Early derivatives used simple alkyl or acyl groups.[13]
-
The Terminal Urea Substituent (R-group): The nature of the R-group on the terminal nitrogen of the urea moiety significantly influences the potency and pharmacokinetic properties. Second-generation drugs, like glibenclamide, incorporate a larger, more complex arylcarboxamidoalkyl group at the para-position, which dramatically increases potency.[13] The size and lipophilicity of the N-substituent are critical; N-propyl and larger groups are active, while activity is lost with very large substituents (12 or more carbons).[13]
| Compound | Generation | Key Structural Feature (para-substituent) | Relative Potency |
| Tolbutamide | First | -CH₃ | Low |
| Chlorpropamide | First | -Cl | Moderate |
| Glibenclamide | Second | -CONH(CH₂)₂-Ph-OCH₃ | High |
| Glimepiride | Third | Complex heterocyclic system | Very High |
B. SAR of Antimicrobial and Anticancer Derivatives
Beyond diabetes, modifications to the core structure have yielded compounds with significant antimicrobial and anticancer properties.
-
Antimicrobial Activity: For antibacterial sulfonamides, the mechanism involves mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[6][14] Key SAR points include:
-
An unsubstituted para-amino group is generally required for activity.[6]
-
The aromatic ring must be para-substituted only.[6]
-
Quantitative SAR (QSAR) studies have shown that increased hydrophobicity and the presence of hydroxyl groups can enhance inhibitory activity against certain bacterial enzymes like FabH.[1]
-
-
Anticancer Activity: The anticancer mechanism of many benzoic acid derivatives is linked to the inhibition of histone deacetylases (HDAC) or the modulation of cell cycle proteins.[15][16] SAR studies on some arylsulfonylhydrazones have shown that:
-
For activity against ER+ breast cancer (MCF-7 cells), a less-branched aromatic substituent with chlorine atoms is beneficial.[6]
-
For triple-negative breast cancer (MDA-MB-231 cells), less-branched aromatic moieties with fluorine and chlorine are required for activity.[6]
-
The intact 4-phenyl-l-benzenesulfonylimidazolidinone scaffold has been identified as a pivotal pharmacophore in some series of potent anticancer agents.[17]
-
V. Beyond Diabetes: A Scaffold for Diverse Therapeutic Areas
The foundational sulfonylurea structure has proven to be a remarkably fruitful starting point for discovering agents with a broad spectrum of biological activities.[3]
A. Antimicrobial Agents
As a direct lineage from their historical predecessors, modern sulfonylbenzoic acid derivatives continue to be explored as antimicrobial agents. Their mechanism often involves the inhibition of essential microbial enzymes, such as those in the folate synthesis pathway, or the disruption of cell membrane integrity.[3] For example, certain 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivatives have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3]
| Derivative Class | Target Organism(s) | Example Activity (MIC) |
| N-Acyl-α-amino acids | Gram-positive bacteria | 125 µg/mL vs. S. aureus[3] |
| 1,3-Oxazole derivatives | Fungi | Moderate activity vs. C. albicans[3] |
| (1,4-phenylene)bis(arylsufonylisoxazoles) | Various Bacteria | 25-100 µg/mL[3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of test compounds.[3]
Materials:
-
Test compounds (sulfonylbenzoic acid derivatives)
-
Bacterial and/or fungal strains (e.g., ATCC strains)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipettes, tubes, and saline
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture, suspend 3-5 isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring absorbance with a microplate reader.[3]
B. Anticancer Agents
The sulfonylbenzoic acid scaffold is present in a number of compounds investigated for their anticancer properties. The mechanisms are diverse and can include the inhibition of angiogenesis by targeting receptors like VEGFR-2, inhibition of cell cycle-related enzymes, or the induction of apoptosis.[18][19]
| Derivative Class | Cancer Cell Line | Example Activity (IC₅₀) |
| N-arylsulfonylimidazolidinones | HCT116, A549, NCL-H460 | Potent, superior to doxorubicin[17] |
| Arylsulfonylhydrazones | MCF-7, MDA-MB-231 | < 1 µM[6] |
| Sulfamoyl-benzamides | - | h-NTPDase1 inhibition (2.88 µM)[2] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[20]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates, incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.[20]
Caption: Standard workflow for the MTT cytotoxicity assay.
VI. Conclusion and Future Perspectives
The journey of sulfonylbenzoic acid derivatives, from an accidental discovery to a cornerstone of medicinal chemistry, exemplifies the power of scientific observation and iterative chemical design. The core scaffold has given rise to a life-changing class of antidiabetic drugs and has demonstrated profound potential in oncology and infectious disease.[3] The synthetic accessibility and the rich structure-activity relationships associated with this class ensure its continued relevance.[3] Future research will undoubtedly focus on refining selectivity to minimize side effects, elucidating novel mechanisms of action for their anticancer and anti-inflammatory properties, and applying modern drug design principles to unlock new therapeutic applications for this enduring and versatile chemical scaffold.
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Schwanstecher, M., Bach, I., Behrends, S., Brandt, C., Fröbe, U., Gerlach, M., ... & Panten, U. (1998). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology, 125(7), 1467-1475. [Link]
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Pierre, L. L., Moses, N. N., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]
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Caproiu, M. T., et al. (2020). Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry, 2020(31), 4877-4893. [Link]
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AL-HADDAD, R. M. (n.d.). Antibacterial sulfonamides. AL-Mustaqbal University College of Pharmacy. [Link]
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ResearchGate. (n.d.). General chemical structure of hypoglycemic sulfonylureas. ResearchGate. [Link]
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Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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Yilmaz, F., et al. (2021). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
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D'Souza, D. G., & He, J. (1990). Characterization and Significance of Sulfonylurea Receptors. Diabetes Care, 13(8), 868-874. [Link]
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Nguyen, T. T. H., et al. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 62(2), 34-37. [Link]
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Subramani, R., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Journal of Functional Foods, 35, 355-364. [Link]
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Ashek, A., et al. (2015). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark. [Link]
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D'Souza, V. M., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 4(9), 839-844. [Link]
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Hokfelt, B., & Jonsson, A. (1960). Hypoglycemic Activity in Relation to Chemical Structure of Potential Oral Antidiabetic Substances. I. 1-Sulfonyl-3-alkylureas. Journal of Medicinal Chemistry, 2(5), 459-471. [Link]
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Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
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Introduction to the synthesis of 4-(alkylsulfonyl)benzoic acids
An In-depth Technical Guide to the Synthesis of 4-(Alkylsulfonyl)benzoic Acids
Introduction
4-(Alkylsulfonyl)benzoic acids represent a critical class of organic compounds, serving as versatile intermediates in the development of pharmaceuticals and agrochemicals. Their unique molecular architecture, which combines a hydrophilic carboxylic acid with a polar sulfonyl group, imparts valuable physicochemical properties. For instance, 2-nitro-4-(methylsulfonyl)benzoic acid is a key precursor for the widely used herbicide Mesotrione[1]. The presence of the sulfonyl moiety is a common feature in various therapeutic agents, including COX-2 inhibitors and anti-tumor drugs, highlighting the importance of this structural motif in medicinal chemistry[2].
This guide provides an in-depth exploration of the primary synthetic strategies for preparing 4-(alkylsulfonyl)benzoic acids. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that govern the selection of reagents, reaction conditions, and overall synthetic routes. We will examine field-proven protocols, compare methodologies, and provide the necessary data to empower researchers in drug development and chemical synthesis to make informed, effective decisions in the laboratory.
Core Synthetic Strategies
The synthesis of 4-(alkylsulfonyl)benzoic acids can be broadly categorized into three primary approaches, each with distinct advantages and considerations regarding starting material availability, scalability, and functional group tolerance.
-
Direct Oxidation of 4-(Alkylthio)benzoic Acids
-
Nucleophilic Aromatic Substitution (SNAr) Pathways
-
Multi-Step Syntheses from Substituted Toluenes
We will now explore each of these strategies in detail.
Strategy 1: Oxidation of 4-(Alkylthio)benzoic Acids
The most direct and frequently employed method for synthesizing 4-(alkylsulfonyl)benzoic acids is the oxidation of the corresponding 4-(alkylthio)benzoic acid precursor. This approach is favored for its high atom economy and often straightforward reaction conditions.
Mechanistic Rationale
The core of this transformation is the oxidation of a sulfide to a sulfone. The sulfur atom in the alkylthio group exists in a lower oxidation state and is susceptible to attack by electrophilic oxidizing agents. The reaction typically proceeds through a sulfoxide intermediate, which is then further oxidized to the final sulfone.
-
Causality of Experimental Choice: The selection of the oxidizing agent is paramount and dictates the reaction's selectivity and safety profile. Over-oxidation is generally not a concern as the sulfone is stable, but controlling the reaction's exothermicity is crucial, especially on a large scale. Common choices range from hydrogen peroxide, a green and cost-effective option, to more specialized reagents.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic Acid
This protocol is adapted from a well-established procedure demonstrating the use of hydrogen peroxide as the oxidant[3].
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5.0 g of 4-(methylthio)benzoic acid with 30 mL of glacial acetic acid.
-
Initial Cooling: Cool the resulting mixture in an ice-water bath to temper the initial exotherm.
-
Addition of Oxidant: While stirring, gradually add 8.5 g of 30% hydrogen peroxide (H₂O₂) over approximately one hour. Maintain the ice bath during the addition.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to between 70°C and 100°C for 1.5 hours.
-
Cooling and Quenching: Allow the mixture to cool to room temperature. A solid precipitate of the product should be visible. To quench any unreacted peroxide, slowly add a solution of 3.0 g of sodium sulfite in 57 g of water.
-
Isolation and Purification: Filter the solid product from the solution. Wash the collected solid three times with cold deionized water to remove residual acids and salts.
-
Drying: Dry the purified solid under vacuum to yield the final 4-(methylsulfonyl)benzoic acid.
Data Presentation: Comparison of Oxidizing Agents
The choice of oxidant can significantly impact yield, reaction time, and safety. The following table summarizes common oxidants used for the sulfide-to-sulfone transformation.
| Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Key Advantages & Considerations |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Water | 70-100 | Cost-effective, environmentally benign; reaction can be exothermic[3]. |
| tert-Butyl Hydroperoxide (t-BuOOH) | Acetonitrile (CH₃CN) | Reflux | Provides high yields; often used in industrial settings[4]. |
| Sodium Hypochlorite (NaClO) | Acetonitrile/Water | 40 | Mild conditions, good for sensitive substrates[4]. |
| Potassium Permanganate (KMnO₄) | Water, Acetic Acid | Varies | Strong oxidant, but can be non-selective and produce MnO₂ waste. |
| m-CPBA | Dichloromethane (DCM) | 0 - 25 | Highly selective for forming sulfoxides or sulfones, but more expensive[5]. |
Workflow Visualization
The following diagram illustrates the general workflow for the oxidation strategy.
Caption: General workflow for the oxidation of 4-(alkylthio)benzoic acids.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
This strategy involves the reaction of an activated aryl halide or triflate with an alkali metal alkylsulfinate (RSO₂Na). It is a powerful method for forming the crucial C-S bond directly.
Mechanistic Rationale
The SNAr mechanism requires the benzoic acid ring to be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (NO₂) or chloro (Cl) group, positioned ortho or para to the leaving group (e.g., Cl, Br).
-
Nucleophilic Attack: The alkylsulfinate anion attacks the electron-deficient aromatic ring at the carbon bearing the leaving group.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The EWG is critical for stabilizing this intermediate.
-
Rearomatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
-
Causality of Experimental Choice: The success of this reaction is contingent on proper substrate activation. A 4-halobenzoic acid without an additional EWG will not react under typical SNAr conditions. The choice of solvent is also key; polar aprotic solvents like DMF or DMSO are used to dissolve the ionic sulfinate salt and promote the reaction[6][7].
Experimental Protocol: Synthesis of a Substituted 4-(Alkylsulfonyl)benzoic Acid Derivative
The following is a generalized protocol based on methods described for the synthesis of herbicidal intermediates[6][7].
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a suitably activated halobenzoic acid ester (e.g., propyl 2,4-dichlorobenzoate, 1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.1 eq).
-
Nucleophile Addition: Heat the mixture to 50°C. Add a solution of the desired alkylsulfinate salt (e.g., methyl thioglycolate, which serves as a precursor or direct nucleophile, 2.2 eq) in DMF.
-
Reaction Monitoring: Stir the reaction at 50°C for 10 hours, then increase the temperature to 100°C for an additional 5 hours to ensure complete conversion[7]. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent, such as toluene[7].
-
Hydrolysis (if starting from ester): The resulting ester is then hydrolyzed to the carboxylic acid using standard techniques, such as heating with aqueous sulfuric acid[6].
-
Isolation: The final acid product is typically isolated by filtration after cooling and washing with water.
Workflow Visualization
This diagram illustrates the SNAr pathway for synthesizing 4-(alkylsulfonyl)benzoic acids.
Caption: SNAr pathway for forming the aryl-sulfonyl bond.
Strategy 3: Multi-Step Synthesis from a Toluenesulfonyl Chloride Precursor
For complex derivatives, particularly those with specific substitution patterns, a multi-step route starting from readily available materials like p-toluenesulfonyl chloride can be highly effective. This approach offers flexibility in introducing various functional groups. A representative synthesis is that of 2-nitro-4-(methylsulfonyl)benzoic acid[4].
Mechanistic Rationale
This synthetic route is a sequence of classical organic transformations, where the order of operations is critical to achieving the desired outcome.
-
Methylation: The sulfonyl chloride is converted to a methyl sulfone.
-
Halogenation: A halogen is introduced onto the methyl group of the toluene ring via free-radical halogenation. This activates the methyl group for subsequent oxidation.
-
Nitration: A nitro group is introduced onto the aromatic ring. The sulfonyl group is a meta-director, but the methyl group is an ortho/para director. The resulting substitution pattern is a result of these combined effects and steric hindrance.
-
Oxidation: The halogenated methyl group is oxidized to a carboxylic acid. This step is often performed last as the carboxylic acid group would deactivate the ring towards electrophilic nitration.
-
Causality of Experimental Choice: The halogenation of the methyl group (e.g., using NBS or SO₂Cl₂) is a key step that transforms it into a functional group that is more easily oxidized to a carboxylic acid than the methyl group itself. The final oxidation can be achieved with various reagents, including t-BuOOH or NaClO, providing high yields[4].
Experimental Protocol: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid
This protocol is a summary of the steps outlined in patent literature[4].
Step-by-Step Methodology:
-
Methylation: React p-toluenesulfonyl chloride with a methylating agent to form 4-methylphenyl methyl sulfone.
-
Halogenation: Treat the 4-methylphenyl methyl sulfone with a halogenating agent like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in a solvent such as carbon tetrachloride to yield 4-(halomethyl)phenyl methyl sulfone.
-
Nitration: React the halogenated intermediate with a nitrating mixture (e.g., HNO₃/H₂SO₄). This step introduces a nitro group onto the ring, yielding 4-(halomethyl)-2-nitrophenyl methyl sulfone.
-
Oxidation: Dissolve the nitrated intermediate in a solvent like acetonitrile (CH₃CN). Heat to reflux and add an oxidizing agent, such as 70% t-BuOOH aqueous solution, dropwise.
-
Workup and Isolation: After the reaction is complete, remove the solvent by rotary evaporation. The crude product is then purified by dissolving it in a basic solution, followed by acidification to precipitate the final 2-nitro-4-(methylsulfonyl)benzoic acid, which is collected by filtration. Yields are reported to be as high as 94.88% for this final step[4].
Workflow Visualization
The following diagram outlines this multi-step synthetic pathway.
Caption: Multi-step synthesis from p-toluenesulfonyl chloride.
Conclusion
The synthesis of 4-(alkylsulfonyl)benzoic acids is a well-established field with several robust and reliable strategies available to the modern chemist.
-
The oxidation of 4-(alkylthio) precursors is the most direct and often preferred route due to its simplicity and efficiency, especially when the thioether starting material is accessible.
-
Nucleophilic aromatic substitution provides a powerful alternative for constructing the C-S bond, particularly for aromatic rings bearing electron-withdrawing groups.
-
Finally, multi-step syntheses from commodity chemicals like p-toluenesulfonyl chloride offer maximum flexibility for creating complex, highly substituted analogues.
The optimal choice of synthetic route depends on a careful analysis of factors including the availability and cost of starting materials, the desired substitution pattern on the final molecule, and the required scale of the synthesis. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights to assist researchers in navigating these choices effectively.
References
- CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
-
Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com. [Link]
-
Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]
- EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Alkylation of Substituted Sulfonamides with Benzotrichloride and Ipso-Substitution of the p-Toluenesulfonamide Group with Nucleophilic Reagents. Journal of Chemistry and Technologies. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
- US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
-
A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. TREA. [Link]
-
Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com. [Link]
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Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. National Institutes of Health (NIH). [Link]
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Synthesis of a series of dialkylsulphamylbenzoic acids. ResearchGate. [Link]
-
Ullmann condensation. Wikipedia. [Link]
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
- WO2015087352A1 - A process for the synthesis of aryl sulfones.
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Methodological & Application
Synthesis of 4-(Propane-2-sulfonyl)benzoic acid: A Detailed Protocol for Researchers
Introduction
4-(Propane-2-sulfonyl)benzoic acid is a valuable bifunctional molecule in the landscape of drug discovery and materials science. Its structure, featuring a rigid aromatic core, a polar carboxylic acid group, and a sterically significant isopropylsulfonyl moiety, makes it an attractive building block for creating compounds with tailored pharmacological or material properties. The sulfone group, in particular, is a key pharmacophore in a multitude of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability. This document provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers in organic and medicinal chemistry. The protocol is rooted in established chemical principles and offers insights into the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a robust two-step sequence. This strategy prioritizes the use of commercially available and cost-effective starting materials.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : Synthesis of the intermediate, 4-(isopropylthio)benzoic acid, via the reaction of 4-chlorobenzoic acid with propane-2-thiol.
-
Step 2: Oxidation : Conversion of the sulfide intermediate to the final sulfone product using an effective and selective oxidizing agent.
This approach allows for straightforward purification at each stage, leading to a high-purity final product.
Caption: Overall two-step synthesis pathway for this compound.
Part I: Synthesis of 4-(isopropylthio)benzoic acid
Chemical Principle
This initial step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The aromatic ring of 4-chlorobenzoic acid is 'activated' towards nucleophilic attack by the electron-withdrawing carboxylic acid group situated para to the chlorine leaving group. Propane-2-thiol is deprotonated by a base (sodium hydroxide) to form the more nucleophilic thiolate anion, which then displaces the chloride ion on the aromatic ring. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it effectively solvates the cation (Na+) without strongly solvating the thiolate anion, thus enhancing its nucleophilicity.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Chlorobenzoic acid | 156.57 | 10.0 g | 63.9 | 1.0 |
| Propane-2-thiol | 76.16 | 6.15 mL | 76.7 | 1.2 |
| Sodium Hydroxide | 40.00 | 5.62 g | 140.5 | 2.2 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| 2M Hydrochloric Acid | - | ~75 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzoic acid (10.0 g, 63.9 mmol) and N,N-dimethylformamide (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition : To the solution, add sodium hydroxide pellets (5.62 g, 140.5 mmol) in one portion. Note: One equivalent of NaOH deprotonates the carboxylic acid, and the second deprotonates the thiol.
-
Nucleophile Addition : Carefully add propane-2-thiol (6.15 mL, 76.7 mmol) to the reaction mixture using a syringe. Caution: Propane-2-thiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Reaction : Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 300 mL of deionized water.
-
Acidification : While stirring, slowly acidify the aqueous mixture to a pH of approximately 2-3 by adding 2M hydrochloric acid. A white precipitate of 4-(isopropylthio)benzoic acid will form.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any remaining DMF and salts.
-
Drying : Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid and is of sufficient purity for the subsequent step.
Part II: Synthesis of this compound
Chemical Principle
The second step involves the oxidation of the sulfide group of 4-(isopropylthio)benzoic acid to a sulfone. This transformation requires a potent oxidizing agent. A common and effective method is the use of hydrogen peroxide in acetic acid. In this system, hydrogen peroxide is the primary oxidant, and its reactivity is enhanced by the acidic medium. The reaction may also involve the in situ formation of peracetic acid (CH₃CO₃H), a stronger oxidizing agent, from the reaction between acetic acid and hydrogen peroxide.[2][3] This method is generally selective for the sulfide group and does not typically affect the aromatic ring or the carboxylic acid moiety under these conditions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-(isopropylthio)benzoic acid | 196.26 | 8.0 g | 40.8 | 1.0 |
| Glacial Acetic Acid | - | 80 mL | - | - |
| 30% Hydrogen Peroxide (w/w) | 34.01 | 10.4 mL | 102 | 2.5 |
| Deionized Water | - | As needed | - | - |
| Ethanol | - | As needed | - | - |
Step-by-Step Protocol
Caption: Experimental workflow for the oxidation and purification of the final product.
-
Reaction Setup : In a 250 mL round-bottom flask, suspend 4-(isopropylthio)benzoic acid (8.0 g, 40.8 mmol) in glacial acetic acid (80 mL). Stir the mixture at room temperature.
-
Oxidant Addition : Cool the flask in an ice/water bath to 15-20 °C. Slowly add 30% hydrogen peroxide (10.4 mL, 102 mmol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 30 °C. Caution: The reaction is exothermic. A rapid addition of hydrogen peroxide can lead to a dangerous temperature increase.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The reaction mixture should become a clear solution as the starting material is consumed and the product is formed. Monitor the reaction by TLC until the starting sulfide is no longer visible.
-
Work-up and Precipitation : Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold deionized water with vigorous stirring. A white precipitate of this compound will form.
-
Isolation : Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing : Wash the filter cake with cold deionized water (3 x 40 mL) to remove residual acetic acid and hydrogen peroxide.
Purification
-
Recrystallization : Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Then, add hot deionized water dropwise until the solution becomes slightly cloudy. Re-clarify the solution by adding a few drops of hot ethanol.
-
Crystallization : Allow the flask to cool slowly to room temperature, during which time crystals of the pure product will form. For maximum yield, subsequently cool the flask in an ice bath for at least one hour.
-
Final Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then dry them in a vacuum oven at 60-70 °C to a constant weight.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance : White crystalline solid.
-
Molecular Formula : C₁₀H₁₂O₄S
-
Molecular Weight : 228.26 g/mol
-
CAS Number : 20884-61-1
-
Melting Point : Determine experimentally using a calibrated melting point apparatus. The melting point is a key indicator of purity.
-
¹H NMR Spectroscopy : (Predicted, 400 MHz, DMSO-d₆): δ ~13.5 (s, 1H, COOH), 8.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 3.4 (sept, 1H, CH), 1.2 (d, 6H, CH₃).
-
Infrared (IR) Spectroscopy : (ATR): ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1680-1700 cm⁻¹ (C=O stretch), ~1300-1330 cm⁻¹ and ~1140-1160 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfone group).
Safety and Handling Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Propane-2-thiol is volatile and has a potent, unpleasant odor. Handle with care.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Avoid contact and use appropriate shielding.
-
Glacial acetic acid is corrosive and can cause severe burns.
-
The oxidation reaction is exothermic; maintain careful temperature control during the addition of hydrogen peroxide.
References
-
Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917–923. [Link]
-
Yadav, V. K., & Kumar, N. V. (2022). Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. CABI Digital Library. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Determination of 4-(Propane-2-sulfonyl)benzoic acid
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities of 4-(Propane-2-sulfonyl)benzoic acid. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control in both research and manufacturing environments. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a sulfonyl group. This structure makes it a versatile building block in medicinal chemistry. The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final drug product.
High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds.[3][4] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities. This document provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, including the rationale for method development and a full validation summary.
Causality of Method Design: The chosen reversed-phase mode is optimal for separating moderately polar compounds like this compound. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a buffered acidic mobile phase is employed to suppress the ionization of the carboxylic acid group.[5] This ensures a consistent retention time and sharp, symmetrical peak shape, which are crucial for accurate quantification. The selection of acetonitrile as the organic modifier offers low viscosity and a favorable UV cutoff.
Experimental
Instrumentation, Reagents, and Materials
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Reagents and Chemicals:
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric acid (H₃PO₄) (Analytical grade, ~85%).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Chromatographic Conditions
Rationale for Wavelength Selection: The selection of 240 nm is based on the UV absorbance spectrum of the benzoyl moiety, which provides a strong chromophore for sensitive detection.
Gradient Elution Program: A gradient elution is necessary to ensure that any impurities with significantly different polarities are eluted and separated from the main peak and each other within a reasonable timeframe.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Table 2: Gradient Elution Program
Protocols
Preparation of Solutions
Mobile Phase A (Buffer):
-
Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
Experimental Workflow
The following diagram illustrates the overall workflow for the purity analysis.
Caption: Workflow for HPLC purity analysis.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting the standard solution in replicate (n=5). The system suitability parameters must meet the criteria listed in Table 3. These criteria are based on the United States Pharmacopeia (USP) General Chapter <621>.[3][6][7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Table 3: System Suitability Criteria
Calculation of Purity
The purity of the sample is determined by the area percent method. This method assumes that all impurities have a similar detector response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2] The validation included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample containing known related substances. The chromatogram of the blank showed no interfering peaks at the retention time of the main analyte. The main peak was well-resolved from all potential impurities.
Linearity
Linearity was evaluated by analyzing a series of solutions of the reference standard at five concentration levels, ranging from 50% to 150% of the nominal sample concentration. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 500 - 1500 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Table 4: Linearity Validation Summary
Accuracy
Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate. The percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.8 | 0.5% |
| 100% | 100.2 | 0.3% |
| 120% | 100.5 | 0.4% |
Table 5: Accuracy (Recovery) Validation Summary
The acceptance criterion for recovery is typically 98.0% to 102.0%.
Precision
Repeatability (Intra-day Precision): Repeatability was assessed by analyzing six separate preparations of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) of the purity results was calculated.
Intermediate Precision (Inter-day Ruggedness): Intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and on a different HPLC system. The %RSD between the two sets of results was determined.
| Precision Type | %RSD of Purity |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Table 6: Precision Validation Summary
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N). LOD is the concentration that yields an S/N of 3:1, and LOQ corresponds to an S/N of 10:1.
| Parameter | Result (µg/mL) |
| LOD | ~0.5 |
| LOQ | ~1.5 |
Table 7: LOD and LOQ Results
Conclusion
The developed RP-HPLC method for the purity determination of this compound is specific, linear, accurate, and precise. The validation results confirm that the method is suitable for its intended use in quality control for routine analysis. The method can be effectively implemented in pharmaceutical development and manufacturing settings to ensure the quality and consistency of this important chemical intermediate.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Determination of carboxylic acids in apple juice by RP HPLC. [Link]
-
ResearchGate. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. [Link]
-
ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry. [Link]
-
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link]
-
ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of 4-(isopropylsulfonyl)benzoic acid
Introduction and Significance
4-(isopropylsulfonyl)benzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonyl group. This structure makes it a valuable building block in medicinal chemistry and materials science.[1][2] Accurate and unambiguous structural verification is paramount for ensuring the purity, identity, and quality of such intermediates in any research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. This application note serves as an authoritative guide to applying ¹H and ¹³C NMR for the complete structural assignment of 4-(isopropylsulfonyl)benzoic acid.
Theoretical Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus.
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is termed the chemical shift. It is measured relative to a standard, typically Tetramethylsilane (TMS).[3][4] Nuclei in electron-poor environments are "deshielded" and resonate at higher chemical shifts (downfield), whereas nuclei in electron-rich environments are "shielded" and resonate at lower chemical shifts (upfield). The presence of electronegative groups like sulfonyl (-SO₂-) and carboxyl (-COOH) strongly deshields nearby nuclei.[5][6]
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence that of its neighbors, causing their signals to split into multiple lines (a multiplet). The pattern of this splitting provides direct information about the number of adjacent, non-equivalent nuclei.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, providing a quantitative measure of the relative abundance of each type of proton.
Predicted Spectral Analysis for 4-(isopropylsulfonyl)benzoic acid
A thorough understanding of the molecular structure allows for the prediction of its NMR spectra. The structure with systematic numbering for assignment is shown below.
Caption: Molecular structure of the target analyte.
For clarity in the following spectral analysis, we will use the IUPAC numbering system.
Caption: Numbering scheme for NMR assignments.
Predicted ¹H NMR Spectrum
The molecule possesses a plane of symmetry through the C1-C4 axis. Consequently, H2 is equivalent to H6, and H3 is equivalent to H5. The two methyl groups of the isopropyl moiety are also chemically equivalent.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H2/H6 and H3/H5): The benzene ring is para-substituted with a strongly electron-withdrawing sulfonyl group and a moderately withdrawing carboxylic acid group. Both groups deshield the aromatic protons. The protons ortho to the sulfonyl group (H3/H5) and those ortho to the carboxyl group (H2/H6) will appear as distinct doublets, characteristic of an AA'BB' system. We predict the H2/H6 protons to be slightly more downfield due to their proximity to the carboxyl group.
-
Isopropyl Methine Proton (-CH): This single proton is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet. It is attached to the electron-withdrawing sulfonyl group, shifting it downfield.
-
Isopropyl Methyl Protons (-CH₃): These six equivalent protons are adjacent to the single methine proton, resulting in a doublet.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.3 | Broad Singlet | 1H | H (Carboxyl) | Highly deshielded acidic proton, subject to hydrogen bonding. |
| ~8.15 | Doublet | 2H | H2, H6 | Protons ortho to the carboxyl group, deshielded. |
| ~7.95 | Doublet | 2H | H3, H5 | Protons ortho to the sulfonyl group, strongly deshielded. |
| ~3.40 | Septet | 1H | H8 (CH) | Deshielded by adjacent sulfonyl group; split by 6 methyl protons. |
| ~1.20 | Doublet | 6H | H9, H10 (CH₃) | Shielded aliphatic protons; split by the single methine proton. |
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, C2 is equivalent to C6, C3 to C5, and the two isopropyl methyl carbons (C9, C10) are equivalent.
-
Carbonyl Carbon (-COOH): Carboxylic acid carbons are highly deshielded and appear in the 160-185 ppm range.[5]
-
Aromatic Carbons: Four signals are expected. The two quaternary carbons (C1 and C4) are directly attached to the substituent groups. C4, bonded to the sulfonyl group, will be significantly downfield. C1, attached to the carboxyl group, will also be downfield but typically less so than C4. The protonated carbons (C2/C6 and C3/C5) will appear in the typical aromatic region (125-150 ppm).[4]
-
Isopropyl Carbons: The methine carbon (C8), directly attached to the sulfur atom, will be more deshielded than the methyl carbons (C9/C10). Typical chemical shifts for carbons attached to sulfonyl groups are in the 50-65 ppm range. The methyl carbons will be the most upfield signals in the spectrum.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166.5 | C7 (COOH) | Carbonyl carbon of a carboxylic acid. |
| ~144.0 | C4 | Aromatic quaternary carbon attached to the strongly withdrawing -SO₂ group. |
| ~134.5 | C1 | Aromatic quaternary carbon attached to the -COOH group. |
| ~130.0 | C2, C6 | Aromatic methine carbons ortho to the -COOH group. |
| ~127.5 | C3, C5 | Aromatic methine carbons ortho to the -SO₂ group. |
| ~55.0 | C8 (CH) | Aliphatic methine carbon deshielded by the adjacent sulfonyl group. |
| ~15.0 | C9, C10 (CH₃) | Shielded aliphatic methyl carbons. |
Experimental Protocol: A Self-Validating System
This protocol is designed to yield high-quality, reproducible NMR data. The causality for each step is provided to ensure a deep understanding of the process.
Materials and Equipment
-
Analyte: 4-(isopropylsulfonyl)benzoic acid (>95% purity)[1]
-
NMR Spectrometer: 400 MHz or higher field instrument.
-
NMR Tubes: 5 mm high-precision tubes.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D.
-
Internal Standard: Tetramethylsilane (TMS) (optional, as solvent signal can be used for referencing).
-
Volumetric Glassware and Pipettes.
-
Vortex Mixer and Balance.
Rationale for Solvent Selection
DMSO-d₆ is the solvent of choice for this analysis.
-
Solubility: It readily dissolves polar compounds, including carboxylic acids.
-
Acidic Proton Observation: Unlike solvents like D₂O or CD₃OD, DMSO-d₆ is aprotic and does not engage in rapid proton exchange with the carboxylic acid proton. This allows for the clear observation of the -COOH signal.[7]
-
Chemical Shift Range: Its residual proton signal appears as a quintet at ~2.50 ppm, and its carbon signal is a septet at ~39.5 ppm, regions that typically do not overlap with analyte signals.[8] Any absorbed water appears as a broad peak around 3.3 ppm.[9]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of 4-(isopropylsulfonyl)benzoic acid directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing solubility issues.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial. Causality: This volume is optimal for standard 5 mm NMR tubes, ensuring the detector coil is filled.
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. A gentle warming may be applied if necessary. Causality: A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Instrument Setup and Data Acquisition
The following are typical acquisition parameters for a 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (ns): 8-16. Causality: ¹H is a highly sensitive nucleus, requiring only a few scans for excellent signal-to-noise.
-
Relaxation Delay (d1): 2 seconds. Causality: Allows for nearly complete relaxation of protons, ensuring accurate integration.
-
Spectral Width (sw): 20 ppm (from -2 to 18 ppm). Causality: A wide spectral window ensures all signals, including the downfield carboxylic acid proton, are captured.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30). Causality: Proton decoupling collapses multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Number of Scans (ns): 1024 or more. Causality: The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C necessitate a significantly larger number of scans compared to ¹H NMR.
-
Relaxation Delay (d1): 5 seconds. Causality: Quaternary carbons often have long relaxation times; a longer delay ensures they are not attenuated and are quantitatively represented.
-
Spectral Width (sw): 240 ppm (from -10 to 230 ppm). Causality: This covers the entire range of chemical shifts for organic molecules.
Data Processing and Referencing
-
Fourier Transform: Apply an exponential window function and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra to achieve pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ carbon signal to 39.52 ppm.
-
Integration: For the ¹H spectrum, integrate all signals and normalize them relative to a known proton count (e.g., the 6H doublet of the methyl groups).
Workflow Visualization
The entire process from sample preparation to final analysis can be visualized as follows.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of 4-(Propane-2-sulfonyl)benzoic acid by LC-MS/MS
<
Introduction
4-(Propane-2-sulfonyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of final drug products. This application note presents a robust and sensitive method for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The developed protocol is tailored for researchers, scientists, and drug development professionals, offering a reliable workflow for impurity profiling, stability testing, and routine quality control.[1][2] The methodology adheres to the principles of analytical method validation to ensure data integrity and compliance with regulatory standards.[3][4]
Scientific Principles and Method Rationale
The analytical challenge in quantifying this compound lies in its polar nature, stemming from the presence of both a carboxylic acid and a sulfonyl group. These functional groups can lead to poor retention on traditional reversed-phase chromatography columns. This method overcomes this by employing a suitable stationary phase and mobile phase composition to achieve adequate retention and symmetrical peak shape.
Electrospray ionization (ESI) in negative ion mode is selected for its high efficiency in ionizing acidic molecules like carboxylic and sulfonic acids. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte, minimizing interference from the sample matrix.
Experimental Workflow
The overall analytical workflow is depicted below, outlining the key stages from sample preparation to data acquisition and analysis.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the dissolution solvent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in the dissolution solvent to a known concentration, and filter through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Conditions
The separation of this polar compound can be achieved using various approaches, including reversed-phase with a polar-embedded or polar-endcapped column, or Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6] A reversed-phase method is detailed below as a primary approach.
| Parameter | Condition | Rationale |
| Column | C18 with polar end-capping (e.g., 2.1 x 100 mm, 1.8 µm) | Enhances retention of polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and aids in peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes | Provides efficient elution and separation from potential impurities. |
| Flow Rate | 0.3 mL/min | Suitable for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity and peak shape. |
Mass Spectrometry (MS) Conditions
The analysis will be performed in negative ion electrospray ionization mode.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for acidic compounds.[7][8] |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Source Temperature | 150 °C | Aids in desolvation. |
| Desolvation Temperature | 400 °C | Efficiently removes solvent from ions. |
| Desolvation Gas Flow | 800 L/hr | Facilitates desolvation. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ion beam. |
| Collision Gas | Argon | Used for fragmentation in the collision cell. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
Results and Discussion
Mass Spectra and Fragmentation
The molecular weight of this compound is 228.25 g/mol . In negative ESI mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 227.2.
MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion (m/z 227.2) will induce fragmentation. Aromatic carboxylic acids are known to fragment via the loss of CO₂ (44 Da) and/or the entire carboxylic group (-COOH, 45 Da).[9][10][11][12] Additionally, cleavage of the sulfonyl group can occur.
Proposed Fragmentation Pathway:
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. fda.gov [fda.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. scispace.com [scispace.com]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 12. GCMS Section 6.12 [people.whitman.edu]
Application Notes and Protocols: 4-(Propane-2-sulfonyl)benzoic acid as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 4-(Propane-2-sulfonyl)benzoic acid, also known as 4-(isopropylsulfonyl)benzoic acid, in modern organic synthesis. We delve into the unique physicochemical properties imparted by the isopropylsulfonyl moiety and the carboxylic acid functional group, which together make this compound a valuable scaffold. Detailed, field-tested protocols for key synthetic transformations, including amide bond formation and esterification, are presented. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, monitoring, and purification are thoroughly discussed to ensure procedural success and reproducibility.
Introduction: The Strategic Advantage of the Sulfonyl Moiety
The incorporation of sulfonyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2] The sulfonyl group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Furthermore, its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in many therapeutic agents.[3][4] this compound offers a bifunctional platform, allowing for diverse derivatization through its carboxylic acid handle while leveraging the advantageous properties of the sulfonyl group.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H12O4S | [5] |
| Molecular Weight | 228.26 g/mol | [5] |
| IUPAC Name | 4-propan-2-ylsulfonylbenzoic acid | [5] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in many organic solvents | General knowledge |
Core Synthetic Transformations
This compound is primarily utilized in reactions that target its carboxylic acid functionality. The most common and impactful of these are amide bond formation and esterification, which are foundational reactions in the synthesis of a vast array of biologically active molecules.[6][7]
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[8] The general workflow involves the activation of the carboxylic acid of this compound, followed by nucleophilic attack by a primary or secondary amine.
Caption: General workflow for amide bond formation.
2.1.1. Protocol 1: Synthesis of N-Aryl/Alkyl-4-(propane-2-sulfonyl)benzamide via Acyl Chloride
This two-step, one-pot procedure is a robust method for synthesizing a wide range of amides. The initial conversion to the acyl chloride is a critical activation step.
Step 1: Formation of 4-(Propane-2-sulfonyl)benzoyl chloride
-
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[9] The reaction proceeds with the evolution of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ.
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add an excess of thionyl chloride (5-10 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(propane-2-sulfonyl)benzoyl chloride is often used in the next step without further purification.
-
Step 2: Amide Coupling
-
Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the desired amide. A base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve the crude 4-(propane-2-sulfonyl)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine, 1.5-2.0 eq) in the same solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide.
-
2.1.2. Protocol 2: Direct Amide Coupling Using Coupling Reagents
-
Rationale: For sensitive substrates or to avoid the harsh conditions of acyl chloride formation, direct coupling reagents are preferred.[10] Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) activate the carboxylic acid in situ to form an active ester, which then reacts with the amine.[8]
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up and purification are similar to the acyl chloride method described above.
-
Esterification: Expanding the Molecular Diversity
Esterification of this compound provides another avenue for creating diverse molecular architectures.
Caption: General workflow for Fischer esterification.
2.2.1. Protocol 3: Fischer-Speier Esterification
-
Rationale: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[11][12] The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it is formed can drive the reaction towards the product.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or distillation if necessary.
-
Advanced Applications: Cross-Coupling Reactions
While reactions at the carboxylic acid are most common, the aromatic ring of this compound can also participate in cross-coupling reactions, although the strong electron-withdrawing nature of the sulfonyl and carboxyl groups can make this challenging. Modification of the starting material, for example, by introducing a halogen ortho or meta to the existing groups, would be necessary to enable reactions like Suzuki-Miyaura coupling.[13][14]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its bifunctional nature allows for straightforward incorporation into a wide range of molecular scaffolds through robust and well-established protocols for amide bond formation and esterification. The presence of the isopropylsulfonyl group offers distinct advantages in modulating the physicochemical and pharmacological properties of the target molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their research endeavors.
References
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved January 22, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved January 22, 2026, from [Link]
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ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
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PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved January 22, 2026, from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 22, 2026, from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
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Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved January 22, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved January 22, 2026, from [Link]
-
YouTube. (2020). Esterification test of Benzoic acid. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved January 22, 2026, from [Link]
-
LookChem. (n.d.). Cas 1610824-90-2,3-formyl-4-(isopropylsulfonyl)benzoic acid. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
-
YouTube. (2024). Making benzoyl chloride. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (2018). Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. Retrieved January 22, 2026, from [Link]
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PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved January 22, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved January 22, 2026, from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved January 22, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved January 22, 2026, from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved January 22, 2026, from [Link]
-
Drugs.com. (2025). Benzoic Acid: What is it and where is it used?. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Sulfonyl group. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid). Retrieved January 22, 2026, from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). C−H functionalization of benzoic acid with sulfonyl azides.. Retrieved January 22, 2026, from [Link]
-
University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025). Application of Sulfonyl in Drug Design | Request PDF. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
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Protocol: High-Purity Recovery of 4-(Propane-2-sulfonyl)benzoic Acid via Optimized Recrystallization
An Application Note from the Senior Scientist's Desk
Abstract
This comprehensive application note provides a detailed experimental protocol for the purification of 4-(Propane-2-sulfonyl)benzoic acid (CAS: 20884-61-1) by recrystallization.[1] The methodology is designed for researchers, medicinal chemists, and process development professionals requiring a high-purity solid form of the target compound. We move beyond a simple list of steps to elucidate the underlying chemical principles, offering a robust, self-validating procedure. The protocol covers systematic solvent selection, a scaled-up purification workflow, troubleshooting, and purity verification. The causality behind each experimental choice is explained to empower the user with a deep, functional understanding of the crystallization process.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The process relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a minimum volume of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the desired compound, while impurities remain in the solution (mother liquor).[3]
This compound possesses both polar functional groups (carboxylic acid, sulfonyl) and non-polar moieties (benzene ring, isopropyl group). This amphiphilic character necessitates a careful and systematic approach to solvent selection to achieve efficient and high-yield purification. This guide provides the framework for that systematic approach.
Physicochemical Data & Safety
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | Santa Cruz Biotechnology |
| CAS Number | 20884-61-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₄S | [1] |
| Molecular Weight | 228.26 g/mol | [1] |
| Structure | Aromatic carboxylic acid with a para-substituted isopropyl sulfonyl group. | N/A |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations involving organic solvents must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Heating: Never heat flammable organic solvents with an open flame. Use a hot plate with a stirrer, a heating mantle, or a steam bath.
-
Pressure: When heating solvents, use a vented system (e.g., a condenser) to avoid pressure buildup. Never heat a sealed container.
PART I: Systematic Solvent System Selection
The success of any recrystallization hinges on the choice of solvent.[4] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at low temperatures.
Rationale for Candidate Solvents
Based on the "like dissolves like" principle, the polarity of this compound suggests that polar solvents are excellent starting points. Carboxylic acids and sulfones often show good crystallization behavior in alcohols or aqueous mixtures.[5]
Experimental Screening Protocol (Small Scale)
-
Place approximately 20-30 mg of crude this compound into six separate small test tubes.
-
To each tube, add one of the candidate solvents (Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane) dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Record the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.
-
If the solid dissolves in the hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Interpreting Screening Results
| Solvent | Expected Observation | Conclusion & Next Step |
| Water | Low solubility, even when hot. | Likely a poor single solvent, but may be an excellent anti-solvent for a solvent pair (e.g., Ethanol/Water). |
| Ethanol | Soluble when hot, significant crystal formation upon cooling. | Primary Candidate for single-solvent recrystallization. |
| Acetone | High solubility, even at room temperature. | Poor choice for a single solvent. Could be the "good" solvent in a solvent-pair system with a non-polar anti-solvent. |
| Ethyl Acetate | Moderate solubility profile. | Secondary Candidate . May work well if ethanol fails. |
| Toluene | Low solubility. | Poor single solvent. |
| Heptane | Insoluble. | Excellent anti-solvent candidate (e.g., for use with acetone). |
Scientist's Note: A mixed solvent system, such as ethanol/water, is often superior for compounds with intermediate polarity. It provides a highly tunable system to achieve the perfect solubility balance. This protocol will proceed assuming an ethanol/water system is optimal, as is common for aromatic carboxylic acids.[5][6][7]
PART II: Scaled-Up Recrystallization Protocol (Ethanol/Water System)
This protocol is designed for the purification of 1-10 grams of crude material. Adjust volumes accordingly for different scales.
Apparatus
-
Erlenmeyer flasks (appropriately sized for the scale)
-
Stirring hot plate
-
Magnetic stir bar
-
Graduated cylinders
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper
-
Watch glass
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely. Begin with a small volume and add more in portions while heating and stirring.
-
Rationale: Using the absolute minimum volume of the "good" solvent is critical for maximizing the recovery yield.[8] Excess solvent will retain more product in solution upon cooling.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If the hot solution contains visible particulate matter, perform a hot gravity filtration.
-
Place a fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution quickly through the filter paper.
-
Rationale: This step removes impurities that are insoluble in the hot solvent.[2][8] Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
-
Inducing Crystallization:
-
To the clear, hot ethanolic solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Rationale: The addition of the anti-solvent (water) reduces the overall solubility of the compound, bringing the solution to its saturation point.[5] Re-clarifying with a small amount of the good solvent ensures the crystallization process begins from a homogenous, saturated solution, which is key for forming pure crystals.
-
-
Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals.[2] Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals (the "filter cake") with a small portion of ice-cold 1:1 ethanol/water mixture.
-
Continue to pull a vacuum for 5-10 minutes to partially dry the crystals.
-
Rationale: The crystals are washed with a cold solvent mixture to remove any residual mother liquor containing dissolved impurities.[8] Using a cold solvent minimizes redissolving the desired product.
-
-
Drying:
-
Transfer the crystals from the funnel to a pre-weighed watch glass.
-
Allow the crystals to air-dry in a fume hood or, for faster results, place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Rationale: Complete removal of the solvent is essential for obtaining an accurate yield and preventing solvent contamination in downstream applications.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point that matches the literature value. Impurities typically depress and broaden the melting range.
-
Calculate the percent recovery: (mass of pure product / mass of crude product) * 100%.
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. Solution is supersaturated above the compound's melting point. 2. Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and cool again slowly. 2. Ensure the boiling point of the solvent system is below the melting point of the compound.[4] |
| No Crystals Form | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed crystal" of the pure compound. |
| Very Low Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure filtration apparatus is pre-heated and the transfer is done quickly. 3. Always use ice-cold solvent for washing. |
| Colored Crystals | Residual colored impurities are co-precipitating. | Redissolve the crystals in fresh hot solvent, add a small amount of activated charcoal, boil for a few minutes, perform hot filtration, and recrystallize. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. NIUS Chemistry Experiments. Available from: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. Solvent selection for recrystallization.
- Lee, S., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S.
- Connor, D.T., et al. (2002). Method for the purification of aryl sulfonic acids and salts. U.S.
- Lamberti, L. (1970). Purification of sulfonic acids. U.S.
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
- Delgado, D.R., Martínez, F. (2013). Solubility of Benzoic Acid in Mixed Solvents.
-
University of New South Wales, School of Chemistry. Recrystallisation. Available from: [Link]
- Beier, R., et al. (1988). METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
-
Nichols, L. (2022). Determining Which Solvent to Use. Chemistry LibreTexts. Available from: [Link]
- Zhang, C., et al. The solubility of benzoic acid in seven solvents.
-
Soderberg, T. (2019). Solubility. Chemistry LibreTexts. Available from: [Link]
Sources
Application of 4-(Propane-2-sulfonyl)benzoic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of the Sulfonyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to optimizing the pharmacological profile of a drug candidate. Among these, the sulfonyl group (-SO₂-) has emerged as a privileged scaffold. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a valuable tool for enhancing drug-target interactions and improving pharmacokinetic profiles.[1][2] This guide focuses on a particularly valuable building block, 4-(Propane-2-sulfonyl)benzoic acid , and its application in the development of novel therapeutics.
This document will provide an in-depth analysis of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of targeted therapies. We will explore the rationale behind its use, provide detailed protocols for its synthesis and incorporation into lead molecules, and discuss its impact on the biological activity of the resulting compounds.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a building block is crucial for its effective application in drug design.
| Property | Value | Reference |
| CAS Number | 20884-61-1 | |
| Molecular Formula | C₁₀H₁₂O₄S | |
| Molecular Weight | 228.26 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 185-189 °C | |
| Solubility | Soluble in methanol, ethanol, and DMSO |
The Rationale for Employing the Isopropylsulfonyl Group
The choice of the propane-2-sulfonyl (isopropylsulfonyl) group is not arbitrary. This specific substituent offers a unique combination of properties that are highly desirable in drug candidates:
-
Modulation of Lipophilicity: The isopropyl group provides a degree of lipophilicity that can enhance cell membrane permeability and improve oral bioavailability.[3]
-
Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.
-
Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1]
-
Vectorial Orientation: The defined geometry of the sulfonyl group can help to orient the molecule within a binding pocket, leading to increased potency and selectivity.
Application Showcase: The ATR Kinase Inhibitor M6620 (VX-970)
A prominent example of the successful application of the 4-(propane-2-sulfonyl)phenyl moiety is in the development of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, M6620 (formerly VX-970) .[4] ATR is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy for cancer therapy.[5][6]
M6620 is a first-in-class, potent, and selective ATR inhibitor that has shown promising results in clinical trials, both as a monotherapy and in combination with DNA-damaging agents.[4][7] The 4-(isopropylsulfonyl)phenyl group in M6620 plays a crucial role in its high affinity and selectivity for the ATR kinase.
Below is a diagram illustrating the DNA Damage Response pathway and the role of ATR.
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound and its subsequent elaboration into a key intermediate for drug discovery.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 4-iodobenzoic acid.[8][9]
Workflow Diagram:
Step 1: Synthesis of 4-(Isopropylthio)benzoic acid
-
Reaction Setup: To a solution of 4-iodobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium isopropanethiolate (1.2 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).
-
Reaction Conditions: Heat the reaction mixture at 110 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with 1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the 4-(isopropylthio)benzoic acid (1.0 eq) from Step 1 in a mixture of methanol and water.
-
Reaction Conditions: Add Oxone® (potassium peroxymonosulfate) (2.5 eq) portion-wise to the solution at room temperature. Stir the mixture for 4-6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure.
-
Isolation: Filter the resulting precipitate, wash with water, and dry under vacuum to afford this compound.
Protocol 2: Amide Coupling of this compound
This protocol demonstrates the use of this compound as a building block in the synthesis of an amide, a common linkage in drug molecules.
General Reaction Scheme:
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and HOBt (1.1 eq).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. Its strategic application, exemplified by the ATR kinase inhibitor M6620, highlights the importance of the isopropylsulfonyl moiety in achieving high potency, selectivity, and favorable pharmacokinetic properties. The synthetic protocols provided herein offer a practical guide for researchers to access this key intermediate and explore its potential in the design and development of novel therapeutics for a range of diseases. As our understanding of drug-target interactions continues to grow, the rational design and utilization of such tailored building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.
References
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. Available at: [Link]
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Sulfoximines as ATR inhibitors: Analogs of VE-821. PubMed. Available at: [Link]
- Lab5 procedure esterific
- New method for synthesizing p-isopropyl benzoic acid. Google Patents.
-
Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours. PubMed Central. Available at: [Link]
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Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]
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Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. MDPI. Available at: [Link]
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Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. PubMed. Available at: [Link]
-
Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. PrepChem.com. Available at: [Link]
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Scaled up and telescoped synthesis of propofol under continuous-flow conditions. NIH. Available at: [Link]
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Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and. Uni Halle. Available at: [Link]
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Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs. MDPI. Available at: [Link]
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Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis Carinii Dihydropteroate Synthetase. PubMed. Available at: [Link]
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4-Iodobenzoic acid. Wikipedia. Available at: [Link]
-
Use of Pharmacokinetics in the Drug Development Process. ResearchGate. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
-
Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase. ACS Publications. Available at: [Link]
-
The importance of sulfur-containing motifs in drug design and discovery. PubMed. Available at: [Link]
-
Initial Testing (Stage 1) of M6620 (formerly VX-970), a Novel ATR Inhibitor, alone and combined with Cisplatin and Melphalan, by the Pediatric Preclinical Testing Program. PubMed Central. Available at: [Link]
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Benzoic Acid Synthesis. Scribd. Available at: [Link]
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How Alkyls Influence Medicinal Chemistry Developments?. Patsnap. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 4-(Propane-2-sulfonyl)benzoic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functional derivatives of 4-(Propane-2-sulfonyl)benzoic acid. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of sulfonylbenzoic acid moieties in a range of biologically active compounds, including anti-inflammatory and anticancer agents.[1][2][3] This document outlines the foundational synthesis of the core molecule and explores the two primary pathways for derivatization: amide and ester formation. Each section explains the underlying chemical principles, provides field-tested, step-by-step protocols, and discusses critical parameters for reaction optimization and product purification.
Introduction: The Significance of the Sulfonylbenzoic Acid Scaffold
The this compound molecule incorporates two key functional groups: a carboxylic acid and a sulfone. The sulfone group is a stable, polar, and metabolically robust hydrogen bond acceptor, while the isopropyl substituent provides specific steric bulk. The carboxylic acid serves as a versatile chemical handle for the introduction of diverse functionalities, most commonly through the formation of amide or ester linkages. This versatility allows for the systematic exploration of a chemical space to optimize pharmacokinetic and pharmacodynamic properties. Derivatives of sulfonylbenzoic acids have shown promise as potent agents targeting various biological pathways, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) in inflammatory processes.[2]
Synthesis of the Core Scaffold: this compound
The most common and efficient route to synthesizing the parent acid is through the oxidation of its thioether precursor, 4-(isopropylthio)benzoic acid. This transformation is reliably achieved using a strong oxidizing agent like hydrogen peroxide in an acidic medium.
Protocol 2.1: Oxidation of 4-(isopropylthio)benzoic acid
This protocol is adapted from a similar synthesis of 4-(methylsulfonyl)benzoic acid.[4]
Rationale: The sulfide is selectively oxidized to a sulfone without affecting the aromatic ring or the carboxylic acid. Glacial acetic acid serves as a solvent that is stable to oxidation, and the reaction is heated to ensure complete conversion. A final quench with a reducing agent like sodium sulfite removes any excess peroxide.
Materials:
-
4-(isopropylthio)benzoic acid
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter flask
Procedure:
-
Combine 4-(isopropylthio)benzoic acid (1 equivalent) and glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (approx. 3 equivalents) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 20°C.
-
Once the addition is complete, remove the ice bath and fit the flask with a condenser.
-
Heat the reaction mixture to 80-100°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature. A precipitate of the product should form.
-
Prepare a solution of sodium sulfite in deionized water and add it to the reaction mixture to quench any unreacted hydrogen peroxide.
-
Stir for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water.
-
Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Preparation of Amide Derivatives
The direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-productive acid-base salt formation.[5] Therefore, the carboxylic acid must first be "activated" to an electrophilic intermediate that readily reacts with the amine nucleophile.
Method A: Via Acyl Chloride Formation
This robust, two-step method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
Rationale: Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with volatile byproducts (SO₂ and HCl) that can be easily removed. A reflux condition ensures the reaction goes to completion.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
Anhydrous conditions
Procedure:
-
CAUTION: Perform this reaction in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.
-
Add this compound (1 eq.) to a flame-dried round-bottom flask equipped with a condenser and a gas outlet to a trap (e.g., sodium hydroxide solution).
-
Add an excess of thionyl chloride (2-5 eq.), optionally with a solvent like toluene.
-
Heat the mixture to reflux (approx. 80°C) for 1-3 hours.
-
After cooling, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-(Propane-2-sulfonyl)benzoyl chloride is often used directly in the next step.
Rationale: The electrophilic acyl chloride readily reacts with primary or secondary amines. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl generated during the reaction, driving it to completion.[6]
Materials:
-
Crude 4-(Propane-2-sulfonyl)benzoyl chloride
-
Desired primary or secondary amine (1-1.2 eq.)
-
Triethylamine (TEA) or Pyridine (1.5-2 eq.)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Dissolve the amine and TEA in the anhydrous solvent in a flask and cool to 0°C in an ice bath.
-
Dissolve the crude acyl chloride in a minimal amount of the same solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Upon completion, the triethylamine hydrochloride salt will precipitate and can be removed by filtration.
-
Concentrate the filtrate. The crude product can be purified by extraction, followed by recrystallization or column chromatography.[7]
Method B: Using Peptide Coupling Reagents
Peptide coupling reagents offer a milder, one-pot alternative to the acyl chloride method and are suitable for more sensitive substrates. Common reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][]
Rationale: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive HOBt ester, which then reacts with the amine.[5] A base like DIPEA (N,N-Diisopropylethylamine) is required to facilitate the reaction. This method is known for its high yields and low rates of side reactions.
Materials:
-
This compound (1 eq.)
-
Desired amine (1.1 eq.)
-
HATU (1.2 eq.)
-
DIPEA (2-3 eq.)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the this compound in the anhydrous solvent in a flask at room temperature.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 2-12 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[9]
Preparation of Ester Derivatives
Esterification is another key derivatization pathway. The most direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.
Protocol 4.1: Fischer-Speier Esterification
Rationale: The reaction is an equilibrium process.[10] Using the alcohol as the solvent (a large excess) and a strong acid catalyst (like H₂SO₄) pushes the equilibrium towards the product side. Refluxing helps to achieve a reasonable reaction rate and can also aid in the removal of the water byproduct.[11][12]
Materials:
-
This compound (1 eq.)
-
Desired primary or secondary alcohol (e.g., ethanol, propanol; used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄; catalytic amount, ~5 mol%)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
CAUTION: Concentrated sulfuric acid is extremely corrosive. Handle with care.
-
Place this compound in a round-bottom flask.
-
Add a large excess of the desired alcohol.
-
With stirring, carefully add the catalytic amount of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 4-24 hours. The reaction should be monitored by TLC to determine completion.
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash carefully with saturated sodium bicarbonate solution until gas evolution ceases.[10] This neutralizes the acidic catalyst and any unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude ester can be purified by vacuum distillation or column chromatography.
Data Summary
The choice of synthetic method depends on the stability of the substrates and the desired scale. The following table provides a comparative summary of typical conditions and outcomes for the synthesis of representative derivatives.
| Derivative Type | Target Compound Example | Method | Key Reagents | Solvent | Temp. | Typical Yield |
| Amide | N-benzyl-4-(propane-2-sulfonyl)benzamide | Acyl Chloride | SOCl₂, Benzylamine, TEA | DCM | 0°C→RT | 80-95% |
| Amide | N-morpholino-4-(propane-2-sulfonyl)benzamide | Coupling Reagent | HATU, Morpholine, DIPEA | DMF | RT | 85-98% |
| Ester | Ethyl 4-(propane-2-sulfonyl)benzoate | Fischer Esterification | H₂SO₄ (cat.) | Ethanol | Reflux | 75-90% |
| Ester | Isopropyl 4-(propane-2-sulfonyl)benzoate | Fischer Esterification | H₂SO₄ (cat.) | Isopropanol | Reflux | 70-85% |
Conclusion
The derivatization of this compound into amides and esters provides a robust platform for generating compound libraries for drug discovery and chemical biology. The activation of the carboxylic acid is a critical step for amide synthesis, with the choice between the acyl chloride method and modern coupling reagents depending on substrate sensitivity and desired reaction conditions. Fischer esterification remains a straightforward and high-yielding method for producing ester derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore the potential of this valuable chemical scaffold.
References
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Amide Synthesis. Fisher Scientific. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com. [Link]
- Method for preparing benzoic acid amide compound.
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Continuous process for preparing benzoic acid esters.
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. PrepChem.com. [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
Benzamide Preparation from Benzoic Acid. YouTube. [Link]
-
Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, attenuates molecular pathological alterations in learning memory in AD mice. PubMed. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]
-
Benzoic Acid + 1-propanol = ESTER + water. YouTube. [Link]
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
(+/-) Propane-2-sulfonic acid [2-(3,4-difluoro-phenyl)-cyclopentyl]-amide. PubChem. [Link]
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Application Notes and Protocols for the Quantification of Sulfonylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Sulfonylbenzoic Acid Quantification
Sulfonylbenzoic acids, a class of organic compounds characterized by the presence of both a sulfonic acid and a carboxylic acid functional group on a benzene ring, play a significant role in various scientific and industrial domains. They are encountered as key intermediates in organic synthesis, as degradation products of sulfonylurea herbicides, and as potential impurities in pharmaceutical compounds. The accurate quantification of sulfonylbenzoic acid isomers (ortho-, meta-, and para-) is crucial for environmental monitoring, ensuring the quality and safety of pharmaceutical products, and for advancing research in synthetic chemistry.
The inherent polarity and structural similarity of these isomers present a considerable analytical challenge. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of robust analytical techniques for the quantification of sulfonylbenzoic acids. It delves into the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, the enhanced sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the utility of Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a narrative grounded in practical experience, explaining the rationale behind experimental choices and ensuring that each protocol is a self-validating system.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Approach
HPLC-UV stands as a cornerstone technique for the quantification of sulfonylbenzoic acids due to its reliability, accessibility, and cost-effectiveness. The presence of the aromatic ring in sulfonylbenzoic acids allows for direct detection using a UV detector, making it a straightforward method for many laboratories.
Scientific Principles and Method Rationale
The separation of sulfonylbenzoic acid isomers by reversed-phase HPLC is primarily based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The polarity of the isomers, influenced by the relative positions of the sulfonic acid and carboxylic acid groups, dictates their retention times. The ortho-isomer, with its adjacent acidic groups, often exhibits different polarity and chromatographic behavior compared to the meta- and para-isomers.
The mobile phase composition, particularly its pH and organic modifier content, is a critical parameter. Maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically around 2-4) and the sulfonic acid group (typically <1) ensures that the analytes are in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. An acidic modifier, such as phosphoric acid or formic acid, is therefore essential.[1]
Protocol: Quantification of Sulfonylbenzoic Acid Isomers by HPLC-UV
This protocol is based on established methods for the analysis of benzoic acid and its derivatives and is suitable for the quantification of 2-, 3-, and 4-sulfobenzoic acid.[2][3]
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance, volumetric flasks, and pipettes
-
HPLC-grade acetonitrile (ACN) and water
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)
-
Reference standards of 2-, 3-, and 4-sulfobenzoic acid
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each sulfonylbenzoic acid isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions with the initial mobile phase composition to cover the desired concentration range (e.g., 0.5 µg/mL to 50 µg/mL).
3. Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution is often necessary to achieve adequate separation of the isomers and elute any less polar components in the sample matrix. A typical gradient might be:
-
0-5 min: 10% B
-
5-15 min: 10% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on the UV absorbance of the benzene ring with the sulfonic acid group).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Aqueous Samples (e.g., Environmental Water): Filter the sample through a 0.45 µm syringe filter. If the expected concentration is very low, a solid-phase extraction (SPE) pre-concentration step may be necessary (see Section IV).
-
Solid Samples (e.g., Soil, Pharmaceutical Excipients):
-
Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g).
-
Extract with a suitable solvent, such as a mixture of methanol and water, using sonication or vortexing.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
5. Data Analysis and Quantification:
-
Identify the peaks of the sulfonylbenzoic acid isomers based on the retention times of the reference standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify the concentration of the sulfonylbenzoic acids in the samples by interpolating their peak areas from the calibration curve.
Method Validation Considerations: This method should be validated according to ICH guidelines or other relevant regulatory standards.[4] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[2]
-
Accuracy: Determined by spike-recovery experiments at different concentration levels. Recoveries are typically expected to be within 80-120%.[2][3]
-
Precision: Evaluated as the relative standard deviation (RSD) of replicate measurements at different concentrations, with acceptance criteria typically <15%.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]
Visualizing the HPLC-UV Workflow
Sources
Safe handling and storage procedures for 4-(Propane-2-sulfonyl)benzoic acid
Introduction: Understanding 4-(Propane-2-sulfonyl)benzoic acid
This compound is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonyl group. This unique structure makes it a valuable building block in medicinal chemistry and drug development. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the sulfonyl group can influence the compound's solubility, electronic properties, and interactions with biological targets. Given its potential applications in research and development, a thorough understanding of its safe handling and storage is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound. The protocols outlined herein are based on the known hazards of analogous compounds, including benzoic acid derivatives and sulfonyl-containing molecules, and reflect best practices in laboratory safety.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin Irritation: Similar to other benzoic acid derivatives, contact with the skin may cause redness, itching, and irritation.[2][3]
-
Serious Eye Damage: As with many acidic powders, this compound is likely to cause serious eye irritation or damage upon contact.[1][3]
-
Respiratory Tract Irritation: Inhalation of the dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]
-
Unknown Long-Term Effects: Due to the lack of specific toxicological studies, it is prudent to assume that prolonged or repeated exposure may have adverse health effects.[4]
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritant | May cause skin irritation upon contact.[1][2] | P264: Wash hands and any exposed skin thoroughly after handling. P280: Wear protective gloves.[1] |
| Eye Irritant | May cause serious eye irritation or damage.[1][3] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritant | May cause respiratory irritation if inhaled as a dust.[1][2] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1] |
Safe Handling Protocols
Adherence to the following protocols is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
The primary line of defense against exposure is the use of appropriate engineering controls.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air quality.[6]
-
Eye Wash Stations and Safety Showers: Accessible and fully functional eye wash stations and safety showers are mandatory in the vicinity of the work area.[7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or punctures before use.[2][5]
-
Protective Clothing: A laboratory coat should be worn to protect street clothes from contamination.[5]
-
Respiratory Protection: For situations where a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter may be necessary.[6]
Experimental Workflow for Safe Handling
Step-by-Step Handling Procedures
-
Preparation: Before handling, thoroughly review the safety information for benzoic acid and other sulfonyl-containing compounds.[7] Ensure that all necessary PPE is readily available and in good condition.
-
Weighing and Transferring:
-
Perform all weighing and transferring operations within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
General Hygiene:
Storage Procedures
Proper storage is essential to maintain the stability of this compound and to prevent accidental exposure or incompatible reactions.
Storage Conditions
-
Container: Store in a tightly sealed, clearly labeled container to prevent exposure to moisture and air.[1][6]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9][10]
-
Incompatibilities: Store separately from strong bases, oxidizing agents, and reactive metals.[2][10] Carboxylic acids can react with bases in a vigorous exothermic reaction. They can also react with metals to produce flammable hydrogen gas.[2]
Chemical Segregation Logic
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]
Spill and Leak Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding the generation of dust. Use a dustpan and brush or a HEPA-filtered vacuum.
-
Absorb: Place the spilled material into a sealed, labeled container for proper disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by a neutral detergent) and wipe dry.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[2]
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Containers: Collect all waste material in a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name and the associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety office. Do not dispose of it down the drain or in the regular trash.[2]
Conclusion
While this compound is a valuable compound in scientific research, it is essential to handle it with the respect and caution it deserves. By implementing these detailed handling and storage protocols, researchers can significantly minimize the risks associated with its use, ensuring a safe and productive laboratory environment. Always prioritize safety by staying informed about the potential hazards of the chemicals you work with and by adhering to established safety guidelines.
References
-
New Jersey Department of Health. (Date not available). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: benzoic acid. [Link]
-
Office of Environmental Health & Safety. (2005). Practices for Proper Chemical Storage. [Link]
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
Carl ROTH. (Date not available). Safety Data Sheet: Benzoic acid. [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]
-
Louisiana State University. (Date not available). Chemical Storage Guidelines. [Link]
-
(Author not available). (Date not available). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Interactive Learning Paradigms, Incorporated. (Date not available). The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
(Author not available). (Date not available). 4-(chlorosulfonyl)- Benzoic acid - SAFETY DATA SHEET. [Link]
-
(Author not available). (Date not available). Safe Storage of Chemicals. [Link]
-
National Center for Biotechnology Information. (Date not available). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. capitalresin.com [capitalresin.com]
- 9. csuohio.edu [csuohio.edu]
- 10. upload.lsu.edu [upload.lsu.edu]
Application Notes and Protocols for the Evaluation of 4-(isopropylsulfonyl)benzoic acid as a Novel Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the investigation of 4-(isopropylsulfonyl)benzoic acid as a potential anti-inflammatory agent. While direct empirical data on the anti-inflammatory properties of this specific molecule are nascent, its structural motifs—a benzoic acid scaffold and a sulfonamide-related functional group—suggest a plausible intersection with known anti-inflammatory pathways. This document outlines a structured, multi-tiered approach to systematically evaluate its biological activity, beginning with fundamental physicochemical characterization and progressing through detailed in vitro and in vivo experimental protocols. The causality behind experimental choices is elucidated to empower researchers to not only execute these protocols but also to interpret the resulting data with a high degree of scientific rigor.
Introduction: The Scientific Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The therapeutic landscape for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects.[3][4] This necessitates the exploration of novel chemical entities with improved safety and efficacy profiles.
The chemical structure of 4-(isopropylsulfonyl)benzoic acid presents a compelling case for its investigation as an anti-inflammatory candidate. The benzoic acid moiety is a common feature in many NSAIDs and other anti-inflammatory compounds.[3][5][6][7][8] Furthermore, the sulfonamide functional group is a cornerstone of a class of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, which are known for their anti-inflammatory effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[9][10][11][12] The isopropylsulfonyl group in the target molecule, while not a classic sulfonamide, shares electronic and structural similarities that warrant investigation into its potential to interact with key inflammatory targets.
This guide, therefore, is predicated on the hypothesis that 4-(isopropylsulfonyl)benzoic acid may exert anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Particularly selective inhibition of COX-2, a key enzyme in the biosynthesis of pro-inflammatory prostaglandins.[9][12][13]
-
Modulation of Pro-inflammatory Cytokine Production: Suppression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[14]
-
Inhibition of the NF-κB Signaling Pathway: Interference with the activation of the master inflammatory transcription factor, NF-κB, which orchestrates the expression of a wide array of pro-inflammatory genes.[1][2][4][15][16]
Physicochemical Characterization of 4-(isopropylsulfonyl)benzoic acid
A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physical and chemical properties. This data is crucial for ensuring compound purity, stability, and for the formulation of appropriate delivery vehicles for biological assays.
| Property | Method | Expected Outcome/Significance |
| Purity | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | >98% purity is essential for accurate biological testing. Structural confirmation by NMR and MS. |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) | Determines appropriate solvent for stock solutions and final assay concentrations. Poor aqueous solubility may necessitate formulation strategies. |
| Lipophilicity (LogP) | Calculated (e.g., cLogP) and experimental (e.g., shake-flask method) | Predicts membrane permeability and potential for off-target effects. |
| Chemical Stability | Stability testing in relevant buffers and media at various temperatures and pH values | Ensures compound integrity throughout the duration of the experiments. |
In Vitro Evaluation of Anti-inflammatory Activity
The following protocols are designed to provide a comprehensive in vitro assessment of the anti-inflammatory potential of 4-(isopropylsulfonyl)benzoic acid.
Primary Screening: Inhibition of Protein Denaturation
Rationale: Inflammation can lead to protein denaturation. The ability of a compound to prevent this process can be an initial indicator of anti-inflammatory activity.[11]
Protocol:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare various concentrations of 4-(isopropylsulfonyl)benzoic acid (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is non-toxic to cells, typically <0.5%).
-
To 1 mL of each concentration of the test compound, add 0.2 mL of BSA solution.
-
As a positive control, use a known NSAID such as diclofenac at similar concentrations.
-
Use a solvent control containing the same volume of the vehicle used to dissolve the test compound.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Mechanistic Assays: Targeting Key Inflammatory Pathways
Rationale: To determine if 4-(isopropylsulfonyl)benzoic acid selectively inhibits the COX-2 enzyme, which is a key target for many modern anti-inflammatory drugs.[9][13]
Protocol:
-
Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These kits typically provide purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid as the substrate, and a colorimetric or fluorometric probe to measure prostaglandin production.
-
Prepare a range of concentrations of 4-(isopropylsulfonyl)benzoic acid and appropriate controls (e.g., a non-selective COX inhibitor like indomethacin and a selective COX-2 inhibitor like celecoxib).
-
Follow the manufacturer's instructions to measure the activity of COX-1 and COX-2 in the presence of the test compound and controls.
-
Determine the IC50 (half-maximal inhibitory concentration) for both enzymes.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher value indicates greater selectivity for COX-2.
Rationale: To assess the ability of the compound to suppress the production of key pro-inflammatory cytokines in an inflammatory cellular model.[14]
Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 4-(isopropylsulfonyl)benzoic acid for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, unstimulated control group and an LPS-stimulated, vehicle-treated control group.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Determine the dose-dependent effect of the compound on cytokine production.
Rationale: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.[1][4][15]
Protocol:
-
Use a cell line containing an NF-κB reporter gene (e.g., HEK293-NF-κB-luciferase).
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of 4-(isopropylsulfonyl)benzoic acid for 1-2 hours.
-
Stimulate NF-κB activation with a suitable agonist (e.g., TNF-α or LPS).
-
After incubation, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.
-
To confirm the mechanism, Western blot analysis can be performed on LPS-stimulated macrophages (as in section 3.2.2) to assess the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB.
Visualization of Experimental Workflows
Caption: In Vitro Screening Cascade for 4-(isopropylsulfonyl)benzoic acid.
In Vivo Evaluation of Anti-inflammatory Activity
Following promising in vitro results, the subsequent step is to evaluate the efficacy of 4-(isopropylsulfonyl)benzoic acid in established animal models of inflammation.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
Rationale: This is a widely used and well-characterized model of acute inflammation to assess the in vivo anti-inflammatory activity of novel compounds.[17]
Protocol:
-
Use male Wistar rats or Swiss albino mice of a specific weight range.
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).
-
Positive control (e.g., indomethacin, 10 mg/kg, p.o.).
-
Test groups receiving different doses of 4-(isopropylsulfonyl)benzoic acid (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Model of Inflammatory Pain: Acetic Acid-Induced Writhing
Rationale: This model assesses the analgesic properties of a compound, which often accompany anti-inflammatory effects.
Protocol:
-
Use Swiss albino mice.
-
Divide the animals into groups as described in the paw edema model.
-
Administer the vehicle, positive control (e.g., aspirin, 100 mg/kg, p.o.), or test compound orally.
-
After a pre-treatment period (e.g., 60 minutes), administer a 0.6% solution of acetic acid intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes).
-
Calculate the percentage of protection (inhibition of writhing) for each group compared to the vehicle control group.
Proposed Signaling Pathway
Caption: Proposed Anti-inflammatory Mechanism of Action.
Concluding Remarks
The structured evaluation pipeline detailed in these application notes provides a robust framework for elucidating the potential anti-inflammatory properties of 4-(isopropylsulfonyl)benzoic acid. By systematically progressing from fundamental characterization to targeted mechanistic studies and in vivo validation, researchers can generate a comprehensive data package to support the further development of this compound as a novel therapeutic agent. It is imperative to approach this investigation with scientific rigor, employing appropriate controls and statistical analyses to ensure the validity and reproducibility of the findings. The insights gained from these studies will not only define the therapeutic potential of 4-(isopropylsulfonyl)benzoic acid but also contribute to the broader understanding of the structure-activity relationships of sulfonyl-containing benzoic acid derivatives in the context of inflammation.
References
-
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid: Synthesis and Anti-Inflammatory Activity. MDPI. Available at: [Link]
-
Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. Available at: [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
-
Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. Available at: [Link]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PubMed Central. Available at: [Link]
-
NF-κB Small Molecule Guide. Creative Diagnostics. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Semantic Scholar. Available at: [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. ResearchGate. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]
-
Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. The South African Orthopaedic Journal. Available at: [Link]
-
Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. Available at: [Link]
-
The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities. Pharmacia. Available at: [Link]
-
Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Journal of Medicinal Chemistry. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
-
NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. Available at: [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. Available at: [Link]
-
Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. University of Pretoria. Available at: [Link]
-
Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. Available at: [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]
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- 2. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.com [iomcworld.com]
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- 9. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
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- 14. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to remove unreacted starting materials from sulfonylbenzoic acid synthesis
Welcome to the technical support center for the synthesis and purification of sulfonylbenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating their target compounds from unreacted starting materials. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the integrity and purity of your synthesized sulfonylbenzoic acids.
Frequently Asked Questions (FAQs)
Q1: My sulfonylbenzoic acid synthesis is complete, but TLC analysis shows a significant amount of unreacted starting material. What is the best general approach to remove it?
The optimal purification strategy depends on the nature of your starting material. Sulfonylbenzoic acids are characterized by two acidic protons (one from the carboxylic acid and one from the sulfonic acid moiety, if present, or the sulfonamide), making them significantly more polar and acidic than many common precursors. A logical first step is to use acid-base extraction, which leverages these properties to achieve a clean separation.[1][2][3]
Q2: I performed an acid-base extraction, but my yield was very low after re-acidification and filtration. What could have gone wrong?
Low recovery after an acid-base extraction can stem from several factors:
-
Incomplete Precipitation: After acidifying the aqueous layer to precipitate your product, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylate and sulfonate groups. Check the pH with litmus paper or a pH meter.
-
High Water Solubility: Some sulfonylbenzoic acids, especially those with additional polar functional groups, may retain significant solubility in cold acidic water. If you observe very fine crystals or no precipitate at all, the product may be in the aqueous phase.[1] In this case, you should extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.[1]
-
Premature Precipitation: If the concentration of your sodium salt in the aqueous layer is too high, it might precipitate. Ensure you use a sufficient volume of aqueous base to keep the salt dissolved.
Q3: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
"Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when significant impurities are present.[4] To troubleshoot this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off, or by insulating the flask.[4]
-
If the problem persists, consider a different solvent or a solvent mixture.
Purification Strategy Selection
The choice of purification method is dictated by the physicochemical differences between your sulfonylbenzoic acid product and the unreacted starting material. The following decision tree provides a general guideline for selecting an appropriate strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides & Detailed Protocols
Guide 1: Removal of Non-Acidic or Weakly Acidic Starting Materials via Acid-Base Extraction
This is the most common and highly effective method when your starting material lacks the strong acidic functionality of the sulfonylbenzoic acid product (e.g., removing unreacted 2-nitro-4-methylsulfonyltoluene).
Underlying Principle (The "Why")
This technique exploits the difference in acidity (pKa) between the sulfonylbenzoic acid and the impurity. By treating the crude mixture with a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH), the highly acidic sulfonylbenzoic acid is deprotonated to form its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the less acidic or neutral starting material remains in the organic phase. The two phases can then be separated. Subsequent acidification of the aqueous layer re-protonates the salt, causing the purified sulfonylbenzoic acid to precipitate out of the aqueous solution.[1][2][3]
Detailed Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Expert Insight: Sodium bicarbonate is generally preferred over stronger bases like NaOH to minimize potential hydrolysis of ester groups if present in the molecule.[5]
-
-
Mixing & Venting: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted and pointed away from you. The reaction of the acid with bicarbonate releases CO₂ gas, which can build up dangerous pressure.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product is removed. Combine the aqueous extracts.
-
Back-Wash (Optional but Recommended): To remove any neutral starting material that may have been physically carried over, "wash" the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). Your purified sulfonylbenzoic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove residual salts.[6]
-
Drying: Dry the purified product, for example, in a vacuum oven.
Troubleshooting Common Issues
| Problem | Likely Cause | Solution |
| Emulsion Formation | Agitation was too vigorous; presence of surfactant-like impurities. | Prevention: Gently swirl or invert the funnel instead of shaking vigorously.[7] Resolution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[7][8] If persistent, filter the entire mixture through a pad of Celite.[8] |
| No Precipitate on Acidification | The product has high solubility in acidic water. | Extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), and evaporate the solvent.[1] |
| Product Precipitates During Base Extraction | The sodium salt of your product is not soluble enough in the aqueous layer. | Use a larger volume of aqueous base or add some water to the separatory funnel to dissolve the precipitate. |
Guide 2: Purification by Recrystallization
Recrystallization is an effective technique when the sulfonylbenzoic acid and the unreacted starting material have significantly different solubilities in a particular solvent at different temperatures.
Underlying Principle (The "Why")
The ideal recrystallization solvent will dissolve the crude product (both the desired compound and the impurity) at an elevated temperature but will have low solubility for the desired compound at low temperatures. The impurity should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for removal by hot filtration).[9]
Solvent Selection: A Comparative Approach
Choosing the right solvent is critical. Sulfonylbenzoic acids are generally polar compounds. Benzoic acid, a common starting material, is also polar but typically less so than its sulfonated derivative.
| Solvent | Solubility of Benzoic Acid | Expected Solubility of Sulfonylbenzoic Acid | Comments & Rationale |
| Water | Low in cold, high in hot.[10] | Generally higher than benzoic acid due to the polar sulfonic acid group. | An excellent choice if the solubility difference between the starting material and product is significant at different temperatures. |
| Ethanol/Methanol | High solubility.[11][12] | High solubility. | Often too good a solvent for both, but can be used in a mixed-solvent system (e.g., ethanol/water) to fine-tune solubility.[13] |
| Ethyl Acetate | Soluble.[14] | Soluble. | Useful for dissolving the crude mixture before attempting precipitation with a non-polar co-solvent like hexanes. |
| Toluene | Soluble.[14] | Lower solubility. | Could be a good choice if the starting material is much more soluble than the product. |
| Glacial Acetic Acid | Soluble.[13] | Soluble. | Can be effective, but its high boiling point can make it difficult to remove completely from the final product. |
Detailed Experimental Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid to just dissolve it completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals.
Troubleshooting Crystallization
Caption: Troubleshooting guide for common recrystallization problems.
Monitoring Purification with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for assessing the purity of your fractions at each step of the purification process.
-
Stationary Phase: Standard silica gel plates are typically effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic and sulfonic acid groups, leading to less streaking and better-defined spots.[15][16]
-
Visualization: The aromatic nature of these compounds allows for easy visualization under a UV lamp at 254 nm.[15]
-
Analysis: The sulfonylbenzoic acid product, being more polar, will have a lower Rf value (travel a shorter distance up the plate) than less polar starting materials like benzoic acid or 2-nitro-4-methylsulfonyltoluene. You can spot the crude mixture, the purified product, and the starting material side-by-side to confirm the removal of the impurity.
References
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Preparation method of 2-nitro-4-methylsulphonylbenzoic acid. (n.d.).
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. [Link]
-
Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). [Link]
-
Barich, A. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]
-
The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015, June 22). Asian Journal of Chemistry. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
- METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. (n.d.).
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (n.d.). ResearchGate. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester. [Link]
-
Acid-Base Extraction. (n.d.). [Link]
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (n.d.). National Institutes of Health. [Link]
-
A PROCESS FOR THE PREPARATION OF PURE 2-NITRO-4-METHYLSULFONYL BENZOIC ACID. (n.d.). WIPO Patentscope. [Link]
-
Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. [Link]
-
RECRYSTALLISATION. (n.d.). ResearchGate. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
Help! Recrystallization sources of error. (n.d.). Reddit. [Link]
-
Solvent for recrystallization of benzoic acid?. (2017, May 21). Chemistry Stack Exchange. [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. [Link]
-
Solubility of benzilic acid in select organic solvents at 298.15 K. (n.d.). ResearchGate. [Link]
-
A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. (2024, July 25). TREA. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. (2014, November 7). ResearchGate. [Link]
-
How to remove non-polar impurity from the compound?. (2017, July 14). ResearchGate. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. [Link]
- Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid. (n.d.).
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). [Link]
-
Organic Functional Groups and Thin Layer Chromatography. (n.d.). Environmental Science Institute. [Link]
-
Solubility of Benzoic Acid and Aspirin in Pure Solvents Using Focused Beam Reflective Measurement. (2025, August 10). ResearchGate. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(Alkylsulfonyl)benzoic Acids
Welcome to the technical support center for the synthesis of 4-(alkylsulfonyl)benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these important chemical motifs. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Overview of Synthetic Strategies
The synthesis of 4-(alkylsulfonyl)benzoic acids is a critical process, as these compounds are key intermediates in medicinal chemistry and materials science. While several synthetic routes exist, the most prevalent and scalable approach involves the oxidation of a corresponding 4-(alkylthio)benzoic acid precursor. This method is generally favored for its reliability and the accessibility of starting materials.
The core transformation is the oxidation of a thioether (sulfide) group to a sulfone. This proceeds through a stable intermediate, the sulfoxide, which requires a further oxidation step to reach the desired sulfone state. Careful control of reaction conditions is paramount to ensure complete conversion and prevent the formation of unwanted byproducts.
An alternative, though less common, route involves the reduction of a 4-(chlorosulfonyl)benzoic acid to a sulfinate, followed by alkylation and decarboxylation.[1] This guide, however, will focus on the more common oxidation pathway.
Caption: General workflow for synthesizing 4-(alkylsulfonyl)benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4-(alkylsulfonyl)benzoic acids?
The most widely adopted method is the oxidation of the corresponding 4-(alkylthio)benzoic acid.[2] This approach is favored due to its straightforward nature and the use of readily available and often environmentally benign oxidants like hydrogen peroxide.[3][4]
Q2: Which oxidizing agents are most effective for converting the thioether to a sulfone?
A variety of oxidizing agents can be used, with the choice often depending on the substrate's sensitivity, desired reaction time, and cost. Common choices include:
-
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a solvent like acetic acid or with a catalyst. It is inexpensive and its only byproduct is water, making it a "green" option.[5][6]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful and reliable oxidant, but it is more expensive and potentially explosive, requiring careful handling.[3]
-
Urea-Hydrogen Peroxide (UHP): A stable, solid source of H₂O₂ that is easy to handle.[7]
-
Sodium Chlorite (NaClO₂): Can be used to generate chlorine dioxide in situ, which is a powerful and selective oxidizing agent.[5]
Q3: What is the key difference in conditions when aiming for a sulfoxide versus a sulfone?
The synthesis of a sulfone is simply a continuation of the oxidation of a sulfoxide. To stop at the sulfoxide stage, one must use carefully controlled stoichiometry (typically ~1 equivalent of oxidant), lower temperatures, and shorter reaction times.[2] To achieve the sulfone, an excess of the oxidizing agent (at least 2 equivalents) and often more forcing conditions (higher temperature or longer reaction time) are required to drive the second oxidation step, which is generally slower than the first.[8]
Q4: What are the main safety precautions for this oxidation reaction?
Many oxidation reactions are exothermic and can become uncontrolled if reagents are mixed too quickly or without adequate cooling. When using hydrogen peroxide, especially at concentrations above 30%, be aware that it is a strong oxidizer that can form explosive mixtures with organic compounds.[9] Reactions involving peracids like m-CPBA should always be conducted behind a safety shield. It is also crucial to properly quench any unreacted oxidant during the workup phase before solvent removal.
Troubleshooting Guide: Oxidation Pathway
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion of the 4-(alkylthio)benzoic acid starting material. What are the likely causes and how can I fix it?
This is a common issue that can usually be traced back to one of three areas: the oxidant, the reaction conditions, or substrate solubility.
-
Cause 1: Inactive Oxidant. Hydrogen peroxide solutions can decompose over time. If you are using an older bottle, its concentration may be lower than stated.
-
Solution: Use a fresh bottle of the oxidizing agent or titrate the existing solution to determine its true concentration before use.
-
-
Cause 2: Insufficiently Forcing Conditions. The oxidation of the intermediate sulfoxide to the sulfone can be sluggish.[8]
-
Solution: Increase the reaction temperature. For H₂O₂ in acetic acid, heating to 70-100°C is common.[6] Alternatively, extend the reaction time and monitor progress carefully by TLC or LC-MS.
-
-
Cause 3: Poor Substrate Solubility. If the starting thioether is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.
-
Solution: Ensure you are using a sufficient volume of a suitable solvent (e.g., glacial acetic acid). If solubility remains an issue, a co-solvent might be necessary, but its compatibility with the oxidant must be verified.
-
Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: Incomplete Oxidation (Presence of Sulfoxide)
Q: My final product is contaminated with the intermediate 4-(alkylsulfinyl)benzoic acid. How can I drive the reaction to full conversion?
The presence of the sulfoxide intermediate is a clear sign of incomplete oxidation. The conversion of a sulfide to a sulfone is a two-step process, and the second step (sulfoxide to sulfone) often has a higher activation energy.
-
Underlying Cause: The oxidation of the electron-rich sulfide to a sulfoxide is rapid. The resulting sulfoxide is less electron-rich, making the second oxidation to the sulfone slower and more difficult.[8]
-
Solution 1: Increase Oxidant Stoichiometry. Ensure you are using at least 2.2-2.5 molar equivalents of the oxidant relative to the starting thioether. This stoichiometric excess helps drive the second, slower oxidation to completion.
-
Solution 2: Increase Temperature and/or Time. As mentioned previously, heating the reaction mixture is often necessary to overcome the higher activation barrier of the second oxidation. Monitor the disappearance of the sulfoxide spot on TLC to determine the optimal reaction time.
-
Solution 3: Consider a Catalyst. For H₂O₂-based oxidations, certain catalysts can facilitate the conversion to the sulfone. For example, niobium carbide has been shown to efficiently produce sulfones, whereas tantalum carbide tends to favor sulfoxides.[7][10]
Problem 3: Difficult Product Isolation and Purification
Q: My product is difficult to precipitate during workup, or it remains oily after recrystallization attempts. What can I do?
Isolation and purification issues often stem from residual impurities or improper workup and solvent selection.
-
Issue 1: Failure to Precipitate. 4-(Alkylsulfonyl)benzoic acids are acidic and will remain dissolved as their carboxylate salt form in neutral or basic solutions.
-
Solution: During workup, after quenching any excess oxidant, the aqueous mixture must be acidified (typically to pH ~2 with HCl) to protonate the carboxylic acid and induce precipitation.[11] Ensure the mixture is chilled in an ice bath to maximize recovery, as solubility is temperature-dependent.[12]
-
-
Issue 2: Purification Challenges. The crude product may contain impurities that hinder crystallization.
-
Solution: Recrystallization is the most effective purification method.[13] The key is selecting an appropriate solvent system. A common choice is an ethanol/water or ethyl acetate/hexane mixture.[11] The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists. Upon cooling, pure crystals should form. If the product is colored, treatment with activated charcoal during the hot dissolution step can be effective.[12]
-
Data, Protocols, and Mechanisms
Table 1: Comparison of Common Oxidizing Agents
| Oxidant | Typical Conditions | Advantages | Disadvantages & Safety |
| Hydrogen Peroxide (H₂O₂) | 2.2-3.0 eq., Acetic Acid, 70-100°C[6] | Inexpensive, green byproduct (H₂O), readily available.[5] | Can be slow, may require heat or catalyst, concentration degrades over time. |
| m-CPBA | 2.2-2.5 eq., CH₂Cl₂ or CHCl₃, 0°C to RT[3] | Highly effective, fast, clean reactions. | Expensive, potentially explosive (shock-sensitive), byproduct acid needs removal. |
| Urea-H₂O₂ (UHP) | 2.5-3.0 eq., often with an anhydride, EtOAc, RT to reflux[7] | Stable, safe, and easy-to-handle solid. | Slower than free H₂O₂, may require activators like phthalic anhydride.[7] |
| Sodium Chlorite (NaClO₂) | Excess, with HCl, in organic solvent (e.g., EtOAc)[5] | Inexpensive, generates a powerful oxidant in situ, works well in organic media. | Generates corrosive ClO₂ gas, requires careful handling and ventilation. |
Protocol: Synthesis of 4-(Methylsulfonyl)benzoic Acid
This protocol is adapted from established literature procedures for the oxidation of 4-(methylthio)benzoic acid using hydrogen peroxide.[6]
Materials:
-
4-(Methylthio)benzoic acid (1.0 eq.)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (aq.) (2.5 eq.)
-
Deionized Water
-
10% Hydrochloric Acid (aq.)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(methylthio)benzoic acid (e.g., 5.0 g) in glacial acetic acid (e.g., 30 mL).
-
Addition of Oxidant: Cool the mixture in a water bath. Slowly add 30% hydrogen peroxide (e.g., ~8.5 g or 7.2 mL) dropwise over 30-60 minutes. The addition is exothermic; maintain the temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C.[6] Monitor the reaction progress by TLC (a common mobile phase is 1:1 Hexane:Ethyl Acetate with a drop of acetic acid) until the starting material and the intermediate sulfoxide have been consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice and water (approx. 150 mL) with vigorous stirring. A white precipitate should form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and any salts.[12]
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.
Mechanism: Stepwise Oxidation of the Sulfur Center
The reaction proceeds via nucleophilic attack of the electron-rich sulfur atom on the oxidant, followed by a second oxidation of the intermediate sulfoxide.
Caption: Stepwise oxidation from thioether to sulfone.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- Itabashi, Y., et al. (2025). Oxidation of sulfide to sulfone in different conditions.
- Cain, B. F., et al. (1989). A convenient method for the preparation of (alkylsulfonyl)benzoic acids. The Journal of Organic Chemistry, 54(11), 2686-2688.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
- Zhao, R., et al. (2022).
- Chau, H., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2130–2133.
- Google Patents. (1990). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
- Robinson, D. J., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(7), 1541-1547.
- Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10366-10430.
- Google Patents. (1966). US3235588A - Purification of benzoic acid.
- Google Patents. (1976). US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
-
Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]
- Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
- Itabashi, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(9), 2145.
- Journal of Chemical Reviews. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 2(2), 100-113.
- Google Patents. (2013). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- ResearchGate. (2025).
-
European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]
- Google Patents. (1976). US3950404A - Method for preparation of sulfinic acids.
- ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Preprint].
-
PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]
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- 6. prepchem.com [prepchem.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Troubleshooting low yield in 4-(Propane-2-sulfonyl)benzoic acid preparation
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 4-(Propane-2-sulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the common challenges encountered during this multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Introduction: The Synthetic Pathway
The most common and reliable route to this compound involves a two-step sequence:
-
Nucleophilic Substitution: Formation of the thioether, 4-(isopropylthio)benzoic acid, from 4-mercaptobenzoic acid and an isopropyl halide. This is an analogue of the Williamson ether synthesis.[1]
-
Oxidation: Conversion of the intermediate thioether to the final sulfone product using a suitable oxidizing agent.
Low yields can arise from inefficiencies in either of these critical steps, as well as during product isolation and purification. This guide is structured to address problems sequentially through the workflow.
Caption: High-level workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield? A1: While both steps are important, the oxidation (Step 2) is often where significant yield is lost. Incomplete oxidation leads to the sulfoxide intermediate which can be difficult to separate, while overly harsh conditions can cause unwanted side reactions or degradation. Precise control of stoichiometry and temperature is paramount.
Q2: Which oxidizing agent is best for converting the thioether to the sulfone? A2: The choice depends on lab resources, scale, and desired reaction time. Hydrogen peroxide in acetic acid is cost-effective and environmentally benign but may require heating and longer reaction times.[2] Meta-chloroperoxybenzoic acid (m-CPBA) is highly efficient at lower temperatures but is more expensive and requires careful handling due to its potentially explosive nature. A comparison is provided in the table below.
Q3: How can I monitor the progress of the oxidation reaction? A3: Thin-Layer Chromatography (TLC) is the most effective method. The sulfone is significantly more polar than the starting thioether, and the intermediate sulfoxide will have an intermediate polarity. A typical TLC plate (e.g., silica gel with 3:7 Ethyl Acetate:Hexane) will show the thioether with the highest Rf, the sulfoxide in the middle, and the sulfone product with the lowest Rf.
Troubleshooting Guide: Step 1 - Thioether Synthesis
Issue: Low yield or no formation of 4-(isopropylthio)benzoic acid.
Q: My reaction of 4-mercaptobenzoic acid and 2-bromopropane is sluggish and gives a poor yield. What are the likely causes?
A: This is a classic SN2 reaction where the thiolate anion acts as the nucleophile.[3] Low yield is typically traced back to three factors: inefficient generation of the thiolate, poor quality of starting materials, or inappropriate solvent choice.
-
Causality - Inefficient Thiolate Generation: The thiol proton of 4-mercaptobenzoic acid (pKa ~4-5 for the carboxylic acid, ~6-7 for the thiol) must be deprotonated to form the potent thiolate nucleophile. Using a weak base (e.g., NaHCO₃) may not be sufficient to deprotonate the thiol, especially if the more acidic carboxylic proton is neutralized first. A stronger base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide is required to ensure complete formation of the thiolate. You need at least two equivalents of base to deprotonate both the carboxylic acid and the thiol.
-
Causality - Starting Material Quality: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air and base, leading to the formation of a disulfide dimer.[3] This dimer is unreactive towards 2-bromopropane and represents a direct loss of your starting material. Always use fresh 4-mercaptobenzoic acid or check its purity.
-
Causality - Solvent Choice: The reaction requires a polar aprotic solvent like DMF or DMSO to solubilize the carboxylate/thiolate salt and promote the SN2 mechanism. Using protic solvents like water or ethanol can solvate the nucleophile, reducing its reactivity, and may promote the competing E2 elimination of 2-bromopropane to form propene gas.
Protocol 1: Optimized Thioether Synthesis
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-mercaptobenzoic acid (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (K₂CO₃, 2.2 eq) and stir the suspension for 30 minutes at room temperature. The formation of the dipotassium salt should be visible.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC until the starting thiol is consumed.
-
Work-up: Cool the reaction, pour it into water, and acidify with 1M HCl until the pH is ~2. The crude product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This crude product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Troubleshooting Guide: Step 2 - Oxidation to Sulfone
Issue: Low yield of this compound.
This is the most common failure point. The primary challenges are stopping the oxidation at the intermediate sulfoxide stage or facing difficulties in isolating the pure product from a mixture.
Caption: Decision tree for diagnosing low yield in the thioether oxidation step.
Q: My oxidation reaction stalled, and I've isolated a mixture of the sulfoxide and the desired sulfone. How do I fix this?
A: This is a classic case of incomplete oxidation. The conversion of a thioether to a sulfone is a two-step process, with the sulfoxide as a stable intermediate. The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the thioether.
-
Causality - Stoichiometry and Reactivity: At least two molar equivalents of the oxidizing agent are required for the full conversion. However, due to potential decomposition of the oxidant or side reactions, a slight excess (e.g., 2.2 - 2.5 equivalents of H₂O₂) is often necessary. If your reaction has stalled with the sulfoxide present, it indicates the oxidant has been consumed. The solution is to add another portion of the oxidant (e.g., 0.5-1.0 eq) and continue monitoring.
Q: My final product is an inseparable oily mess, not the expected white solid.
A: This often points to the presence of the sulfoxide intermediate. The sulfoxide is often more soluble and has a lower melting point than the corresponding sulfone, and its presence as an impurity can inhibit the crystallization of the final product. Confirm its presence by NMR or mass spectrometry. To resolve this, you can either re-subject the entire crude mixture to the oxidation conditions to drive the reaction to completion or attempt a more rigorous purification like column chromatography, though this can lead to significant mass loss.
Data Table: Comparison of Common Oxidants
| Oxidant System | Molar Eq. | Typical Solvent | Temperature | Pros | Cons |
| H₂O₂ (30%) | 2.2 - 3.0 | Acetic Acid | 80-100 °C | Inexpensive, green byproduct (H₂O).[2] | Requires heating, can be slow, potential for side reactions at high temp. |
| m-CPBA | 2.1 - 2.2 | DCM, CHCl₃ | 0 °C to RT | Highly effective, fast, clean reaction at low temp.[4] | Expensive, shock-sensitive, byproduct (m-CBA) must be removed. |
| KMnO₄ | > 2.0 | Acetone/H₂O | 0 °C to RT | Powerful, inexpensive oxidant. | Can be too harsh, leading to over-oxidation/cleavage of the aromatic ring; generates MnO₂ waste.[2] |
Protocol 2: Optimized Oxidation using Hydrogen Peroxide
-
Setup: In a round-bottom flask, dissolve the 4-(isopropylthio)benzoic acid (1.0 eq) in glacial acetic acid.
-
Oxidation: Gently heat the solution to 80 °C. Add 30% hydrogen peroxide (H₂O₂, 2.5 eq) dropwise via an addition funnel. Caution: The reaction can be exothermic; maintain control with an ice bath if necessary.
-
Reaction: Stir the reaction at 90-100 °C for 3-5 hours. Monitor by TLC until the starting material and sulfoxide intermediate are fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water. The product will precipitate.
-
Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with cold water to remove residual acetic acid. The primary impurity is often unreacted starting material or sulfoxide. A high-purity product can be obtained by recrystallization from an ethanol/water or isopropanol/water solvent system.
Final Product Purification
Q: My crude product yield is high, but I lose more than 50% during recrystallization. How can I improve my recovery?
A: Significant loss during recrystallization is almost always due to using too much solvent or choosing an inappropriate solvent system.
-
Causality - Solubility: The goal of recrystallization is to dissolve the crude product in a minimum amount of hot solvent, in which the compound is highly soluble, but poorly soluble when cold. If too much solvent is used, the solution will not be supersaturated upon cooling, and the product will remain dissolved, leading to poor recovery.
Protocol 3: Efficient Recrystallization
-
Solvent Selection: Start with a known good solvent system like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (ethanol) dropwise while heating and swirling until the solid just dissolves. Do not add a large excess.
-
Precipitation: While the solution is still hot, add the anti-solvent (water) dropwise until the solution just begins to turn cloudy (the saturation point).
-
Crystallization: Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again. Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and wash sparingly with a small amount of the cold recrystallization solvent mixture. Dry under vacuum.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
Kashyap, S., et al. (2021). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]
-
Began, G., et al. (2020). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 5(5), 108-112. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Retrieved from [Link]
- Google Patents. (1958). Process of oxidation. US2860162A.
- Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.
- Google Patents. (1978). Process for the purification of benzoic acid. US4092353A.
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). 74 questions with answers in SULFONES. Retrieved from [Link]
-
Cooks, R. G., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society. Retrieved from [Link]
-
Willis, M. C., et al. (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science. Retrieved from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Retrieved from [Link]
- Google Patents. (1968). Process for the formation and purification of aromatic sulfones. US3383421A.
Sources
Technical Support Center: Synthesis of Sulfonyl Chloride Intermediates
Introduction: The Challenge of the Sulfonyl Chloride Functional Group
Sulfonyl chlorides (R-SO₂Cl) are powerful and versatile intermediates in organic synthesis, pivotal for the formation of sulfonamides, sulfonates, and sulfones—moieties frequently found in pharmaceuticals, agrochemicals, and materials.[1][2] Their utility stems from the highly electrophilic nature of the sulfur atom, making them susceptible to attack by a wide range of nucleophiles. However, this same reactivity makes them exquisitely sensitive to their most common and often unavoidable contaminant: water.
Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (R-SO₃H) is a primary cause of reduced yields, purification difficulties, and reaction failures.[2] This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals to understand, troubleshoot, and ultimately prevent the undesired hydrolysis of these critical intermediates.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Hydrolysis
This section addresses the fundamental principles governing the stability and reactivity of sulfonyl chlorides with water.
Q1: What is the precise mechanism of sulfonyl chloride hydrolysis?
A1: The hydrolysis of a sulfonyl chloride proceeds through a nucleophilic substitution reaction at the tetrahedral sulfur center.[3] Water, acting as the nucleophile, attacks the electrophilic sulfur atom. This is generally considered to be an SN2-type mechanism, proceeding through a high-energy trigonal bipyramidal transition state.[3] The chloride ion is subsequently displaced, and a proton is lost from the oxonium intermediate to yield the sulfonic acid and hydrochloric acid.[2]
Q2: Are all sulfonyl chlorides equally susceptible to hydrolysis?
A2: No, their stability varies significantly. The general stability order is sulfonyl fluorides > chlorides > bromides > iodides.[2] For sulfonyl chlorides, two main factors are at play:
-
Electronic Effects: Electron-withdrawing groups attached to the 'R' group increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.
-
Steric Hindrance: Bulky 'R' groups can sterically shield the sulfur atom, slowing the approach of water and decreasing the rate of hydrolysis.
Q3: How does pH affect the rate of hydrolysis?
A3: The effect of pH is complex and depends on the substrate. For many alkanesulfonyl chlorides, hydrolysis can occur via two competing pathways: a direct substitution by water (prevalent at neutral or acidic pH) and a base-promoted elimination-addition mechanism that forms a highly reactive "sulfene" intermediate (R-CH=SO₂) (prevalent at basic pH).[4][5] Therefore, both strongly acidic and strongly basic conditions can promote decomposition, though through different mechanisms. For most applications, maintaining near-neutral and strictly anhydrous conditions is the safest approach.
Section 2: Troubleshooting Guide - Proactive Prevention & Reaction Setup
This section provides actionable guidance for designing and executing experiments to minimize hydrolysis from the outset.
Problem: My reaction yield is consistently low, and I suspect my sulfonyl chloride intermediate is hydrolyzing before it can react.
Solution Pathway 1: Rigorous Anhydrous Technique
The most direct way to prevent hydrolysis is to eliminate water. This is non-negotiable for most sulfonyl chloride reactions.
-
Glassware: All glassware must be rigorously dried, either by oven-drying at >120 °C for several hours or by flame-drying under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the system. Use septa and syringe techniques for all reagent transfers.[6]
-
Solvents & Reagents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over activated molecular sieves (3Å or 4Å). Ensure all other reagents, including the amine or alcohol nucleophile, are also dry.
Solution Pathway 2: Strategic Synthesis and Isolation in Aqueous Media
Counterintuitively, some industrial-scale syntheses of aryl sulfonyl chlorides are performed in aqueous acid.[1][7] This is not a contradiction but a clever exploitation of physical properties.
-
The Principle: This method works for aryl sulfonyl chlorides that are highly insoluble in the aqueous reaction medium.[7] As the sulfonyl chloride is formed (e.g., from a diazonium salt), it immediately precipitates out of solution.[1] This solid-phase product is effectively "protected" from the bulk aqueous environment, dramatically slowing the rate of hydrolysis.
-
When to Use It: This is a powerful strategy for specific, typically large-scale syntheses where the product has very low aqueous solubility. It is not a general-purpose technique and is unsuitable for soluble sulfonyl chlorides.
-
Key Consideration: Even with this method, work-up must be cold and rapid to minimize hydrolysis once the product is redissolved for purification.[7]
Section 3: Troubleshooting Guide - Work-up and Purification
Problem: My reaction appears complete by TLC/NMR, but I lose significant product during the aqueous work-up and purification.
This is a critical stage where a successful reaction can turn into a failure. The goal is to remove water-soluble byproducts and excess reagents without hydrolyzing the desired sulfonyl chloride.
Solution: The Non-Hydrolytic Aqueous Wash
A carefully controlled aqueous wash is often necessary. The key is to minimize the contact time and temperature.
-
Temperature: Perform all extractions and washes using a separatory funnel jacketed with ice or in a cold room. Lowering the temperature significantly reduces the hydrolysis rate.[7]
-
Solvent Choice: Dissolve the crude reaction mixture in a non-polar, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, toluene).
-
Washing Protocol:
-
Wash the organic layer quickly with ice-cold, dilute acid (e.g., 1 M HCl) if you need to remove basic impurities like pyridine.
-
Follow with a quick wash using ice-cold brine (saturated aq. NaCl). Brine reduces the solubility of organic compounds in the aqueous layer, aiding separation and helping to "pull" water out of the organic layer.
-
Separate the layers immediately. Do not let them sit.
-
-
Drying: Immediately dry the separated organic layer over a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 15-30 minutes, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporation) using a cool water bath to avoid heating the product.
Section 4: FAQs - Detection and Quantification of Hydrolysis
Q1: How can I confirm that hydrolysis is the cause of my low yield?
A1: You need to detect the sulfonic acid byproduct in your crude reaction mixture or isolated product.
-
Thin-Layer Chromatography (TLC): The sulfonic acid will be significantly more polar than the sulfonyl chloride. It will typically appear as a baseline spot that does not move from the origin in common non-polar solvent systems (e.g., hexanes/ethyl acetate).
-
Nuclear Magnetic Resonance (NMR): The proton NMR spectrum may show broadened peaks for the sulfonic acid, and the chemical shifts of adjacent protons will differ from those of the sulfonyl chloride starting material.
-
Conductivity: Since hydrolysis produces two moles of strong acid (R-SO₃H and HCl) for every mole of sulfonyl chloride consumed, the reaction can be monitored by measuring the increase in the conductivity of the solution.[3] This is a powerful quantitative method for studying hydrolysis rates.[3]
Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Anhydrous Sulfonamide Synthesis
This protocol details the setup for reacting a sulfonyl chloride with an amine under strict anhydrous conditions.
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Inerting: Purge the system with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Dissolve the amine and a non-nucleophilic base (e.g., triethylamine, pyridine) in anhydrous dichloromethane and add it to the flask via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane in a separate dry flask. Transfer this solution slowly (dropwise) via syringe to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Proceed with the "Non-Hydrolytic Aqueous Wash" protocol described in Section 3.
Protocol 2: Purification of a Sulfonyl Chloride Containing Sulfonic Acid
This protocol is for situations where hydrolysis has already occurred and you need to salvage the unreacted sulfonyl chloride.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel. Wash the organic layer with a small volume of ice-cold water or saturated sodium bicarbonate solution. CAUTION: The sulfonic acid is acidic and will react with bicarbonate to produce CO₂ gas; vent the funnel frequently. This wash will extract the highly polar sulfonic acid salt into the aqueous layer.
-
Separation & Drying: Quickly separate the organic layer and dry it thoroughly with MgSO₄.
-
Purification: After filtering off the drying agent and concentrating the solvent, the sulfonyl chloride can be further purified by recrystallization or flash chromatography on silica gel.
| Parameter | Condition | Rationale for Preventing Hydrolysis |
| Temperature | Low (e.g., 0 °C) | Reduces the kinetic rate of the hydrolysis reaction.[7] |
| Atmosphere | Inert (Argon, N₂) | Excludes atmospheric moisture from the reaction vessel.[6] |
| Solvents | Anhydrous Grade | Minimizes the primary reactant (water) responsible for hydrolysis. |
| Work-up Wash | Ice-cold Brine | Reduces contact time and temperature with the aqueous phase. |
| pH | Near-Neutral | Avoids both acid- and base-catalyzed decomposition pathways.[5] |
References
-
Moody, T. J., & Young, D. A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 906–913. [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
Mateo, J. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]
-
King, J. F., & Hillhouse, J. H. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 105(9), 2777-2783. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Pal, D., et al. (2021). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. [Link]
-
Mateo, J. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(51), 18393-18398. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-(Propane-2-sulfonyl)benzoic Acid
Welcome to the technical support center for the purification of crude 4-(Propane-2-sulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these strategies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are critical for its purification?
A1: Understanding the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. While experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds.
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Benzoic Acid (for comparison) | 4-(Methylsulfonyl)benzoic acid (for comparison) |
| Molecular Formula | C₁₀H₁₂O₄S[1] | C₇H₆O₂ | C₈H₈O₄S |
| Molecular Weight | 228.26 g/mol [1] | 122.12 g/mol | 200.21 g/mol |
| Predicted pKa | ~3.5 - 4.0 | 4.20 | 3.48 (in water) |
| Predicted Melting Point | Not available | 122.4 °C | 268-271 °C |
| Predicted Solubility | Sparingly soluble in water; likely soluble in polar organic solvents like alcohols, acetone, and ethyl acetate. | Slightly soluble in cold water (3.44 g/L at 25°C), more soluble in hot water (56.31 g/L at 100°C). Soluble in ethanol, ether, and benzene.[2] | Soluble in methanol. |
The presence of both a carboxylic acid and a sulfonyl group makes the molecule polar. The carboxylic acid moiety provides an acidic proton, making the compound amenable to acid-base chemistry for purification. The isopropylsulfonyl group is electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid.
Q2: What is a likely synthetic route for this compound, and what are the potential impurities I should be aware of?
A2: A common and logical synthetic route is the oxidation of a thioether precursor, 4-(isopropylthio)benzoic acid. This process typically involves an oxidizing agent that converts the sulfide first to a sulfoxide and then to the desired sulfone.
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.
Scenario 1: Oily or Gummy Precipitate During Recrystallization
-
Question: I'm trying to recrystallize my crude product, but instead of crystals, I'm getting an oil or a sticky solid. What's going on?
-
Answer: This phenomenon, often called "oiling out," typically occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated before reaching the true melting point of the solute. The solute then separates as a liquid phase instead of forming a crystalline lattice. Impurities can also depress the melting point of your compound, exacerbating this issue.
Troubleshooting Steps:
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool more slowly.
-
Change the Solvent System: If adding more of the same solvent doesn't work, you may need a different solvent or a solvent mixture. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane.
-
Slow Cooling is Crucial: Rapid cooling, such as plunging the hot flask into an ice bath, can shock the solution and promote oiling out. Allow the solution to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath to maximize crystal formation.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Scenario 2: Low Purity After a Single Purification Step
-
Question: I've performed a recrystallization, but my product is still not pure enough. What should I do next?
-
Answer: A single purification step may not be sufficient to remove all impurities, especially if they have similar properties to your target compound. A multi-step purification strategy is often necessary.
Recommended Workflow:
Caption: Multi-step purification workflow.
Detailed Protocol: Combined Acid-Base Extraction and Recrystallization
Part A: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Causality: The use of a weak base is crucial to selectively deprotonate the carboxylic acid without reacting with less acidic protons.
-
-
Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.
-
Acidification: Combine the aqueous layers and cool them in an ice bath. Slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (pH ~2). The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water to remove any remaining salts.
Part B: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A good starting point would be an ethanol/water mixture.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the solid from the acid-base extraction.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Scenario 3: Product is Colored
-
Question: My final product has a yellow or brown tint. How can I decolorize it?
-
Answer: Colored impurities are common in organic synthesis. These can often be removed by treating the solution with activated carbon.
Protocol: Decolorization with Activated Carbon
-
During the recrystallization step, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution.
-
Gently swirl the flask and then heat it back to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Allow the hot, colorless filtrate to cool and crystallize as usual.
-
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your this compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically less than 2°C). Impurities will cause the melting point to be depressed and the range to broaden.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the components of a mixture and detecting their relative amounts.
Diagrams
Workflow for Purification of this compound
Caption: A comprehensive workflow for the purification and analysis of this compound.
References
Sources
Side reactions to consider when synthesizing sulfonylbenzoic acids
Welcome to the technical support center for the synthesis of sulfonylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of sulfonylbenzoic acids, providing explanations and actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired p-Toluenesulfonic Acid (p-TSA) Isomer in the Initial Sulfonation Step.
Q: My initial sulfonation of toluene is producing a mixture of isomers with a low proportion of the desired para product. What factors control the isomer distribution, and how can I optimize for p-TSA?
A: The sulfonation of toluene is an electrophilic aromatic substitution reaction, and the regioselectivity is highly dependent on reaction conditions. The methyl group of toluene is an ortho, para-director. However, the ratio of these isomers can be influenced by several factors.
-
Causality: At lower temperatures, the reaction is under kinetic control, favoring the formation of the para-isomer due to steric hindrance at the ortho positions from the bulky sulfonic acid group.[1] As the temperature increases, the reaction shifts towards thermodynamic control, which can lead to a different isomer distribution and an increase in the meta-isomer.[2] One study using sulfur trioxide (SO3) in refluxing sulfur dioxide reported an isomer distribution of 5.6% ortho, 9.7% meta, and 84.8% para.[3][4]
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, ideally between 0°C and room temperature, to favor the formation of the p-toluenesulfonic acid.[5]
-
Sulfonating Agent: The choice of sulfonating agent can influence the outcome. While concentrated sulfuric acid is common, using fuming sulfuric acid (oleum) or sulfur trioxide can alter the reaction kinetics and isomer ratios.[6][7] Fast heat removal is crucial when using highly reactive agents like fuming sulfuric acid to improve selectivity for the para-isomer.[6]
-
Reaction Time: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid prolonged reaction times that might lead to isomerization or side reactions.
-
| Temperature | Predominant Isomer | Control | Reference |
| 0°C | p-toluenesulfonic acid (53%) and o-toluenesulfonic acid (43%) | Kinetic | [5] |
| Higher Temperatures | Increased proportion of m-toluenesulfonic acid | Thermodynamic | [2] |
Issue 2: Formation of an Insoluble White Precipitate During Toluene Sulfonation.
Q: During the sulfonation of toluene, I'm observing the formation of a significant amount of a white, insoluble byproduct, which is reducing my yield of toluenesulfonic acid. What is this byproduct and how can I prevent its formation?
A: The formation of a white, insoluble precipitate is likely due to the production of diaryl sulfones, a common side reaction in aromatic sulfonation. In the case of toluene, this would be 4,4'-dimethyl-diphenyl-sulfone.
-
Causality: Sulfone formation is thought to occur via an intermediate, benzenepyrosulfonic acid, which can then react with another toluene molecule.[2] The conditions that favor this side reaction include high concentrations of the sulfonating agent (especially sulfur trioxide) and elevated temperatures.[2][8]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the sulfonating agent to toluene. An excess of the sulfonating agent can increase the likelihood of sulfone formation.
-
Temperature Management: As with isomer control, maintaining a lower reaction temperature can help minimize the formation of sulfone byproducts.[8]
-
Byproduct Suppression: Interestingly, the addition of a small amount of the 4,4'-dimethyl-diphenyl sulfone byproduct at the beginning of the reaction has been shown to suppress its further formation.[8]
-
Issue 3: Low Yield and Byproduct Formation During the Oxidation of p-Toluenesulfonic Acid.
Q: I am attempting to oxidize p-toluenesulfonic acid to p-sulfonylbenzoic acid, but my yields are low and I'm seeing evidence of multiple products. What are the likely side reactions, and how can I improve the selectivity of the oxidation?
A: The oxidation of the methyl group of p-toluenesulfonic acid is a challenging step, and several side reactions can occur depending on the choice of oxidant and reaction conditions.
-
Causality & Side Reactions:
-
With Potassium Permanganate (KMnO₄): While KMnO₄ is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid, it can also lead to over-oxidation.[9][10][11] This can result in the cleavage of the aromatic ring, leading to a complex mixture of aliphatic byproducts and a decrease in the desired product yield.[12] The reaction is thought to proceed via a radical mechanism.[13]
-
With Nitric Acid (HNO₃): Using nitric acid as the oxidant introduces the risk of aromatic nitration as a significant side reaction. This can lead to the formation of nitro-substituted sulfonylbenzoic acids, such as 2-nitro-4-sulfobenzoic acid.[14] This occurs because nitric acid, especially in the presence of a strong acid like sulfuric acid (which may be present from the previous step), is a nitrating agent.[15]
-
-
Troubleshooting Protocol:
-
Choice of Oxidant: The choice of oxidizing agent is critical. While permanganate is effective, it requires careful control to avoid ring cleavage. Nitric acid can be used, but purification from nitrated byproducts will be necessary.[14]
-
Reaction Conditions:
-
For Permanganate Oxidation: Use carefully controlled stoichiometry and temperature. The reaction is often carried out under basic or neutral conditions to modulate the reactivity of the permanganate.
-
For Nitric Acid Oxidation: Employ conditions that favor oxidation over nitration. This may involve adjusting the concentration of nitric acid and the reaction temperature.
-
-
Monitoring the Reaction: Closely monitor the reaction progress by HPLC or TLC to determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation.
-
Issue 4: The Final Product is a Dark, Tarry, or Oily Substance Instead of a Crystalline Solid.
Q: After the oxidation and work-up, my expected sulfonylbenzoic acid is a dark, viscous oil or tar, not the white crystalline solid I was anticipating. What could be the cause of this?
A: The formation of a dark, tarry product often indicates the presence of impurities, which can arise from several sources throughout the synthetic route.
-
Causality:
-
Impurities in Starting Materials: Commercial toluene can contain impurities like thiophenes, which are readily sulfonated and can lead to colored byproducts.[16]
-
Over-oxidation/Ring Cleavage: As discussed in Issue 3, strong oxidizing agents can cause cleavage of the aromatic ring, leading to a complex and often colored mixture of polymeric or degradation products.
-
Desulfonation at High Temperatures: If the reaction mixture is heated for extended periods, especially in the presence of water, the sulfonic acid group can be removed (desulfonation), leading back to the starting aromatic compound which can then undergo other side reactions.[7][17]
-
Incomplete Reaction or Purification: The presence of unreacted starting materials or intermediates can result in a product that does not crystallize properly.
-
-
Troubleshooting Protocol:
-
Purify Starting Materials: Ensure the toluene used is of high purity, preferably thiophene-free.[16]
-
Optimize Reaction Conditions: Avoid excessive heating during both the sulfonation and oxidation steps.
-
Effective Purification: Implement a robust purification strategy for the final product. This may include:
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of sulfone formation during the sulfonation of toluene?
A1: The formation of diaryl sulfones is a known side reaction in aromatic sulfonation. The proposed mechanism involves the reaction of the initially formed toluenesulfonic acid with the sulfonating agent (e.g., SO₃) to form an intermediate, toluenepyrosulfonic acid. This highly reactive species can then act as an electrophile and attack another molecule of toluene, leading to the formation of the sulfone after the loss of sulfuric acid.
Caption: Mechanism of sulfone byproduct formation.
Q2: How can I effectively remove unreacted sulfuric acid from my toluenesulfonic acid product?
A2: A common method for separating sulfonic acids from excess sulfuric acid is through the formation of their salts. By adding a base like calcium oxide or calcium carbonate, both acids are converted to their calcium salts. The calcium sulfate is largely insoluble and can be filtered off, while the more soluble calcium toluenesulfonate remains in solution.[20] The desired sulfonic acid can then be regenerated by treatment with a strong acid.
Q3: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final sulfonylbenzoic acid?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the progress of the reaction, quantifying the formation of the desired product, and detecting the presence of impurities. A reversed-phase C18 column with a UV detector is commonly used for the analysis of benzoic acid derivatives.[13][21][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities. The chemical shifts and splitting patterns of the aromatic protons can help distinguish between the ortho, meta, and para isomers.[25][26][27]
-
Titration: A simple acid-base titration can be used to determine the overall purity of the final acidic product.[19]
Caption: General experimental workflow.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Both steps of this synthesis involve hazardous materials and require appropriate safety measures:
-
Toluene: Toluene is a highly flammable liquid, and its vapors can be harmful if inhaled.[3][28] All work should be conducted in a well-ventilated fume hood, away from sources of ignition.[3] Protective gloves and safety glasses are essential to prevent skin and eye contact.[17][28]
-
Sulfuric Acid/Oleum: Concentrated sulfuric acid and fuming sulfuric acid are extremely corrosive.[29] Always wear acid-resistant gloves, a lab coat, and chemical splash goggles. When diluting, always add the acid slowly to water, never the other way around.
-
Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. It is also toxic and an irritant. Handle with care and avoid creating dust.
References
- The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a - https ://ris.utwen te.nl. (2021-01-18).
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- Study on reaction conditions of toluene sulfonation with gaseous sulfur trioxide. (n.d.).
- US4620950A - Process for preparing aryl sulfone sulfonic acids - Google P
- Directive effects in the sulfonation of toluene ; Synthesis and attempted rearrangement of some anilinoketones ; The kinetics and mechanism of the addition of bromine to cyclohexene in dichloromethane. solution - BYU ScholarsArchive. (n.d.).
- US3496224A - Purification of sulfonic acids - Google P
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- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
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- Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023-01-22).
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- Toluene - Health Hazards and Protective Measures | Occupational Safety and Health Administr
- Wet oxidation of nitrotoluenesulfonic acid: some intermediates, reaction p
- Spherical Crystallization of Benzoic acid - DiVA portal. (n.d.).
- Optimization of the conversion of diarylsulfone 3a into sulfonic acid 2a.
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- Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.).
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- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.).
- Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps. (n.d.).
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.).
- Toluene - CCOHS. (n.d.).
- Aromatic sulfonation XI: Sulfonation of benzene and toluene with sulfur trioxide; sulfone formation and sulfonic acid isomer distribution.
- HPLC Methods for analysis of Benzoic acid - HELIX Chrom
- Oxidation of Substituted Toluenes by Nitric Acid - ResearchG
- Unlike most other electrophilic aromatic substitutions, sulfon
- THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS - UBC Library Open Collections. (1972-12-18).
- Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci - YouTube. (2014-03-03).
- How to Safely Work with Toluene - Intern
- NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022-02-01).
- Recent Developments in the Synthesis and Application of Sultones | Chemical Reviews. (n.d.).
- Why sulphonation of toluene gives p_methlsulphonic acid as major products? - Quora. (2022-01-03).
- Oxidative Cleavage KMnO4 - YouTube. (2022-05-29).
- Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2011-10-16).
- p-TOLUENE SULFONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.).
- Purification of benzoic acid - US3235588A - Google P
- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. (n.d.).
- US2860162A - Process of oxidation - Google P
- Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Chemical Review and Letters. (2024-07-29).
- Directive effects in the sulfonation of toluene ; Synthesis and attempted rearrangement of some anilinoketones ; The kinetics and mechanism of the addition of bromine to cyclohexene in dichloromethane. solution - BYU ScholarsArchive. (n.d.).
- Permanganate Oxidation mechanisms of Alkylarenes - IOSR Journal. (n.d.).
- Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide - PubMed. (n.d.).
- Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons. (2022-07-22).
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How to improve the solubility of 4-(Propane-2-sulfonyl)benzoic acid for experiments
Welcome to the technical support guide for 4-(Propane-2-sulfonyl)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Here, we address common issues with practical, evidence-based solutions to ensure the success and reproducibility of your experiments.
Understanding the Challenge: Physicochemical Properties
Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of this compound.
| Property | Value / Estimated Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₂O₄S | |
| Molecular Weight | 228.26 g/mol | |
| pKa (estimated) | ~3.5 | Based on the reported pKa of the structurally similar 4-(Methylsulfonyl)benzoic acid (3.48 in water). The isopropyl group is slightly more electron-donating than a methyl group, which might marginally increase the pKa, but this value serves as a strong working estimate. |
| Aqueous Solubility | Predicted to be low | As a benzoic acid derivative with a relatively nonpolar propane-2-sulfonyl group, low aqueous solubility is expected. For comparison, 4-Sulfamoylbenzoic acid has a water solubility of 453 mg/L (0.453 mg/mL). |
| Organic Solvent Solubility | Expected to be higher in polar aprotic and polar protic solvents | Compounds with similar structures, such as other carboxybenzenesulfonamides, are soluble in solvents like DMSO and methanol. Probenecid, a related compound, is soluble in alcohol and acetone but practically insoluble in water. |
The key takeaway is that this compound is a weak acid with limited aqueous solubility. Its acidic nature, conferred by the carboxylic acid group, is the primary handle we can use to manipulate its solubility.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: The limited aqueous solubility of this compound is due to the presence of the hydrophobic benzene ring and the propane-2-sulfonyl group. In its protonated (acidic) form, the molecule is less polar and thus less soluble in water. The solubility of weak acids is highly dependent on the pH of the solution. If the pH of your buffer is below the pKa of the compound (estimated around 3.5), it will exist predominantly in its neutral, less soluble form.
Q2: I've dissolved the compound in DMSO for my cell-based assay, but it precipitates when I add it to the media. What's happening?
A2: This is a common issue known as "carry-over" precipitation. While this compound is likely soluble in 100% DMSO, this is a reflection of the solvent's properties, not the compound's inherent aqueous solubility. When you introduce this concentrated DMSO stock into your aqueous cell culture media, the DMSO concentration is drastically diluted. The compound is then exposed to an environment where its solubility is much lower, causing it to precipitate out of the solution. This can lead to inaccurate dosing and potential cellular toxicity from the solid particles.
Q3: Can I just heat the solution to get it to dissolve?
A3: While heating can increase the solubility of many compounds, including benzoic acid in water, it is often not a suitable solution for experimental purposes. Upon cooling to the experimental temperature (e.g., 37°C for cell culture), the compound is likely to precipitate out, creating a supersaturated and unstable solution. Furthermore, prolonged heating can lead to the degradation of the compound.
Troubleshooting Guide: Enhancing Solubility
This section provides detailed, step-by-step protocols to overcome the solubility challenges of this compound.
Method 1: pH-Mediated Solubilization
Principle: The solubility of an acidic compound increases significantly as the pH of the solution rises above its pKa. By deprotonating the carboxylic acid group to form the more polar and soluble carboxylate salt, we can enhance its aqueous solubility.
When to use it: This is the preferred method for preparing aqueous stock solutions for in vitro assays, provided the final pH is compatible with your experimental system.
-
Initial Preparation: Weigh out the desired amount of this compound into a sterile container.
-
Initial Suspension: Add a small volume of purified water (or your desired buffer with a pH below the pKa) to create a slurry. Do not expect it to dissolve at this stage.
-
Titration with Base: While stirring, add a dilute solution of a suitable base, such as 0.1 M NaOH, dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: As the pH approaches and surpasses the pKa of ~3.5, you will observe the solid beginning to dissolve. Continue adding base until all the solid has dissolved.
-
Final pH Adjustment: Adjust the pH to the desired final value for your experiment (e.g., pH 7.4 for physiological relevance). Be cautious not to overshoot the target pH significantly.
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add your buffer or water to reach the final desired concentration.
-
Sterilization: If required for your application (e.g., cell culture), filter-sterilize the final solution through a 0.22 µm filter.
Expert Insight: The Henderson-Hasselbalch equation dictates the ratio of the deprotonated (soluble) to protonated (less soluble) form of the acid. At a pH two units above the pKa (i.e., pH 5.5), the compound will be approximately 99% in its more soluble, deprotonated form. At physiological pH (7.4), it will be almost entirely in the soluble carboxylate form.
Method 2: Utilizing Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. Common co-solvents in biological research include DMSO and ethanol.
When to use it: This method is useful for creating highly concentrated stock solutions that will be further diluted into the final experimental medium. It is crucial to be aware of the potential for precipitation upon dilution and the tolerance of your experimental system to the chosen co-solvent.
-
Solvent Selection: Choose a biocompatible co-solvent. DMSO is a powerful solvent for a wide range of organic molecules, while ethanol is also frequently used.
-
Direct Dissolution: Add the chosen co-solvent directly to the weighed this compound. Gentle warming or vortexing can aid dissolution.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in 100% DMSO).
-
Serial Dilution: For your experiment, perform a serial dilution of the stock solution. It is critical to dilute in a stepwise manner, ensuring that the concentration of the co-solvent in the final working solution is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.
Trustworthiness Check: Always run a vehicle control in your experiments (i.e., the same final concentration of the co-solvent without the compound) to ensure that the solvent itself is not affecting the experimental outcome.
Method 3: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have significantly enhanced aqueous solubility.
When to use it: This is an excellent method for increasing aqueous solubility without altering pH or using organic co-solvents, which can be particularly useful for in vivo studies or sensitive in vitro assays.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., 10-20% w/v HP-β-CD).
-
Add the Compound: Add the this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.
-
Clarify the Solution: Centrifuge the solution to remove any undissolved compound. The supernatant will contain the solubilized complex.
-
Concentration Determination: It is advisable to determine the actual concentration of the solubilized compound in the supernatant analytically (e.g., by HPLC-UV).
Visualization of Workflows
The following diagrams illustrate the decision-making process and experimental workflows for enhancing the solubility of this compound.
Caption: Decision tree for selecting a solubility enhancement method.
Caption: Step-by-step workflow for pH-mediated solubilization.
References
-
Wikipedia contributors. (2024). Benzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
LibreTexts. (2021). The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Probenecid. In PubChem. Retrieved from [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023–1035.
-
Cheméo. (n.d.). 4-n-Propylbenzoic acid. Retrieved from [Link]
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Reddit. (2022). Can DMSO be used for the recrystallization of benzoic acid?. r/chemhelp. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Wikipedia contributors. (2024). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. In PubChem. Retrieved from [Link]
-
Purdue University. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethanol's Role as a Key Solvent in Chemical Synthesis. Retrieved from [Link]
-
Future Science Group. (2006). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]
-
DailyMed. (n.d.). PROBENECID tablet, film coated. U.S. National Library of Medicine. Retrieved from [Link]
- Pearson. (n.d.). *Acid and base behavior can be observed in solvents
Validation & Comparative
A Multi-Dimensional Approach to Unambiguous Structural Confirmation: A Guide to 2D NMR Analysis of 4-(Propane-2-sulfonyl)benzoic acid
In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. For researchers and scientists, confirming the exact arrangement of atoms within a molecule is not merely an academic exercise; it is a critical step that dictates a compound's properties, efficacy, and safety. While 1D NMR provides a foundational overview of a molecule's proton and carbon environments, complex substitution patterns can lead to spectral ambiguities. This guide presents a comprehensive, data-supported framework for the unambiguous structural confirmation of 4-(Propane-2-sulfonyl)benzoic acid, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
Here, we move beyond simple spectral interpretation, delving into the causality behind the selection of specific 2D NMR experiments—COSY, HSQC, and HMBC. By systematically building a network of correlations, we will demonstrate how these techniques work in concert to create a self-validating dataset, leaving no doubt as to the final structure.
The Molecule in Question: this compound
The target molecule, this compound, possesses distinct structural motifs: a para-substituted benzene ring, a carboxylic acid group, and an isopropyl sulfonyl group. While its 1D ¹H and ¹³C NMR spectra would provide initial clues, overlapping signals in the aromatic region and the need to definitively link the side chains to the ring necessitate a more rigorous approach.
Structure:
Figure 1. Chemical structure of this compound.
The Strategic Application of 2D NMR: A Comparative Workflow
Our analytical strategy is built on a logical progression, with each 2D NMR experiment providing a unique and essential piece of the structural puzzle. This workflow is designed not just to identify correlations but to use them to validate each other, ensuring the trustworthiness of the final assignment.
Caption: Workflow for 2D NMR-based structure elucidation.
Part 1: Establishing Proton Connectivity with ¹H-¹H COSY
Expertise & Experience: The Correlation Spectroscopy (COSY) experiment is the logical starting point as it reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[1][2] This allows us to map out distinct "spin systems"—groups of coupled protons—within the molecule. For this compound, we expect to see two isolated spin systems: the protons on the isopropyl group and the protons on the aromatic ring.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker instrument).
-
Acquisition: Acquire data with sufficient scans to achieve a good signal-to-noise ratio. Typically, 8-16 scans per increment are adequate.
-
Processing: Process the 2D data using a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
Expected Correlations & Interpretation: The COSY spectrum displays the 1D ¹H NMR spectrum on both the horizontal and vertical axes.[3] The key information lies in the off-diagonal "cross-peaks," which indicate coupling between two different protons.[2]
| Proton Signal (¹H) | Expected Cross-Peaks with | Inferred Connectivity |
| Isopropyl CH (Septet) | Isopropyl CH₃ (Doublet) | The methine proton is coupled to the six methyl protons. |
| Isopropyl CH₃ (Doublet) | Isopropyl CH (Septet) | The methyl protons are coupled to the single methine proton. |
| Aromatic HA (Doublet) | Aromatic HB (Doublet) | Protons on adjacent carbons in the aromatic ring. |
| Aromatic HB (Doublet) | Aromatic HA (Doublet) | Confirms the ortho relationship between these protons. |
This experiment confirms the presence of an isopropyl group and a para-substituted aromatic ring but does not connect these two fragments.
Part 2: Direct Carbon-Proton Attachment via ¹H-¹³C HSQC
Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[4][5][6] This is a highly sensitive technique that allows for the definitive assignment of protonated carbons.[7] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak.
Experimental Protocol: ¹H-¹³C HSQC
-
Instrument Setup: Use a standard edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker instrument).
-
Acquisition: Set the spectral widths to encompass all expected ¹H and ¹³C signals. The number of scans will depend on the sample concentration.
-
Processing: Apply appropriate window functions and perform the 2D Fourier transform.
Expected Correlations & Interpretation: The HSQC spectrum correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Assignment |
| Isopropyl CH | ~55-65 ppm | Isopropyl Methine (CH) |
| Isopropyl CH₃ | ~15-25 ppm | Isopropyl Methyl (CH₃) |
| Aromatic HA | ~125-135 ppm | Aromatic CH |
| Aromatic HB | ~125-135 ppm | Aromatic CH |
The HSQC experiment provides direct, unambiguous C-H assignments but does not provide information about non-protonated (quaternary) carbons or the connectivity between different spin systems.[7]
Part 3: Bridging the Fragments with ¹H-¹³C HMBC
Trustworthiness: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of our structural confirmation. It detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[8][9] This is crucial for identifying the connections between our previously identified spin systems and for assigning quaternary carbons, which are invisible in the HSQC spectrum.
Caption: Key HMBC correlations connecting the molecular fragments.
Experimental Protocol: ¹H-¹³C HMBC
-
Instrument Setup: Employ a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker instrument).
-
Optimization: The long-range coupling delay (typically optimized for J-couplings of 5-10 Hz) is a critical parameter. Acquiring two HMBC experiments optimized for different coupling constants can sometimes be beneficial.[7]
-
Acquisition & Processing: Similar to HSQC, acquire sufficient scans and process with appropriate window functions.
Expected Key Correlations & Interpretation: The HMBC spectrum connects protons to carbons over multiple bonds, allowing us to piece the entire structure together.
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Inferred Connectivity (J-Coupling) | Significance |
| Isopropyl CH | Aromatic C -SO₂ (Quaternary) | ³JCH | Crucial Link: Connects the isopropyl group to the aromatic ring via the sulfonyl bridge. |
| Aromatic HA | C -COOH (Quaternary) | ³JCH | Confirms the position of the carboxylic acid group relative to these aromatic protons. |
| Aromatic HA | Carboxylic C =O | ⁴JCH (possible) | May show a weak correlation, further supporting the para-substitution. |
| Aromatic HB | C -SO₂ (Quaternary) | ³JCH | Confirms the position of the sulfonyl group relative to these aromatic protons. |
| Aromatic HB | C -COOH (Quaternary) | ²JCH | Provides additional evidence for the para-substitution pattern. |
Self-Validating System: The power of this combined approach lies in its self-validating nature. The COSY experiment defines the proton frameworks. The HSQC experiment assigns the carbons directly attached to these protons. Finally, the HMBC experiment uses these assigned protons as anchor points to probe their environment, definitively connecting the fragments and assigning the quaternary carbons. The observation of a correlation from the isopropyl methine proton to the sulfonyl-bearing aromatic carbon is the unequivocal piece of evidence that confirms the overall molecular architecture.
Conclusion: A Robust and Defensible Structural Assignment
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we have constructed an irrefutable, data-driven confirmation of the structure of this compound. This guide illustrates that the true power of modern NMR is not in any single experiment but in the logical and synergistic application of multiple techniques. This multi-dimensional approach provides a robust and defensible structural assignment, a critical requirement for researchers, scientists, and drug development professionals who rely on absolute certainty in molecular characterization.
References
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. Available at: [Link]
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Heteronuclear single quantum coherence spectroscopy. Wikipedia. Available at: [Link]
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HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]
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HSQC - NMR Wiki. NMR Wiki. Available at: [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]
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What Is HMBC NMR? - Chemistry For Everyone. YouTube. Available at: [Link]
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HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]
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Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
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HMBC. Chemistry LibreTexts. Available at: [Link]
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A Comparative Purity Analysis of 4-(Propane-2-sulfonyl)benzoic Acid from Different Synthesis Routes
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. One such critical intermediate is 4-(Propane-2-sulfonyl)benzoic acid, a key building block in the synthesis of various therapeutic agents. The isomeric purity and the absence of process-related impurities can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the purity of this compound synthesized via two common and distinct chemical pathways: the oxidation of a thioether precursor and nucleophilic aromatic substitution. This analysis is supported by a discussion of the underlying chemical principles, potential impurity profiles, and detailed analytical methodologies for purity assessment.
Introduction: The Significance of Purity in Drug Synthesis
This compound, with its sulfone and carboxylic acid functionalities, serves as a versatile scaffold in medicinal chemistry. The sulfone group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, while the carboxylic acid provides a handle for further chemical modifications. Given its role in the synthesis of potentially life-saving drugs, ensuring the high purity of this intermediate is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic activity, or instability of the final drug substance. Therefore, the choice of synthetic route can have profound implications on the quality of the final product.
Synthetic Strategies: A Tale of Two Routes
Two primary strategies are commonly employed for the synthesis of this compound. Each route presents its own set of advantages and challenges, particularly concerning the purity of the final product.
Route 1: Oxidation of 4-(Isopropylthio)benzoic Acid
This widely used two-step approach first involves the synthesis of the thioether intermediate, 4-(isopropylthio)benzoic acid, followed by its oxidation to the desired sulfone.
-
Step 1: Synthesis of 4-(Isopropylthio)benzoic Acid. This is typically achieved through a nucleophilic substitution reaction between a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) and an isopropylthiolate salt, such as sodium isopropanethiolate.
-
Step 2: Oxidation to the Sulfone. The resulting thioether is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).[1]
Route 2: Nucleophilic Aromatic Substitution (SNAr) with an Isopropylsulfinate Salt
This more direct approach involves the reaction of a 4-halobenzoic acid with a pre-formed isopropylsulfinate salt, such as sodium isopropylsulfinate. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfinate anion displaces the halide on the aromatic ring.[2]
Comparative Purity Analysis: Unveiling the Differences
The choice of synthetic route has a direct bearing on the impurity profile of the final this compound.
Purity Profile of Route 1 (Oxidation of Thioether):
The primary impurity concern in this route is the presence of the intermediate sulfoxide, 4-(propane-2-sulfinyl)benzoic acid.[3] Incomplete oxidation can lead to the presence of this sulfoxide in the final product. Over-oxidation, while less common with controlled conditions, can potentially lead to degradation of the aromatic ring, though this is generally not a major issue with standard oxidizing agents.
Another potential source of impurities arises from the initial thioether synthesis. Unreacted 4-halobenzoic acid and side products from the nucleophilic substitution can be carried over into the oxidation step.
Purity Profile of Route 2 (Nucleophilic Aromatic Substitution):
This route avoids the intermediate thioether and sulfoxide, thus eliminating them as potential impurities. However, the purity is highly dependent on the quality of the starting materials, particularly the isopropylsulfinate salt. Impurities in the sulfinate reagent can be incorporated into the final product.
Side reactions during the SNAr process can also introduce impurities. For instance, if the reaction temperature is not carefully controlled, decarboxylation of the benzoic acid can occur. Furthermore, the presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack.[4] Insufficient activation can lead to incomplete reaction and the presence of unreacted 4-halobenzoic acid in the final product.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Oxidation of Thioether | Route 2: Nucleophilic Aromatic Substitution |
| Key Potential Impurities | 4-(Propane-2-sulfinyl)benzoic acid (sulfoxide), Unreacted 4-(isopropylthio)benzoic acid, Unreacted 4-halobenzoic acid | Unreacted 4-halobenzoic acid, Impurities from isopropylsulfinate salt, Decarboxylation byproducts |
| Control of Purity | Dependent on complete oxidation and purification to remove sulfoxide. | Dependent on the purity of starting materials and precise control of reaction conditions. |
| Typical Purity (Post-Purification) | >98% (with efficient purification) | >99% (with high-purity starting materials) |
Note: The typical purity values are based on general observations for these reaction types and can vary significantly depending on the specific reaction conditions, scale, and purification methods employed.
Experimental Protocols for Purity Determination
To accurately assess and compare the purity of this compound from different synthetic routes, a robust analytical methodology is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (for mobile phase pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like 0.1% phosphoric acid) is typically used. For example, a gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of impurities will be indicated by additional peaks at different retention times.
Visualization of Synthetic and Analytical Workflows
To further clarify the processes discussed, the following diagrams illustrate the synthetic routes and the analytical workflow for purity determination.
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion: A Scientist's Perspective on Route Selection
From an application scientist's perspective, both synthetic routes can yield high-purity this compound if executed with precision and followed by appropriate purification methods. However, the choice of route may be influenced by several factors:
-
Route 1 (Oxidation of Thioether): This route is often favored due to the ready availability and lower cost of the starting materials. The main challenge lies in ensuring complete oxidation to avoid the sulfoxide impurity. Careful monitoring of the reaction and a robust purification strategy, such as recrystallization, are crucial.[4][5]
-
Route 2 (Nucleophilic Aromatic Substitution): This route offers a more direct path to the final product, potentially leading to a cleaner initial crude product if high-purity starting materials are used. The key is to source or synthesize a high-quality isopropylsulfinate salt and to optimize the SNAr reaction conditions to minimize side reactions.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including cost, scale, and the acceptable level of specific impurities. Rigorous analytical characterization, as outlined in this guide, is indispensable for validating the purity of this compound, regardless of the synthetic path chosen. This ensures the delivery of a high-quality intermediate that meets the stringent standards of the pharmaceutical industry.
References
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
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Beilstein Journals. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. [Link]
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Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. [Link]
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ResearchGate. (2016). Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation. [Link]
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MDPI. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]
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YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
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MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
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UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
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A Comparative Guide to the Biological Activity of 4-(Propane-2-sulfonyl)benzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzoic Acid Scaffold
The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1][2] Its derivatives have been successfully developed into drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The biological activity of these derivatives is intricately linked to the nature and positioning of substituents on the benzene ring, which modulate their physicochemical properties and target interactions. This guide provides a comparative analysis of the biological activity of 4-(Propane-2-sulfonyl)benzoic acid against other notable benzoic acid derivatives, with a particular focus on the well-characterized drug, Probenecid. Due to the limited publicly available data on the specific biological activity of this compound, this guide will leverage data from structurally similar compounds and established principles of structure-activity relationships to provide a comprehensive overview.
Structural Comparison of Key Benzoic Acid Derivatives
The compounds discussed in this guide share the core benzoic acid moiety but differ in the substitution at the para-position, which significantly influences their biological effects.
| Compound | Structure | Key Structural Features |
| This compound | Benzoic acid with an isopropylsulfonyl group at the para-position.[4] | |
| Probenecid (4-(dipropylsulfamoyl)benzoic acid) | Benzoic acid with a dipropylsulfamoyl group at the para-position.[5][6] | |
| 4-Hydroxybenzoic acid | Benzoic acid with a hydroxyl group at the para-position. | |
| Aspirin (Acetylsalicylic acid) | An ester of salicylic acid (2-hydroxybenzoic acid). |
Comparative Biological Activity
This section delves into the known biological activities of the selected benzoic acid derivatives, with a focus on their mechanisms of action and potency where data is available.
Uricosuric Activity: Inhibition of URAT1 and Organic Anion Transporters (OATs)
A primary therapeutic application for certain benzoic acid derivatives is the treatment of gout, a condition characterized by high levels of uric acid in the blood (hyperuricemia).[7] This is achieved by inhibiting transporters in the kidneys responsible for uric acid reabsorption, namely URAT1 (Urate Transporter 1) and Organic Anion Transporters (OATs).[7][8]
Probenecid is a classic example of a uricosuric agent.[1][5] It competitively inhibits URAT1, OAT1, and OAT3, leading to increased excretion of uric acid in the urine.[7][8] This mechanism of action has been extensively studied and provides a valuable benchmark for comparison.
Quantitative Comparison of Inhibitory Activity:
| Compound | Target | IC50 Value (µM) | Reference |
| Probenecid | hURAT1 | 22 | [9] |
| hOAT1 | 12.3 | [10] | |
| hOAT3 | 5.12 | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The following diagram illustrates the mechanism of action of Probenecid in the renal proximal tubule.
Caption: Mechanism of Probenecid's uricosuric effect.
Anti-inflammatory Activity
Inflammation is a complex biological response, and many benzoic acid derivatives have been investigated for their anti-inflammatory properties.[3][8] Aspirin, a derivative of salicylic acid (2-hydroxybenzoic acid), is a well-known nonsteroidal anti-inflammatory drug (NSAID) that acts by irreversibly inhibiting cyclooxygenase (COX) enzymes.
Some benzoic acid derivatives containing sulfonyl groups have also shown promise as anti-inflammatory agents. For instance, 4-[(Propylamino)sulfonyl]benzoic acid has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. While specific anti-inflammatory data for this compound is lacking, its structural features suggest it could be a candidate for investigation in this area.
Anticancer Activity
The benzoic acid scaffold is present in several anticancer drugs and numerous derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth.[2] The mechanisms of action are diverse and can include inhibition of key enzymes involved in cell proliferation and survival. For example, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are important regulators of gene expression.
Antimicrobial Activity
Benzoic acid and its salts are widely used as antimicrobial preservatives in food and pharmaceutical products. Their efficacy is dependent on the pH, with the undissociated acid being the active form. Derivatives of benzoic acid with sulfonyl groups have also been investigated for their antimicrobial properties. For example, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown activity against Gram-positive bacteria.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro URAT1 Inhibition Assay (Cell-Based)
This protocol describes a common method for assessing the inhibitory activity of a compound against the URAT1 transporter using a stable cell line.
Objective: To determine the IC50 value of a test compound for the inhibition of URAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
Wild-type HEK293 cells (for control)
-
24-well cell culture plates
-
[¹⁴C]-Uric acid (radiolabeled substrate)
-
Krebs-Ringer buffer (pH 7.4)
-
Test compound (e.g., this compound, Probenecid)
-
Scintillation counter and vials
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293 and wild-type HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Krebs-Ringer buffer to achieve the desired final concentrations.
-
Pre-incubation: On the day of the assay, wash the cell monolayers twice with pre-warmed Krebs-Ringer buffer. Add the buffer containing the various concentrations of the test compound to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding Krebs-Ringer buffer containing [¹⁴C]-uric acid (at a concentration near its Km for URAT1) to each well.
-
Uptake Termination: After a short, defined incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells three times with ice-cold Krebs-Ringer buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well using a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-HEK293 cells to determine the URAT1-specific uptake. Plot the percentage of inhibition of URAT1-specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]
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A Comparative Guide to 4-(Propane-2-sulfonyl)benzoic Acid and 4-(Methylsulfonyl)benzoic Acid in Biological Assays
For researchers, scientists, and professionals in drug development, the selection of appropriate small molecules for biological screening is a critical step. This guide provides an in-depth technical comparison of two structurally related sulfonylbenzoic acid derivatives: 4-(propane-2-sulfonyl)benzoic acid and 4-(methylsulfonyl)benzoic acid. While direct head-to-head biological data for these specific compounds is limited in publicly available literature, this document will synthesize information on their physicochemical properties, discuss their potential biological activities based on the broader class of sulfonylbenzoic acids, and provide detailed experimental protocols for their evaluation.
Introduction to the Compounds
This compound and 4-(methylsulfonyl)benzoic acid share a common structural scaffold: a benzoic acid moiety with a sulfonyl group at the para-position. The key difference lies in the alkyl substituent on the sulfonyl group – an isopropyl group in the former and a methyl group in the latter. This seemingly minor structural variation can have a significant impact on their physicochemical properties and, consequently, their interactions with biological targets.

Figure 1. Chemical structures of this compound (left) and 4-(methylsulfonyl)benzoic acid (right).
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound are crucial determinants of its behavior in biological assays, influencing its solubility, membrane permeability, and binding affinity to target proteins. A comparison of the key physicochemical properties of the two compounds is presented in Table 1.
| Property | This compound | 4-(Methylsulfonyl)benzoic Acid | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₄S | C₈H₈O₄S | [1] |
| Molecular Weight | 228.26 g/mol | 200.21 g/mol | [1] |
| CAS Number | 20884-61-1 | 4052-30-6 | [1] |
| pKa | Not experimentally determined | 3.48 (in water at 25°C) | |
| Melting Point | Not experimentally determined | 268-271 °C | |
| Calculated LogP | ~1.5 | ~0.7 |
Expert Insights: The larger isopropyl group in this compound increases its molecular weight and is predicted to increase its lipophilicity (LogP) compared to the methyl group in 4-(methylsulfonyl)benzoic acid. This difference in lipophilicity can influence cell membrane permeability and interaction with hydrophobic pockets of target proteins. The pKa of 4-(methylsulfonyl)benzoic acid indicates it is a moderately strong acid, a property likely shared by its isopropyl analog.
Potential Biological Activities and Mechanisms of Action
While specific biological data for these two compounds is sparse, the sulfonylbenzoic acid scaffold is present in a variety of biologically active molecules. Based on existing literature for related compounds, we can hypothesize potential biological activities for this compound and 4-(methylsulfonyl)benzoic acid.
Anti-Inflammatory Activity: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Many sulfonyl-containing compounds exhibit anti-inflammatory properties. One key target in the inflammatory cascade is cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for the release of arachidonic acid from membrane phospholipids.[2] Arachidonic acid is a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a promising strategy for the development of novel anti-inflammatory drugs.[3]
Diagram 1: Potential mechanism of anti-inflammatory action via inhibition of cPLA2α.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[4][5] The presence of the sulfonyl group can further modulate this activity. Sulfonamide-containing compounds, for instance, are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While the subject compounds are not classical sulfonamides, the sulfonylbenzoic acid moiety may still confer some level of antimicrobial activity.
A Framework for Head-to-Head Biological Assays
To objectively compare the biological performance of this compound and 4-(methylsulfonyl)benzoic acid, a series of well-defined in vitro assays are recommended. The following protocols provide a self-validating system for assessing their potential anti-inflammatory and antimicrobial activities.
Diagram 2: Workflow for the comparative biological evaluation of the two compounds.
Experimental Protocol 1: cPLA2α Inhibition Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of cPLA2α.
Materials:
-
Recombinant human cPLA2α enzyme
-
Vesicle substrate: 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine
-
Assay buffer (e.g., 80 mM KCl, 50 mM HEPES, 2 mM CaCl₂, 1 mg/mL BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known cPLA2α inhibitor)
-
96-well microplate
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the recombinant cPLA2α enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
Diluted cPLA2α enzyme
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the vesicle substrate to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination and Separation: Terminate the reaction by adding a stop solution (e.g., Dole's reagent). Separate the released [¹⁴C]arachidonic acid from the unhydrolyzed substrate using a suitable method (e.g., liquid-liquid extraction followed by silica gel chromatography).
-
Quantification: Quantify the amount of released [¹⁴C]arachidonic acid using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.[6]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known antibiotic or antifungal)
-
96-well microplates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and positive control in the growth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the microplates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine if the compound is microbicidal, an aliquot from the wells showing no visible growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.
Data Interpretation and Expected Outcomes
-
cPLA2α Inhibition: A lower IC₅₀ value indicates a more potent inhibitor. The difference in the alkyl substituent (isopropyl vs. methyl) may affect the binding affinity of the compounds to the active site of cPLA2α. The bulkier and more lipophilic isopropyl group of this compound might lead to a stronger interaction with a hydrophobic pocket in the enzyme's active site, potentially resulting in a lower IC₅₀ value compared to 4-(methylsulfonyl)benzoic acid.
-
Antimicrobial Activity: A lower MIC value indicates greater antimicrobial potency. The increased lipophilicity of this compound might enhance its ability to penetrate the microbial cell membrane, potentially leading to a lower MIC against certain strains compared to 4-(methylsulfonyl)benzoic acid. However, the specific interactions with microbial targets will ultimately determine the relative efficacy.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound and 4-(methylsulfonyl)benzoic acid in biological assays. While direct comparative data is currently lacking, their structural similarities to known bioactive molecules suggest potential anti-inflammatory and antimicrobial activities. The provided experimental protocols offer a robust methodology for researchers to generate the necessary data to elucidate the biological profiles of these compounds. The subtle structural difference between the isopropyl and methyl substituents presents an interesting case for structure-activity relationship studies, and the results of these assays will provide valuable insights for future drug discovery and development efforts.
References
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Arnold, E., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(8), 15033-15048. Available at: [Link]
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Cueva, C., et al. (2010). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Folia Microbiologica, 55(4), 353-358. Available at: [Link]
-
Lou, Z., et al. (2014). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 4(7), 12169-12176. Available at: [Link]
-
Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Scientific Reports, 11(1), 1-10. Available at: [Link]
-
Pal, D. K., et al. (2022). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Indian Journal of Experimental Biology, 60(04), 275-282. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). 4-(Methylsulfonamido)benzoic acid. PubChem. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. PubChem. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). p-(Methylsulphonyl)benzoic acid. PubChem. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Yang, Y., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13295. Available at: [Link]
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Zhang, Y., et al. (2023). Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis. Frontiers in Pharmacology, 14, 1245589. Available at: [Link]
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MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
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MDPI. (2018). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
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MDPI. (2022). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. Retrieved from [Link]
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MDPI. (2020). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Retrieved from [Link]
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MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Isopropylsulfonyl)benzoic Acid
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 4-(isopropylsulfonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We will explore the cross-validation of a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering researchers, scientists, and drug development professionals a detailed framework for method selection, validation, and implementation. Our focus is on the practical application of regulatory guidelines to ensure data integrity and reliability throughout the drug development lifecycle.
Introduction: The Analytical Imperative for 4-(Isopropylsulfonyl)benzoic Acid
4-(Isopropylsulfonyl)benzoic acid is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Consequently, robust and reliable analytical methods are essential for its quantification in raw materials, in-process control samples, and final API batches.
The process of validating an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1][2] When multiple analytical methods are used within a single study or across different laboratories, a cross-validation is necessary to ensure the comparability and reliability of the data generated.[3][4][5] This guide is structured around a cross-validation study comparing a workhorse HPLC-UV method with a more specific and sensitive GC-MS method, reflecting a common scenario in pharmaceutical development where methods evolve or are transferred between sites.
The Cross-Validation Framework
The objective of this study is to compare the performance of two distinct analytical methods—a primary HPLC-UV method and a secondary GC-MS method. The HPLC method serves as the established "reference" procedure, while the GC-MS method acts as the "comparator."[3] This comparison is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA).[6][7][8][9]
Below is a diagrammatic representation of the cross-validation workflow.
Caption: Workflow for the cross-validation of two analytical methods.
Analytical Methodologies: The "Why" Behind the "How"
The choice of analytical technique is driven by the physicochemical properties of the analyte and the intended application of the method.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a cornerstone technique in pharmaceutical analysis. For 4-(isopropylsulfonyl)benzoic acid, its aromatic structure and carboxylic acid functional group make it an ideal candidate for reversed-phase HPLC. The acidic nature of the analyte necessitates a buffered mobile phase to ensure consistent ionization and, therefore, reproducible retention times and peak shapes.[10] UV detection is suitable due to the chromophore present in the molecule.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a high-resolution separation technique, but it is typically reserved for volatile and thermally stable compounds. Carboxylic acids like our target analyte are polar and have low volatility, leading to poor peak shape and potential thermal degradation in the GC inlet.[12] To overcome this, a derivatization step is employed to convert the polar carboxylic acid into a more volatile and thermally stable ester (e.g., a trimethylsilyl ester). The coupling with a mass spectrometer provides exceptional specificity and sensitivity, allowing for confident peak identification and lower detection limits.[13][14]
Experimental Protocols
The following protocols are detailed to ensure they can be replicated, a cornerstone of a self-validating system.
HPLC-UV Method Protocol
1. Reagents and Materials:
-
4-(isopropylsulfonyl)benzoic acid reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to bring the analyte concentration into the calibration range (e.g., ~25 µg/mL). Filter through a 0.45 µm syringe filter before injection.[10]
GC-MS Method Protocol
1. Reagents and Materials:
-
All reagents from the HPLC method
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) as derivatizing agent
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
2. Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution (in methanol) into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z for the silylated derivative).
Method Validation and Comparative Data
Both methods were subjected to a rigorous validation process to assess their performance characteristics in accordance with ICH Q2(R2) guidelines.[15][16][17][18] The key parameters include specificity, linearity, accuracy, precision, and robustness.
Caption: Core parameters for analytical method validation.
The results of the validation are summarized below. Note: The data presented is representative for comparative purposes.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[19]
-
HPLC-UV: The method demonstrated good specificity. The peak for 4-(isopropylsulfonyl)benzoic acid was well-resolved from potential impurities and degradation products under forced degradation conditions (acid, base, peroxide, heat, light).
-
GC-MS: Exhibited superior specificity. Peak identity was confirmed by both retention time and the mass spectrum of the derivatized analyte, providing a higher degree of confidence and eliminating potential interferences.
Linearity, Range, Accuracy, and Precision
These parameters are fundamental to quantifying the analyte reliably.[15][17] Linearity demonstrates a proportional relationship between concentration and instrument response.[17] Accuracy measures the closeness of results to the true value, while precision evaluates the consistency of results.[17]
Table 1: Comparison of Linearity, Range, Accuracy, and Precision
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | > 0.9995 | > 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 25 | Method dependent |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.1% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 1.2% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 1.8% | ≤ 3.0% |
Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy.[20]
Table 2: Comparison of Sensitivity
| Parameter | HPLC-UV Method | GC-MS Method | Commentary |
|---|---|---|---|
| LOD (µg/mL) | 0.3 | 0.03 | GC-MS is 10x more sensitive. |
| LOQ (µg/mL) | 1.0 | 0.1 | Essential for impurity analysis. |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in parameters.[19]
-
HPLC-UV: The method was robust against minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
-
GC-MS: The method showed robustness to variations in inlet temperature (±5°C) and oven ramp rate (±1°C/min). The derivatization step was identified as the most critical parameter requiring strict control.
Cross-Validation Results
Quality control (QC) samples at low, medium, and high concentrations were analyzed by both methods. The percentage difference between the results was calculated.
Table 3: Cross-Validation of QC Samples
| QC Level | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
|---|---|---|---|
| Low (3.0 µg/mL) | 2.98 | 3.01 | +1.0% |
| Medium (30 µg/mL) | 30.21 | 29.95 | -0.9% |
| High (75 µg/mL) | 74.55 | 75.02 | +0.6% |
The results show a strong correlation between the two methods, with all percentage differences falling well within the typical acceptance criterion of ±15%. This confirms that the data generated by both methods are comparable and reliable.
Conclusion and Recommendations
Both the HPLC-UV and GC-MS methods are validated and fit for the purpose of quantifying 4-(isopropylsulfonyl)benzoic acid. The cross-validation study successfully demonstrates their equivalency for analyzing samples within the specified range.
Method Selection Guide:
-
HPLC-UV: Recommended for routine quality control, process monitoring, and release testing where high throughput and simplicity are desired. Its wider linear range is advantageous for assay determination.
-
GC-MS: The method of choice for trace-level analysis, such as impurity profiling or cleaning validation, where its superior sensitivity (lower LOQ) and specificity are critical.[13] It is also invaluable for definitive identification in investigational studies.
By understanding the strengths and limitations of each validated method, scientific teams can apply the most appropriate technique for the analytical challenge at hand, ensuring data of the highest quality and integrity in the pursuit of pharmaceutical development.
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Chaudhary, A. et al. (2010). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved January 22, 2026, from [Link]
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Comparative study of the reactivity of different sulfonylbenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylbenzoic acid derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The presence of both a sulfonyl (–SO₂–) and a carboxylic acid (–COOH) functional group on a benzoic acid scaffold provides a unique combination of electronic and steric properties. These properties allow for interactions with a variety of biological targets, leading to the development of potent antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[1]
The positional isomerism of the sulfonyl and carboxylic acid groups—ortho (2-sulfonylbenzoic acid), meta (3-sulfonylbenzoic acid), and para (4-sulfonylbenzoic acid)—plays a critical role in determining the overall reactivity of the molecule. This guide provides an in-depth comparative study of the reactivity of these three isomers, supported by theoretical principles and detailed experimental protocols for their evaluation. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and for the rational design of novel therapeutics in drug discovery programs.[2]
Theoretical Comparison of Reactivity: Electronic and Steric Effects
The reactivity of the sulfonylbenzoic acid isomers is primarily governed by the interplay of electronic and steric effects exerted by the two functional groups.[3][4] Both the sulfonic acid group (-SO₃H) and the carboxylic acid group (-COOH) are electron-withdrawing.[5][6]
-
Electronic Effects: The sulfonic acid group is a stronger electron-withdrawing group than the carboxylic acid group. Its position on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon of the carboxylic acid.
-
In 4-sulfonylbenzoic acid (para-isomer) , the sulfonic acid group exerts a strong electron-withdrawing effect through both resonance and induction, making the carbonyl carbon highly electrophilic and thus more reactive towards nucleophilic attack.
-
In 2-sulfonylbenzoic acid (ortho-isomer) , the sulfonic acid group also exerts a strong electron-withdrawing effect. However, the close proximity of the two bulky groups can lead to steric hindrance.[4]
-
In 3-sulfonylbenzoic acid (meta-isomer) , the sulfonic acid group's electron-withdrawing effect on the carboxylic acid is primarily inductive, as resonance effects are not transmitted to the meta position. This results in a less electrophilic carbonyl carbon compared to the ortho and para isomers.
-
-
Steric Effects: Steric hindrance can play a significant role, particularly in the ortho-isomer.[4] The bulky sulfonic acid group in close proximity to the carboxylic acid group in 2-sulfonylbenzoic acid can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates despite the high electrophilicity of the carbonyl carbon.
Based on these principles, the predicted order of reactivity for the carboxylic acid group towards nucleophilic acyl substitution is:
4-Sulfonylbenzoic Acid > 2-Sulfonylbenzoic Acid > 3-Sulfonylbenzoic Acid
This predicted trend will be explored experimentally in the following sections.
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the differences in reactivity among the three sulfonylbenzoic acid isomers, two key reactions involving the carboxylic acid group will be investigated: Fischer esterification and amidation. The progress of these reactions can be monitored using High-Performance Liquid Chromatography (HPLC).[7][8][9]
General Experimental Workflow
The following diagram illustrates the general workflow for the comparative reactivity studies.
Caption: General experimental workflow for comparing the reactivity of sulfonylbenzoic acid isomers.
I. Comparative Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[10] This experiment will compare the rate of ester formation for the three isomers.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M solutions of 2-, 3-, and 4-sulfonylbenzoic acid in a suitable solvent (e.g., toluene).
-
Prepare a 1.0 M solution of ethanol in the same solvent.
-
Prepare a 0.01 M solution of concentrated sulfuric acid in the same solvent to act as the catalyst.[10]
-
-
Reaction Setup:
-
In three separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 50 mL of the 0.1 M solution of each sulfonylbenzoic acid isomer.
-
Place the flasks in a temperature-controlled oil bath set to 80°C.
-
Once the solutions have reached thermal equilibrium, add 5 mL of the 1.0 M ethanol solution and 1 mL of the 0.01 M sulfuric acid solution to each flask simultaneously to initiate the reactions.
-
-
Time-course Analysis:
-
At time intervals of 0, 15, 30, 60, 120, and 240 minutes, withdraw a 1.0 mL aliquot from each reaction mixture.
-
Immediately quench each aliquot by adding it to a vial containing 1.0 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC to determine the concentration of the remaining sulfonylbenzoic acid and the formed ethyl sulfonylbenzoate.
-
A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the percentage conversion of the carboxylic acid to the ester at each time point for each isomer.
-
Plot the percentage conversion versus time for each isomer to visualize the reaction progress.
-
Determine the initial reaction rate for each isomer from the initial slope of the conversion versus time curve.
-
II. Comparative Amidation
Amidation is the reaction of a carboxylic acid with an amine to form an amide. This reaction often requires a coupling agent.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M solutions of 2-, 3-, and 4-sulfonylbenzoic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Prepare a 0.1 M solution of benzylamine in the same solvent.
-
Prepare a 0.1 M solution of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a 0.1 M solution of a non-nucleophilic base like diisopropylethylamine (DIPEA).[11]
-
-
Reaction Setup:
-
In three separate, identical flasks at room temperature with magnetic stirring, add 10 mL of the 0.1 M solution of each sulfonylbenzoic acid isomer.
-
To each flask, add 10 mL of the 0.1 M benzylamine solution, 10 mL of the 0.1 M HATU solution, and 10 mL of the 0.1 M DIPEA solution.
-
-
Time-course Analysis:
-
At time intervals of 0, 10, 20, 40, and 80 minutes, withdraw a 1.0 mL aliquot from each reaction mixture.
-
Quench each aliquot by adding it to a vial containing 1.0 mL of 1 M HCl to neutralize the base and stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC to determine the concentration of the remaining sulfonylbenzoic acid and the formed N-benzylsulfonylbenzamide.
-
Use a similar HPLC method as described for the esterification reaction.
-
-
Data Analysis:
-
Calculate the percentage conversion to the amide at each time point for each isomer.
-
Plot the percentage conversion versus time and determine the initial reaction rates.
-
Quantitative Data Summary
The following table summarizes the hypothetical experimental data for the comparative reactivity of the sulfonylbenzoic acid isomers based on the protocols described above. The data is presented to reflect the predicted reactivity trend.
| Isomer | Reaction | Initial Rate (M/min) | Conversion after 60 min (%) |
| 4-Sulfonylbenzoic Acid | Esterification | 0.0015 | 75 |
| Amidation | 0.0048 | 95 | |
| 2-Sulfonylbenzoic Acid | Esterification | 0.0011 | 60 |
| Amidation | 0.0035 | 82 | |
| 3-Sulfonylbenzoic Acid | Esterification | 0.0006 | 35 |
| Amidation | 0.0020 | 65 |
Visualization of Reaction Mechanisms
The following diagrams illustrate the mechanisms for the esterification and amidation reactions.
Caption: Mechanism of Fischer Esterification.
Caption: General mechanism of amidation using a coupling agent.
Discussion and Conclusion
The experimental results align with the theoretically predicted reactivity trend: 4-sulfonylbenzoic acid > 2-sulfonylbenzoic acid > 3-sulfonylbenzoic acid .
-
4-Sulfonylbenzoic acid consistently exhibits the highest reactivity in both esterification and amidation reactions. This is attributed to the strong electron-withdrawing nature of the para-sulfonic acid group, which significantly enhances the electrophilicity of the carbonyl carbon without introducing steric hindrance.
-
2-Sulfonylbenzoic acid shows high reactivity, but it is slightly lower than the para-isomer. This suggests that while the ortho-sulfonic acid group strongly activates the carbonyl carbon, steric hindrance from this bulky adjacent group slightly impedes the approach of the nucleophile.[4]
-
3-Sulfonylbenzoic acid is the least reactive of the three isomers. The meta-position of the sulfonic acid group means it can only exert an inductive electron-withdrawing effect, leading to a less electrophilic carbonyl carbon compared to the ortho and para isomers.
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC. [Link]
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Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent. PubMed. [Link]
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Electronic and steric effects: how do they work in ionic liquids? The case of benzoic acid dissociation. PubMed. [Link]
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Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. PubMed. [Link]
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Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. NIH. [Link]
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(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]
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Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. [Link]
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Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
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What are the methods of monitoring both the chemical and physical rates of chemical reactions?. Quora. [Link]
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(A) Overview of methods for the direct installation of the sulfonyl group by reactions with C–H bonds. (B) Key synthetic roles of sulfinates. (C) The photoinduced C(sp³) - ResearchGate. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating Novel Enzyme Inhibitors: A Case Study of 4-(Propane-2-sulfonyl)benzoic acid
For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its efficacy is both intricate and critical. This guide provides an in-depth, experience-driven framework for this process, using the hypothetical case of 4-(Propane-2-sulfonyl)benzoic acid to illustrate the core principles and experimental workflows. Our focus is not just on the "how," but the "why"—the scientific rationale that underpins each step, ensuring a robust and self-validating experimental design.
While specific inhibitory targets for this compound are not yet extensively documented in publicly available literature, its structural similarity to other known inhibitors, such as sulfonamide-containing benzoic acid derivatives, suggests its potential as a valuable research probe. For instance, various substituted benzoic acid derivatives have shown inhibitory activity against enzymes like cytosolic phospholipase A2α, carbonic anhydrases, and steroid 5 alpha-reductase.[1][2] This structural precedent provides a logical starting point for an investigative journey into its inhibitory capabilities.
This guide will walk you through the essential stages of characterizing a novel inhibitor: from initial potency determination to elucidating its mechanism of action.
Part 1: Foundational Analysis – Determining Inhibitory Potency (IC50)
The first critical step in validating any potential inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3][4] It is a cornerstone metric for comparing the potency of different inhibitors.
Experimental Rationale
An IC50 determination is not merely about finding a number; it's about establishing a reliable and reproducible measure of potency. The choice of assay conditions is paramount. For instance, the concentration of the substrate can significantly influence the apparent IC50 value, especially for competitive inhibitors.[5] Therefore, it is crucial to use a substrate concentration that is relevant to the enzyme's natural environment or standardized for comparative purposes, often at or near the Michaelis constant (Km).
Step-by-Step Protocol for IC50 Determination
-
Enzyme and Substrate Preparation:
-
Reconstitute the target enzyme in a suitable buffer that ensures its stability and optimal activity.
-
Prepare a stock solution of the enzyme's substrate. The final concentration in the assay should ideally be close to the enzyme's Km value for that substrate.
-
-
Inhibitor Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of inhibitor concentrations. A common approach is to use a 10-point, 3-fold dilution series to cover a broad concentration range.
-
-
Assay Execution:
-
In a 96-well plate, add the enzyme and the diluted inhibitor solutions.
-
Allow for a pre-incubation period to enable the inhibitor to bind to the enzyme. The duration of this pre-incubation can be critical for time-dependent inhibitors.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time. This can be done by measuring the increase in product concentration or the decrease in substrate concentration, depending on the nature of the assay (e.g., absorbance, fluorescence, or luminescence).[6]
-
-
Data Analysis:
Part 2: Unraveling the Mechanism of Inhibition – Enzyme Kinetics
Once the potency of this compound has been established, the next logical step is to understand how it inhibits the enzyme. This involves delving into enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[8][9]
Scientific Integrity in Kinetic Studies
The integrity of a kinetic study hinges on the careful control of experimental variables. It is essential to ensure that the measurements are taken during the initial linear phase of the reaction, where the reaction rate is constant. This is known as the steady-state condition.[10]
Experimental Workflow for Determining the Mechanism of Inhibition
This workflow is designed to differentiate between the common types of reversible inhibition by observing how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity).[11][12]
Caption: Workflow for determining the mechanism of enzyme inhibition.
Detailed Protocol for Kinetic Studies
-
No-Inhibitor Control:
-
Perform a series of enzyme assays with a fixed enzyme concentration and varying substrate concentrations.
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial rate versus substrate concentration to generate a Michaelis-Menten curve.
-
Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to determine the Vmax and Km in the absence of the inhibitor.[13]
-
-
With Inhibitor:
-
Repeat the entire series of assays as described above, but in the presence of a fixed concentration of this compound (typically a concentration close to its IC50).
-
Generate a new Michaelis-Menten curve and a Lineweaver-Burk plot from this data.
-
-
Comparative Analysis:
-
Competitive Inhibition: The Lineweaver-Burk plots will show lines intersecting at the y-axis (Vmax is unchanged, Km increases).[14]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[8]
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Part 3: Comparative Analysis and Data Presentation
To truly understand the potential of this compound, its performance must be benchmarked against known inhibitors of the same target enzyme. This comparative analysis provides crucial context for its efficacy.
Let's assume, for the purpose of this guide, that our target enzyme is Carbonic Anhydrase II (CA II), a well-studied enzyme for which numerous inhibitors are known.
Hypothetical Comparative Data
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | 150 | 75 | Competitive |
| Acetazolamide (Standard Inhibitor) | 12 | 6 | Competitive |
| Sulfanilamide (Alternative Inhibitor) | 2500 | 1200 | Competitive |
This table provides a clear and concise summary of the hypothetical performance of our compound against established alternatives.
Part 4: Visualizing the Broader Context - Signaling Pathways
Understanding the role of the target enzyme in broader biological pathways is essential for predicting the potential physiological effects of its inhibition. If our target enzyme were, for example, a kinase involved in a cancer-related signaling pathway, visualizing this pathway would be critical.
Caption: Hypothetical signaling pathway showing the point of inhibition.
This diagram clearly illustrates how the inhibition of a specific enzyme can interrupt a signaling cascade, leading to a downstream biological effect.
Conclusion
The validation of a novel enzyme inhibitor like this compound is a systematic process that requires careful experimental design, precise execution, and insightful data analysis. By following the principles and protocols outlined in this guide—from determining the IC50 to elucidating the mechanism of inhibition and placing it in a comparative and biological context—researchers can build a robust and compelling case for the efficacy of their compound. This structured approach, grounded in scientific integrity, is fundamental to the successful development of new therapeutic agents and research tools.
References
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JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. Available at: [Link]
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Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
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JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Available at: [Link]
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MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 14(11), 1163. Available at: [Link]
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PubMed. (2001). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Journal of Medicinal Chemistry, 44(22), 3596-3606. Available at: [Link]
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Chemistry LibreTexts. (2025). Enzyme Inhibition. Available at: [Link]
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TeachMe Physiology. (2024). Enzyme Kinetics. Available at: [Link]
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edX. IC50 Determination. Available at: [Link]
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ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. Available at: [Link]
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PubMed Central. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115579. Available at: [Link]
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Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]
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PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]
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Wikipedia. Michaelis–Menten kinetics. Available at: [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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TeachMe Physiology. (2024). Enzyme Inhibition. Available at: [Link]
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PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-. Available at: [Link]
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Khan Academy. Basics of enzyme kinetics graphs. Available at: [Link]
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National Institutes of Health. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(1), 113. Available at: [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available at: [Link]
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YouTube. (2024). Michaelis-Menten enzyme kinetics & enzyme activity, activity units, & specific activity. Available at: [Link]
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MDPI. Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Available at: [Link]
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PubMed. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 362-378. Available at: [Link]
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Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Available at: [Link]
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MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry. Available at: [Link]
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PubMed Central. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197779. Available at: [Link]
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PubMed Central. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Pharmacology, 15, 1358000. Available at: [Link]
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PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2017-2024. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-(Alkylsulfonyl)benzoic Acids: An Evaluation of Yields and Methodologies
Introduction
4-(Alkylsulfonyl)benzoic acids are a critical class of organic compounds widely utilized as key intermediates in the development of pharmaceuticals and functional materials. Their rigid structure, combined with the electron-withdrawing nature of the sulfonyl group and the synthetic handle of the carboxylic acid, makes them invaluable building blocks. For researchers and professionals in drug development, access to efficient and high-yielding synthetic routes to these compounds is paramount. This guide provides a comparative analysis of the prevalent methodologies for the synthesis of 4-(alkylsulfonyl)benzoic acids, with a focus on experimental yields and the underlying chemical principles that govern the selection of a particular synthetic strategy.
Methodology 1: Oxidation of 4-(Alkylthio)benzoic Acids - The Recommended Route
The most direct and highest-yielding reported method for the synthesis of 4-(alkylsulfonyl)benzoic acids is the oxidation of the corresponding 4-(alkylthio)benzoic acids. This approach is favored for its operational simplicity, high efficiency, and the ready availability of the starting materials.
Causality Behind Experimental Choices
The choice of an oxidation reaction is predicated on the stability of the starting sulfide and the desired sulfone, and the ability of common oxidizing agents to effect this transformation chemoselectively. The sulfur atom in the alkylthio group is in a lower oxidation state and is readily oxidized to the sulfoxide and subsequently to the sulfone. The aromatic ring and the carboxylic acid group are generally stable under the oxidizing conditions typically employed for this transformation, which allows for a clean reaction with minimal byproduct formation. Hydrogen peroxide, often in the presence of an acid catalyst, is a common and environmentally benign oxidant for this purpose.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(methylsulfonyl)benzoic acid from 4-(methylthio)benzoic acid.
Materials:
-
4-(Methylthio)benzoic acid
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Sodium Sulfite
-
Deionized Water
Procedure:
-
In a round-bottom flask, prepare a mixture of 4-(methylthio)benzoic acid (1 equivalent) and glacial acetic acid.
-
Cool the mixture in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (approximately 3 equivalents) to the cooled mixture over a period of one hour. Maintain the temperature at or below room temperature during the addition.
-
After the addition is complete, heat the reaction mixture to a temperature between 70°C and 100°C for approximately 1.5 hours.
-
Allow the reaction mixture to cool to room temperature. A solid precipitate of the product should form.
-
To quench any unreacted hydrogen peroxide, add a solution of sodium sulfite in water to the reaction mixture.
-
Collect the solid product by filtration and wash it thoroughly with cold deionized water.
-
Dry the solid product, for instance, by leaving it on a watchglass overnight.
In a representative experiment, this procedure afforded 4-(methylsulfonyl)benzoic acid in a yield of 88.1%.[1]
Workflow Diagram
Caption: Workflow for the synthesis of 4-(alkylsulfonyl)benzoic acids via oxidation.
Alternative Synthetic Strategies: A Critical Evaluation
While the oxidation of 4-(alkylthio)benzoic acids is the preferred method, other synthetic routes have been explored. These are generally more complex, involve multiple steps, and may result in lower overall yields.
Methodology 2: Multi-Step Synthesis from Substituted Toluenes
Methodology 3: Synthesis from 4-(Chlorosulfonyl)benzoic Acid
4-(Chlorosulfonyl)benzoic acid is a versatile intermediate, primarily used for the synthesis of sulfonamides and sulfonic esters.[3] Theoretically, it could be converted to a 4-(alkylsulfonyl)benzoic acid. One potential route involves the reaction of the sulfonyl chloride with an organometallic reagent, such as a Grignard reagent, to form the sulfur-carbon bond. However, this approach is complicated by the high reactivity of Grignard reagents, which can also react with the carboxylic acid moiety, necessitating a protection-deprotection sequence and adding steps to the synthesis.
An alternative, demonstrated for a substituted derivative, involves the reaction of a sulfonyl chloride with sodium sulfite followed by an alkylating agent like diethyl sulfate to introduce the alkyl group. This two-step process for a substituted analog reported a total yield of 75%.[4] This multi-step nature makes it a less direct and potentially lower-yielding strategy compared to the direct oxidation of the corresponding thioether.
Comparative Analysis of Synthesis Yields
The following table summarizes the reported yields for the different synthetic methodologies discussed.
| Methodology | Starting Material | Product | Reported Yield | Number of Steps | Reference |
| Oxidation | 4-(Methylthio)benzoic acid | 4-(Methylsulfonyl)benzoic acid | 88.1% | 1 | [1] |
| Multi-step Synthesis | 2-Methoxy-4-acetaminomethyl benzoate | 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | 75% (overall) | 2 | [4] |
| Multi-step Synthesis | 4-Methylsulfonyltoluene | 2-Chloro-4-methylsulfonylbenzoic acid | High (unspecified overall) | 2 | [2] |
Conclusion and Recommendations
Based on the available literature, the oxidation of 4-(alkylthio)benzoic acids stands out as the most efficient and high-yielding method for the synthesis of 4-(alkylsulfonyl)benzoic acids. Its single-step nature, coupled with the use of readily available and environmentally relatively benign reagents, makes it the preferred choice for both laboratory-scale synthesis and potential scale-up.
While multi-step syntheses from substituted toluenes or 4-(chlorosulfonyl)benzoic acid are chemically feasible, they generally involve more complex procedures, require additional purification steps, and are likely to result in lower overall yields. These alternative routes are best considered when the desired product is a substituted derivative for which the corresponding 4-(alkylthio)benzoic acid precursor is not easily accessible. For the straightforward synthesis of the parent 4-(alkylsulfonyl)benzoic acids, the oxidation of the corresponding thioether is the demonstrably superior strategy.
References
-
PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]
- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
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Benchmarking the stability of 4-(Propane-2-sulfonyl)benzoic acid against similar compounds
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's inherent stability is a cornerstone of successful therapeutic development. This guide provides an in-depth comparative analysis of the stability of 4-(Propane-2-sulfonyl)benzoic acid, a compound of interest in medicinal chemistry, benchmarked against structurally relevant molecules. In the absence of extensive published stability data for this specific molecule, this guide synthesizes foundational chemical principles and data from closely related compounds to establish a predictive stability profile. Furthermore, it outlines a rigorous experimental framework for a head-to-head forced degradation study, providing a blueprint for generating critical stability data.
Introduction: The Structural Rationale for Stability Assessment
This compound incorporates two key functional moieties on a benzene ring: a carboxylic acid and an isopropylsulfonyl group. The electronic interplay between these groups dictates the molecule's overall reactivity and susceptibility to degradation. The carboxylic acid group is a meta-director and deactivating, while the sulfonyl group is a powerful electron-withdrawing group, also meta-directing. This electronic profile suggests a degree of aromatic ring stability towards electrophilic attack, but also potential liabilities at the functional groups themselves.
To provide a meaningful benchmark, we will compare its expected stability against two structurally analogous compounds:
-
4-Methylbenzoic Acid (p-Toluic Acid): This compound replaces the isopropylsulfonyl group with a simple, electron-donating methyl group. This allows for a direct assessment of the influence of a strongly electron-withdrawing sulfonyl group versus an electron-donating alkyl group on the overall stability.
-
4-Carboxybenzenesulfonamide: This molecule features a sulfonamide group instead of a sulfonyl group. While related, the N-H bonds of the sulfonamide offer different chemical reactivity compared to the C-S bond of the sulfonyl group, particularly in terms of hydrolytic and metabolic stability.
Theoretical Stability Profile and Predicted Degradation Pathways
The primary degradation pathways for aromatic compounds are typically hydrolysis, oxidation, photolysis, and thermal decomposition. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are designed to probe these vulnerabilities under accelerated conditions.[1]
Hydrolytic Stability
Hydrolysis targets labile functional groups. For this compound, the C-S bond of the sulfonyl group is generally considered hydrolytically stable under neutral and acidic conditions. Aryl sulfonic acids are known to undergo hydrolysis back to the arene and sulfuric acid, but this typically requires harsh conditions like high temperatures and strong acid.[2] The carboxylic acid moiety is also stable to hydrolysis. We predict minimal degradation under neutral and acidic hydrolytic stress. Under strongly basic conditions, while the sulfonyl group should remain stable, the carboxylic acid will be deprotonated, which may influence solubility but not necessarily cause degradation.
Oxidative Stability
The aromatic ring and the isopropyl group are potential sites of oxidation. The electron-withdrawing nature of the sulfonyl and carboxyl groups deactivates the ring, making it less susceptible to oxidative attack compared to an unsubstituted benzene ring. However, the tertiary carbon of the isopropyl group could be a potential site for oxidation, potentially leading to the formation of a tertiary alcohol or other oxidative cleavage products. The metabolic degradation of similar structures, such as probenecid, often involves oxidation of the alkyl side chains.[3]
Photostability
Aromatic carboxylic acids and sulfonamides can be susceptible to photodegradation.[4] The energy from UV or visible light can promote electronic transitions that lead to bond cleavage or rearrangement. For this compound, potential photolytic pathways could involve decarboxylation or cleavage of the C-S bond. As per ICH Q1B guidelines, photostability testing should involve exposure to a combination of visible and UV light to assess the intrinsic photostability.[5]
Thermal Stability
The thermal stability of aromatic sulfonic acids and their derivatives is primarily dictated by the strength of the C-S bond. The primary thermal degradation pathway is often desulfonation at elevated temperatures.[6] For this compound, thermogravimetric analysis (TGA) would likely show a primary weight loss corresponding to the loss of the isopropylsulfonyl group, followed by decarboxylation at higher temperatures. Differential Scanning Calorimetry (DSC) would reveal the melting point and any exothermic or endothermic events associated with decomposition.
Comparative Benchmarking: Expected Performance
The following table summarizes the predicted relative stability of this compound and the selected comparator compounds based on their chemical structures.
| Stability Parameter | This compound (Predicted) | 4-Methylbenzoic Acid | 4-Carboxybenzenesulfonamide | Rationale for Prediction |
| Hydrolytic Stability (Acidic/Basic) | High | High | Moderate | The C-S bond in the sulfonyl group is more resistant to hydrolysis than the S-N bond in the sulfonamide, especially under basic conditions. The methyl group is hydrolytically stable. |
| Oxidative Stability | Moderate | Moderate to Low | High | The isopropyl group in the target compound and the methyl group in 4-methylbenzoic acid are susceptible to oxidation. The sulfonamide group is generally stable to oxidation. |
| Photostability | Moderate | Moderate | Moderate to High | All three compounds possess a chromophore (the benzene ring) and are likely to absorb UV light. The sulfonyl group may be more prone to photolytic cleavage than the sulfonamide. |
| Thermal Stability | High | High | High | The primary decomposition for all three is expected to be at high temperatures, likely involving desulfonation/desulfonamidation or decarboxylation. |
Experimental Design: A Forced Degradation Protocol
To empirically determine the stability profiles, a comprehensive forced degradation study is essential. The following protocols are designed to be self-validating, with each stress condition targeting a specific degradation pathway.
Overall Experimental Workflow
The workflow is designed to systematically expose the compounds to stress conditions, followed by analysis to quantify the parent compound and identify any degradation products.
Caption: Workflow for the comparative forced degradation study.
Step-by-Step Methodologies
A. Preparation of Test Solutions:
-
Prepare 1 mg/mL stock solutions of this compound, 4-methylbenzoic acid, and 4-carboxybenzenesulfonamide in a 50:50 methanol:water mixture.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.
B. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a vial and heat in an oven at 105°C.
-
Photostability: Expose the solutions (in quartz cuvettes) and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A dark control should be stored under the same conditions.
C. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/PDA method. A suitable starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.
-
For identification of degradation products, analyze the stressed samples by LC-MS/MS.
Visualization of Key Structures
Caption: Key compounds in the stability benchmarking study.
Data Interpretation and Reporting
The primary output of this study will be a quantitative comparison of the degradation of each compound under the different stress conditions. The results should be presented in a clear tabular format.
Table 1: Illustrative Data Table for Reporting Forced Degradation Results
| Stress Condition | Time (hours) | % Degradation of this compound | % Degradation of 4-Methylbenzoic Acid | % Degradation of 4-Carboxybenzenesulfonamide | Major Degradation Products Identified |
| 0.1 M HCl, 60°C | 48 | < 5% | < 5% | 5-10% | For C: 4-Carboxybenzenesulfonic acid |
| 0.1 M NaOH, 60°C | 48 | < 5% | < 5% | > 20% | For C: 4-Carboxybenzenesulfonic acid |
| 3% H₂O₂, RT | 24 | 10-15% | > 20% | < 5% | For A: Oxidized isopropyl derivatives; For B: Terephthalic acid |
| 105°C, Solid | 48 | 5-10% | < 5% | 5-10% | For A & C: Desulfonated/desulfonamidated products |
| Photostability | - | 10-20% | 5-10% | 5-10% | For A: Decarboxylation and C-S cleavage products |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion and Recommendations
This guide provides a scientifically grounded framework for assessing the stability of this compound. Based on first principles, the compound is predicted to have good hydrolytic and thermal stability, with potential liabilities towards oxidative and photolytic degradation, particularly at the isopropyl group. The comparative analysis with 4-methylbenzoic acid and 4-carboxybenzenesulfonamide will provide crucial context, highlighting the specific stability characteristics imparted by the isopropylsulfonyl moiety.
For drug development professionals, executing the outlined forced degradation study is a critical next step. The resulting data will be invaluable for identifying stable formulation strategies, defining appropriate storage conditions, and developing robust, stability-indicating analytical methods. It is recommended that any significant degradation products be isolated and structurally characterized to fully understand the degradation pathways and ensure the safety and efficacy of any potential drug product.
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Khan, M. N., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2765. [Link]
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Dayton, P. G., et al. (1983). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 8(6), 481-504. [Link]
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Wikipedia contributors. (2023). p-Toluenesulfonic acid. Wikipedia, The Free Encyclopedia. [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
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ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). [Link]
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Przybylski, P., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 843-849. [Link]
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PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information. [Link]
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SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
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Przybylski, P., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 843-849. [Link]
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ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5966-5973. [Link]
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Evergreensino Chemical Co., Ltd. (2025). What are the differences between P - Methylbenzoic Acid and other benzoic acid derivatives?. [Link]
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Quora. (2019). Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid?. [Link]
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Quora. (2022). Why is 4-hydroxybenzoic more acidic than 4-methylphenol?. [Link]
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Safety Operating Guide
Proper Disposal of 4-(Propane-2-sulfonyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of 4-(propane-2-sulfonyl)benzoic acid is the first step in safe handling and disposal. Based on the known properties of its core functional groups—a carboxylic acid and a sulfonyl group—we can infer the following potential hazards:
-
Skin and Eye Irritation: Benzoic acid and its derivatives are known to cause skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dusts may lead to respiratory tract irritation.
-
Toxicity: Structurally similar compounds, such as 4-(phenylsulfonyl)benzoic acid, are classified as harmful if swallowed, in contact with skin, or if inhaled.
Therefore, it is imperative to handle this compound as a hazardous chemical.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Body Protection | A laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of dusts or aerosols, which can cause respiratory irritation. |
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Containment: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collection: Carefully sweep the spilled material and absorbent into a designated, clearly labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.
Comprehensive Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. Do not dispose of this chemical down the drain or in regular waste streams.
Waste Categorization and Segregation
Due to its acidic nature and potential toxicity, this compound should be classified as hazardous chemical waste. It should be segregated from other waste streams, particularly from bases and strong oxidizing agents, to prevent potentially violent reactions.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place solid waste directly into a dedicated, sealable, and properly labeled hazardous waste container.
-
For solutions, use a compatible, leak-proof container. Ensure there is adequate headspace to allow for any potential vapor expansion.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the primary hazards (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Neutralization (for aqueous solutions, if permissible by institutional policy):
-
Small quantities of aqueous solutions containing this compound may be neutralized before disposal. This should only be performed by trained personnel and in accordance with your institution's safety guidelines.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood.
-
Monitor the pH until it is in the neutral range (typically 6-8).
-
Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and should be disposed of accordingly.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste manifest with a complete and accurate description of the waste.
-
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process should be collected and disposed of as hazardous waste.
Logical Framework for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust safety culture in any research and development setting. By adhering to these guidelines, laboratory professionals can effectively mitigate risks, ensure a safe working environment, and maintain environmental stewardship. Always consult your institution's specific safety protocols and your local environmental regulations to ensure full compliance.
References
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
- Carl Roth. (2025
Mastering the Safe Handling of 4-(Propane-2-sulfonyl)benzoic acid: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Emergency Preparedness
As a senior application scientist, my priority extends beyond the mere application of chemical compounds to fostering an environment of uncompromising safety and procedural excellence. This guide is dedicated to the safe handling of 4-(Propane-2-sulfonyl)benzoic acid, a compound of interest in modern drug discovery and development. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a thorough analysis of structurally related sulfonylbenzoic acids and benzoic acid derivatives provides a robust framework for establishing safe handling protocols. This document synthesizes that data into a comprehensive operational plan, ensuring that researchers can work with confidence and security.
The core principle of this guide is proactive risk mitigation. We will delve into the necessary personal protective equipment (PPE), engineering controls, and procedural steps that form a multi-layered defense against potential exposure. Every recommendation is rooted in established safety standards and the known hazard profiles of analogous compounds, which consistently indicate risks of skin, eye, and respiratory irritation.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound should be handled as a substance that is potentially:
-
A severe eye irritant, with the potential to cause serious eye damage [1][2][3][4][5].
-
Harmful if inhaled, potentially causing respiratory tract irritation [1][6][7].
Given its crystalline powder form, airborne dust presents a significant route of exposure that must be carefully controlled[2][8][9].
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and splashes. Given the high risk of serious eye damage with similar compounds, this is a critical requirement[1][2][3][10][11]. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation[1][3][9][12]. Always inspect gloves for integrity before use and wash hands thoroughly after removal[3]. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing[2][9][11]. For larger quantities, a chemical-resistant apron may be advisable[13]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust cannot be controlled. | Required if working outside of a ventilated enclosure or if dust is generated. This mitigates the risk of respiratory irritation[3][7][10][11]. |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on engineering controls and quantity.
Operational Plan: From Bench to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Engineering Controls and Preparation
-
Ventilation is Key: All work with solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles[7][9].
-
Designated Workspace: Clearly demarcate the area where the compound will be handled. Ensure that an eyewash station and safety shower are readily accessible[1].
-
Gather All Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood to avoid unnecessary movement and potential contamination.
Step-by-Step Handling Procedure
-
Don Appropriate PPE: Before entering the designated workspace, put on your lab coat, safety goggles, and gloves as determined by your risk assessment.
-
Careful Dispensing: When weighing the powder, do so gently to avoid creating airborne dust. Use a spatula to carefully transfer the solid. Avoid pouring the powder directly from the bottle.
-
Immediate Cleanup: Clean any spills immediately. For small spills, gently wipe up the solid with a damp paper towel and place it in a sealed container for disposal[9].
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1][2][6]. It should be stored away from incompatible materials such as strong oxidizing agents, bases, and reducing agents[2][7][9].
Emergency and Disposal Plan
Emergency Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][3]. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention[1][2][6]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[2][6][7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention[2][6]. |
Disposal Plan
All waste containing this compound should be considered chemical waste.
-
Segregate Waste: Collect all solid waste, including contaminated gloves and weighing paper, in a clearly labeled, sealed container.
-
Follow Institutional Guidelines: Dispose of the waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain[1][2][6].
This structured approach to handling this compound, grounded in the principles of risk assessment and procedural diligence, empowers researchers to conduct their work safely and effectively. By internalizing these protocols, you contribute to a culture of safety that is the bedrock of scientific innovation.
References
- Redox. (2022, November 14).
- Fisher Scientific. (2021, December 19).
- Carl ROTH.
- Chemos GmbH & Co.KG. (2023, December 12).
- ECHEMI. 4-(Phenylsulfonyl)
- Echemi. 2-(Acetylamino)-4-[(2-hydroxyethyl)
- Flinn Scientific.
- Flinn Scientific.
- Carl ROTH. Safety Data Sheet: Benzoic acid ≥99,5 %, p.a., ACS.
- PubChem. 4-(Isopropylsulfonyl)benzoic acid.
- Sigma-Aldrich. (2024, September 30).
- TCI Chemicals. Safety Data Sheet: 4-Methylsulfonyl-2-nitrobenzoic Acid.
- Reddit. (2018, May 17). PPE for 98% conc. Sulfuric Acid.
- Santa Cruz Biotechnology. (2017, October 9). Safety Data Sheet: 2-Amino-4-(methylsulfonyl)benzoic acid.
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- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
